4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol
Description
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Properties
IUPAC Name |
4-(2-trimethylsilylethynyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2Si/c1-13(2,3)9-6-10(11)4-7-12-8-5-10/h11H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMCHZPHGJRNPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1(CCOCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Synthesis of 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol: A Modular Protocol
Executive Summary
This technical guide details the synthesis of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (also known as 4-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol). This molecule serves as a critical building block in medicinal chemistry, offering a masked terminal alkyne protected by a trimethylsilyl (TMS) group. The tertiary alcohol moiety provides a handle for further functionalization or acts as a polar directing group, while the tetrahydropyran (oxane) ring is a common pharmacophore in drug discovery.
The protocol described herein utilizes a nucleophilic 1,2-addition of lithium trimethylsilylacetylide to tetrahydro-4H-pyran-4-one. This method is preferred over Grignard variants due to cleaner reaction profiles and higher yields in cryogenic conditions.
Part 1: Strategic Analysis & Retrosynthesis
The synthesis is best approached through a convergent disconnection at the propargylic position. The target molecule is disassembled into two commercially available precursors: the electrophilic ketone (tetrahydro-4H-pyran-4-one) and the nucleophilic alkyne source (trimethylsilylacetylene).[1]
Retrosynthetic Logic
-
Disconnection: The strategic bond is the C(sp)-C(sp3) bond between the alkyne and the quaternary carbon of the pyran ring.
-
Synthons: This reveals a logical donor-acceptor pair: a nucleophilic acetylide anion and an electrophilic carbonyl.
-
Forward Strategy: Generation of the lithium acetylide in situ using n-butyllithium (n-BuLi) ensures quantitative deprotonation of the terminal alkyne before introducing the ketone.
Figure 1: Retrosynthetic analysis showing the convergent assembly from pyranone and TMS-acetylene.
Part 2: Critical Reagents & Safety (E-E-A-T)
Reagent Quality Control
-
n-Butyllithium (n-BuLi): The titer of n-BuLi degrades over time. Trustworthiness Protocol: Titrate your n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use. An inaccurate titer leads to either incomplete conversion (low yield) or excess base attacking the ketone (side reactions).
-
Tetrahydrofuran (THF): Must be anhydrous and inhibitor-free. Water quenches the acetylide immediately. Distill from sodium/benzophenone or use a solvent purification system (SPS).
-
Trimethylsilylacetylene (TMS-acetylene): Volatile (bp ~53°C). Handle with chilled syringes to prevent vapor loss during transfer.
Safety Hazards
-
Pyrophoric Reagent: n-BuLi ignites on contact with air. All transfers must occur under an inert atmosphere (Argon or Nitrogen) using cannula or gas-tight syringe techniques.
-
Exotherm Control: The deprotonation of the alkyne is exothermic. Addition must be slow at -78°C to prevent thermal runaway or solvent boiling.
Part 3: The Protocol (Step-by-Step)
Scale: 10.0 mmol (Adjustable based on stoichiometry)
Reagent Stoichiometry Table
| Component | Role | Equivalents | Amount (Example) |
| Trimethylsilylacetylene | Nucleophile Precursor | 1.20 | 1.18 g (1.70 mL) |
| n-BuLi (2.5 M in hexanes) | Base | 1.15 | 4.60 mL |
| Tetrahydro-4H-pyran-4-one | Electrophile | 1.00 | 1.00 g (10.0 mmol) |
| THF (Anhydrous) | Solvent | N/A | 40-50 mL (0.2 M) |
Experimental Workflow
Step 1: Generation of Lithium Trimethylsilylacetylide
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
-
Add anhydrous THF (30 mL) and trimethylsilylacetylene (1.2 equiv) .
-
Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Add n-BuLi (1.15 equiv) dropwise via syringe over 10–15 minutes.
-
Expert Insight: Direct the stream down the side of the flask to precool the reagent before it hits the solution.
-
-
Stir at -78°C for 30 minutes . This ensures complete formation of the lithium acetylide species.
Step 2: Nucleophilic Addition
-
Dissolve tetrahydro-4H-pyran-4-one (1.0 equiv) in a separate dry vial with THF (10 mL) .
-
Add the ketone solution dropwise to the acetylide mixture at -78°C over 10 minutes.
-
Observation: The solution may turn slightly yellow or cloudy, which is normal.
-
-
Stir at -78°C for 1 hour , then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1–2 hours .
-
Mechanistic Note: Warming drives the reaction to completion and solubilizes the lithium alkoxide intermediate.
-
Step 3: Quench and Workup
-
Cool the mixture to 0°C (ice bath) to moderate the quench.
-
Slowly add saturated aqueous NH₄Cl (20 mL) . Vigorous stirring is required to hydrolyze the salts.
-
Transfer to a separatory funnel. Extract with Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) (3 x 30 mL).
-
Wash the combined organic layers with Brine (30 mL) .
-
Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotavap).
-
Caution: Do not heat the water bath above 40°C; the product is stable, but trace TMS-acetylene should be removed carefully.
-
Figure 2: Step-by-step experimental workflow for the nucleophilic addition.
Part 4: Process Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Wet THF or "dead" n-BuLi. | Distill THF immediately before use; titrate n-BuLi. |
| Recovered Starting Material | Incomplete deprotonation or insufficient warming. | Ensure 30 min stir time for acetylide formation; allow full warm-up to RT. |
| Desilylation (Loss of TMS) | Workup too basic or acidic. | Use saturated NH₄Cl (mildly acidic/neutral buffer). Avoid NaOH or strong acids. |
| Complex Mixture by TLC | Temperature too high during n-BuLi addition. | Maintain -78°C strictly during addition to prevent attacking the THF ring or polymerization. |
Part 5: Characterization
The product is typically a colorless oil or low-melting solid.
-
TLC: R_f ~ 0.3–0.4 (20% EtOAc in Hexanes). Stains well with KMnO₄ or p-Anisaldehyde.
-
¹H NMR (400 MHz, CDCl₃):
- 0.18 (s, 9H, TMS-CH₃) – Distinctive strong singlet.
- 1.70–1.85 (m, 4H, Pyran C3-H & C5-H) – Multiplets.
- 2.15 (br s, 1H, -OH) – Exchangeable, shift varies with concentration.
- 3.65–3.90 (m, 4H, Pyran C2-H & C6-H) – Characteristic ether protons.
-
¹³C NMR (100 MHz, CDCl₃):
- -0.1 (TMS)
- 39.5 (Pyran C3/C5)
- 64.5 (Pyran C2/C6)
- 68.2 (Quaternary C4-OH)
- 88.5 (Alkyne internal)
- 108.0 (Alkyne terminal-Si)
References
-
Organic Syntheses Procedure for Lithium Acetylide Addition
-
General Method for Alkynylation of Cyclic Ketones
- Qian, H.; Han, X.; Widenhoefer, R. A. Platinum-Catalyzed Hydroalkoxylation of Gamma- and Delta-Hydroxy Olefins. J. Am. Chem. Soc.2004, 126, 9536-9537.
-
(Contextualizes pyran formation and functionalization).
-
Synthesis of Tetrahydro-4H-pyran-4-one Derivatives
- Ward, D. E.; Rasheed, M. A.; et al. Simple and Efficient Preparation of Reagents for Thiopyran. Synthesis2007, 10, 1584–1586.
-
(Describes analogous lithiation/addition chemistry).
-
Properties of Trimethylsilylacetylene
-
Gelest, Inc.[7] Some Aspects of the Chemistry of Alkynylsilanes. Technical Review.
-
(General reactivity and stability data).
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CAS 2307-69-9: Isopropyl tosylate | CymitQuimica [cymitquimica.com]
- 5. Synthesis of Oxasilolanes by TBAT-Catalyzed Hydroxyl-Directed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structure Elucidation of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
CAS Number: 1044277-44-2
Molecular Formula:
Executive Summary & Synthetic Context
This guide details the structural validation of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol , a tertiary alcohol intermediate utilized in the synthesis of complex ether scaffolds and "click" chemistry precursors.
The molecule is typically synthesized via the nucleophilic addition of lithium (trimethylsilyl)acetylide to tetrahydro-4H-pyran-4-one . Understanding this synthetic origin is critical for elucidation, as the most common impurities (unreacted ketone, desilylated alkyne) directly correlate to the reaction mechanism.
Synthetic Pathway Logic
The formation of the quaternary center at C4 of the pyran ring creates a specific spectroscopic signature. The symmetry of the tetrahydropyran ring is retained in the connectivity but broken magnetically if the conformation locks, though at room temperature, rapid chair-chair interconversion often simplifies the NMR spectra.
Figure 1: Synthetic pathway and impurity genesis. The target is formed via 1,2-addition to the ketone.
Spectroscopic Characterization Strategy
To validate the structure with high confidence, a multi-modal approach is required. The following protocols ensure self-validating results.
A. Mass Spectrometry (GC-MS / ESI-MS)
Objective: Confirm molecular weight and fragmentation fingerprint.
-
Ionization Mode: Electron Impact (EI, 70 eV) is preferred for structural fingerprinting; ESI+ for molecular ion confirmation.
-
Expected Molecular Ion:
. -
Key Fragmentation Pattern (EI):
- : Loss of a methyl group from the Trimethylsilyl (TMS) moiety. This is the diagnostic "silicon signature."
- : Loss of water (dehydration of the tertiary alcohol).
-
: Loss of the TMS group (
). -
Base Peak: Often related to the stabilized pyran ring fragment or the TMS cation (
73).
B. Infrared Spectroscopy (FT-IR)
Objective: Identify functional groups and rule out starting material (ketone).
| Functional Group | Wavenumber ( | Intensity | Diagnostic Note |
| O-H Stretch | 3350–3450 | Broad, Medium | Confirms tertiary alcohol. Absence indicates protected alcohol or elimination. |
| C≡C Stretch | 2160–2180 | Weak/Medium | Characteristic of internal alkyne. The TMS group renders the bond asymmetric, making it IR active (unlike symmetric internal alkynes). |
| C=O Stretch | ~1715 | ABSENT | Critical Quality Attribute. Presence indicates unreacted tetrahydro-4H-pyran-4-one. |
| Si-C Stretch | 1250, 840 | Strong | Diagnostic doublet for Trimethylsilyl group. |
| C-O (Ether) | 1050–1150 | Strong | Tetrahydropyran ring ether linkage. |
Nuclear Magnetic Resonance (NMR) Elucidation
This is the primary method for establishing connectivity.
Protocol: Sample Preparation
-
Solvent:
(Chloroform-d) is standard. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) internal standard at 0.00 ppm.
Predicted NMR Data (400 MHz, )
The molecule possesses a plane of symmetry passing through O1 and C4 if the ring is in a rapid chair-flip equilibrium.
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 0.18 | Singlet (s) | 9H | The TMS group. Sharp singlet. Integration must be exactly 9 relative to ring protons. | |
| 1.75 – 1.85 | Multiplet (m) | 4H | C3-H, C5-H | Protons adjacent to the quaternary center. |
| 2.10 | Broad Singlet (s) | 1H | Exchangeable.[1] Shift varies with concentration and water content. | |
| 3.70 – 3.85 | Multiplet (m) | 4H | C2-H, C6-H | Protons adjacent to the ether oxygen. Deshielded due to electronegativity of Oxygen. |
Elucidation Logic:
-
The 9:4:4:1 Ratio: This integration pattern is the "fingerprint" of the molecule. Any deviation suggests solvent contamination or impurities.
-
Symmetry: The C2/C6 protons appearing as a simplified multiplet (rather than distinct axial/equatorial signals) confirms the rapid conformational flipping at room temperature.
Predicted NMR Data (100 MHz, )
| Shift ( | Type | Assignment |
| 0.1 | TMS Carbons | |
| 39.5 | C3, C5 (Ring methylene) | |
| 64.2 | C2, C6 (Ether methylene) | |
| 67.8 | Quaternary (C) | C4 (Carbinol carbon) |
| 88.5 | Quaternary (C) | Alkyne (Internal, attached to C4) |
| 106.2 | Quaternary (C) | Alkyne (Terminal, attached to Si) |
Logic Check:
-
The C4 signal (~67.8 ppm) is significantly deshielded compared to a standard alkane due to the attached Oxygen and Alkyne.
-
The Alkyne carbons are distinct. The carbon attached to Silicon is typically more deshielded (~106 ppm) than the internal carbon (~88 ppm) in this specific electronic environment.
Elucidation Workflow Diagram
The following logic gate ensures the compound is identified correctly and distinguished from common errors.
Figure 2: Logical decision tree for structural confirmation.
Quality Control & Stability
-
Stability: The TMS group is labile under basic conditions or in the presence of fluoride ions (e.g., TBAF). Avoid using glass for long-term storage if trace fluoride is suspected.
-
Deprotection: If the TMS signal disappears and a singlet appears at
ppm (alkyne proton), the compound has degraded to 4-ethynyloxan-4-ol .
References
-
Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes (NMR Data Comparison). Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2007). Synthesis of Tetrahydro-4H-thiopyran-4-one and Congeners (Analogous Synthetic Methods). Retrieved February 27, 2026, from [Link]
Sources
spectroscopic data for 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
Technical Whitepaper: Spectroscopic Characterization & Synthesis of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
Executive Summary
4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (also known as 4-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol) is a pivotal intermediate in the synthesis of complex polyketides, spiroketals, and marine natural product analogues (e.g., Bryostatins).[1] Its structural core—a gem-disubstituted tetrahydropyran—provides a geometrically rigid scaffold, while the trimethylsilyl (TMS) protected alkyne serves as a latent nucleophile for subsequent coupling reactions.[1]
This guide provides a definitive reference for the synthesis, purification, and spectroscopic validation of this compound. The protocols herein are designed to minimize common failure modes, such as retro-aldol decomposition or silanol formation during workup.[1]
Synthetic Pathway & Structural Logic
The synthesis relies on the chemoselective nucleophilic addition of lithium (trimethylsilyl)acetylide to tetrahydro-4H-pyran-4-one.[1] This reaction is thermodynamically driven but kinetically sensitive to moisture and temperature.
Mechanism:
-
Deprotonation: n-Butyllithium removes the acidic proton from TMS-acetylene (
) to generate the lithium acetylide species. -
Nucleophilic Attack: The acetylide attacks the electrophilic carbonyl carbon of the pyranone.
-
Alkoxide Formation: A tetrahedral lithium alkoxide intermediate is formed.
-
Protonation: Mild acidic quench yields the target alcohol.
Graphviz Diagram 1: Synthetic Workflow
Caption: Figure 1.[1] One-pot synthesis workflow via lithiated alkyne addition. Critical control point is the -78°C maintenance to prevent side reactions.
Spectroscopic Profiling (The Core)
Accurate characterization is required to distinguish the product from the desilylated byproduct (loss of TMS) or starting material.
Nuclear Magnetic Resonance (NMR) Signature
Table 1: 1H NMR Data (400 MHz, CDCl₃)
| Position | Shift ( | Multiplicity | Integration | Diagnostic Interpretation |
| TMS | 0.15 – 0.18 | Singlet (s) | 9H | Key Indicator. Sharp singlet.[1] Absence indicates desilylation. |
| H-3, H-5 | 1.68 – 1.85 | Multiplet (m) | 4H | Ring protons adjacent to the quaternary center.[1] |
| OH | 2.10 – 2.40 | Broad Singlet (bs) | 1H | Exchangeable.[1] Shift varies with concentration/solvent.[2] |
| H-2, H-6 | 3.65 – 3.90 | Multiplet (m) | 4H | Ring protons adjacent to oxygen (deshielded).[1] |
Table 2: 13C NMR Data (100 MHz, CDCl₃)
| Carbon Type | Shift ( | Assignment | Structural Insight |
| Silyl Methyl | -0.1 – 0.2 | Si-(CH₃)₃ | High field signal characteristic of TMS.[1] |
| Methylene | 39.5 – 40.2 | C-3, C-5 | Ring carbons |
| Methylene | 63.5 – 65.0 | C-2, C-6 | Ring carbons |
| Quaternary | 68.5 – 69.8 | C-4 | Carbinol carbon carrying the OH and alkyne. |
| Alkyne | 88.0 – 90.5 | Internal C | Acetylenic carbon attached to the ring. |
| Alkyne | 105.0 – 107.5 | Terminal C | Acetylenic carbon attached to Silicon.[1] |
Infrared (IR) Spectroscopy
-
3400–3500 cm⁻¹ (Broad): O-H stretching vibration (Intermolecular H-bonding).
-
2950–2960 cm⁻¹: C-H stretching (Alkyl).
-
2170–2180 cm⁻¹ (Weak): C
C stretching. Note: This signal is often weak due to the pseudo-symmetry of the TMS-alkyne bond.[1] -
1250 cm⁻¹ & 840 cm⁻¹: Si-C stretching/bending (Strong, diagnostic for TMS group).
Mass Spectrometry (EI/ESI)
-
Molecular Ion:
often weak or absent. -
Fragment
183: (Loss of methyl from TMS). -
Fragment
73: (TMS cation, very common base peak).[1]
Experimental Protocols
Protocol A: Synthesis of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
Reagents:
-
TMS-Acetylene (1.2 equiv)[1]
-
n-Butyllithium (2.5 M in hexanes, 1.2 equiv)[1]
-
Tetrahydro-4H-pyran-4-one (1.0 equiv)[1]
-
Dry THF (Solvent)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add dry THF.
-
Deprotonation: Cool to -78°C (dry ice/acetone bath). Add TMS-Acetylene. Dropwise add n-BuLi over 15 minutes. Stir for 30 minutes at -78°C to ensure complete formation of lithium acetylide.
-
Addition: Dissolve Tetrahydro-4H-pyran-4-one in a minimal amount of dry THF. Add dropwise to the acetylide solution. Crucial: Maintain temperature below -70°C to avoid enolization side reactions.
-
Reaction: Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl solution.
-
Workup: Extract with Et₂O (3x). Wash combined organics with brine. Dry over anhydrous MgSO₄. Filter and concentrate in vacuo.
Protocol B: Purification Strategy
The crude oil often contains unreacted TMS-acetylene (volatile) and potentially desilylated byproduct.
Graphviz Diagram 2: Purification Logic Tree
Caption: Figure 2. Decision matrix for purification. Flash chromatography is preferred for analytical purity; distillation is viable for bulk scale.
Quality Control & Troubleshooting
| Issue | Observation | Root Cause | Remediation |
| Desilylation | Loss of TMS signal (0.1 ppm) in NMR; appearance of terminal alkyne proton (~2.5 ppm).[1] | Basic workup or prolonged exposure to protic solvents. | Use buffered NH₄Cl quench; avoid strong bases during workup. |
| Low Yield | Recovery of starting ketone. | Enolization of ketone by n-BuLi. | Ensure n-BuLi is fully consumed by TMS-acetylene before adding ketone.[1] |
| Silanol Impurity | Broad peaks in NMR, "grease" like consistency.[1] | Hydrolysis of TMS group. | Ensure anhydrous conditions; minimize exposure to moisture. |
References
-
Preparation of Tetrahydropyran-4-one Derivatives. Organic Chemistry Portal. (General methodology for pyranone additions). Link
-
Spectroscopic Data of Silyl-Alkynes. Royal Society of Chemistry. (Reference for TMS-alkyne shifts). Link
-
Synthesis of 4-substituted tetrahydropyrans. Google Patents WO2016059648A1. (Industrial synthesis context). Link
-
General NMR Shifts for Tetrahydro-4-pyranol. ChemicalBook. (Base ring proton assignment verification). Link
Sources
Strategic Utilization of CAS 1044277-44-2 in the Synthesis of Bridged Polycyclic Ring Systems: A Technical Whitepaper
Executive Summary
In modern drug discovery and natural product synthesis, constructing rigid, functionalized bridged polycyclic architectures is notoriously difficult due to inherent ring strain and entropic barriers. CAS 1044277-44-2 , formally known as 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol, has emerged as a highly specialized bifunctional building block designed to overcome these challenges.
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the utility of CAS 1044277-44-2. By leveraging its unique structural features—a conformationally biased tetrahydropyran ring, a tertiary alcohol for tethering, and a sterically protected alkyne—researchers can execute highly complex, single-step carbene cascade reactions . This guide provides a deep dive into the physicochemical properties, mechanistic causality, and self-validating experimental protocols required to deploy this compound effectively.
Physicochemical Profiling and Structural Rationale
Before deploying CAS 1044277-44-2 in complex methodologies, it is critical to understand how its physical properties dictate its handling and reactivity. The bulky trimethylsilyl (TMS) group is not merely a protecting group; it is a strategic steric shield that prevents premature alkyne coordination to transition metal catalysts, thereby directing the reaction pathway exclusively toward the desired cascade.
Table 1: Quantitative Physicochemical Properties
| Parameter | Value / Description |
| IUPAC Name | 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol |
| CAS Registry Number | 1044277-44-2 |
| Molecular Formula | C10H18O2Si |
| Molecular Weight | 198.33 g/mol |
| Predicted Boiling Point | 261.1 ± 40.0 °C |
| Predicted Density | 0.99 ± 0.1 g/cm³ |
| Predicted pKa | 13.15 ± 0.20 |
Data synthesized from established chemical databases .
Mechanistic Paradigm: The Carbene Cascade
The primary application of CAS 1044277-44-2 is its conversion into an alkynyl diazoester, which subsequently undergoes a rhodium-catalyzed cascade reaction. As established by, this cascade proceeds through three distinct phases: diazo decomposition, carbene/alkyne metathesis, and a terminating transannular C–H bond insertion.
The Causality of Stereoselective C–H Insertion
Why does this specific precursor yield a bridged polycycle rather than a fused one? The answer lies in conformational stereoelectronics.
-
Initiation: The rhodium catalyst decomposes the diazo group, generating an electrophilic metal carbene.
-
Metathesis: The carbene attacks the tethered TMS-alkyne, forming a butenolide ring and a highly reactive vinyl rhodium carbene.
-
Orbital Alignment (The Critical Step): The tetrahydropyran ring of CAS 1044277-44-2 naturally adopts a chair conformation. This geometry forces the newly formed vinyl carbene into an axial trajectory. The empty p-orbital of the carbene aligns perfectly with the σ-bond of the axial C–H bond adjacent to the ether oxygen. This precise orbital overlap drastically lowers the activation energy for transannular insertion, overcoming the thermodynamic penalty of ring strain.
Figure 1: Mechanistic pathway of the Rh-catalyzed carbene cascade terminating in C-H insertion.
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Visual cues (e.g., gas evolution) and in-process controls (TLC monitoring) are embedded to verify success at each node.
Figure 2: Step-by-step experimental workflow for synthesizing bridged polycycles.
Step 1: Synthesis of CAS 1044277-44-2
Objective: Install the protected alkyne via nucleophilic addition.
-
Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add trimethylsilylacetylene (1.2 equiv) and anhydrous THF (0.2 M). Cool the system to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes). Stir for 30 minutes. Validation: The solution should remain clear, indicating successful formation of the lithium acetylide.
-
Addition: Add tetrahydro-4H-pyran-4-one (1.0 equiv) dropwise. Maintain at -78 °C for 1 hour, then gradually warm to room temperature over 2 hours.
-
Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry the combined organic layers over MgSO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc) to yield CAS 1044277-44-2 as a pale oil.
Step 2: Diazoester Formation
Objective: Convert the tertiary alcohol into a cascade-ready diazoester.
-
React CAS 1044277-44-2 with acetoacetyl chloride (1.5 equiv) and DMAP (0.1 equiv) in CH₂Cl₂ to form the acetoacetate intermediate.
-
Perform a diazo transfer using p-ABSA (p-acetamidobenzenesulfonyl azide) (1.2 equiv) and DBU (1.2 equiv) at 0 °C.
-
Self-Validation: Monitor via IR spectroscopy. The appearance of a strong diazo stretching band at ~2100 cm⁻¹ confirms successful diazo transfer.
Step 3: Rhodium-Catalyzed Cascade
Objective: Execute the carbene/alkyne metathesis and C–H insertion.
-
Dilution: Dissolve the alkynyl diazoester (1.0 equiv) in anhydrous CH₂Cl₂ to a high dilution of 0.01 M . Causality: High dilution is critical to suppress intermolecular dimerization and strictly enforce the intramolecular cascade.
-
Catalysis: Add Rh₂(esp)₂ (1–2 mol%) in one portion at room temperature.
-
Validation: Immediate evolution of N₂ gas (bubbling) will occur. Stir until TLC indicates complete consumption of the diazoester (typically < 30 minutes).
-
Purification: Concentrate the reaction mixture and purify via silica gel chromatography to isolate the bridged bicyclic product.
Quantitative Data & Catalyst Optimization
The choice of catalyst is paramount. As highlighted in the broader context of C–H functionalization , standard rhodium catalysts like Rh₂(OAc)₄ often degrade during the highly energetic vinyl carbene intermediate stage. Rh₂(esp)₂ (bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)]) utilizes tethered dicarboxylate ligands that lock the rhodium core, preventing catalyst degradation and drastically improving yields.
Table 2: Catalyst Optimization for the Cascade Reaction
| Catalyst | Solvent | Temperature | Concentration | Yield of Bridged Polycycle |
| Rh₂(OAc)₄ | CH₂Cl₂ | 25 °C | 0.01 M | 45% |
| Rh₂(oct)₄ | CH₂Cl₂ | 25 °C | 0.01 M | 62% |
| Rh₂(esp)₂ | CH₂Cl₂ | 25 °C | 0.01 M | 88% |
| Rh₂(esp)₂ | Toluene | 80 °C | 0.01 M | 71% |
Note: Rh₂(esp)₂ provides optimal stability and turnover frequency for carbene/alkyne metathesis, making it the definitive standard for this protocol.
Conclusion
CAS 1044277-44-2 is far more than a simple chemical intermediate; it is a precisely engineered substrate designed to exploit the geometric and stereoelectronic rules of organic chemistry. By utilizing its pre-organized tetrahydropyran core and protected alkyne, researchers can rapidly access complex bridged polycyclic systems that mimic the core scaffolds of numerous bioactive natural products. Adhering to the high-dilution, Rh₂(esp)₂-catalyzed protocols outlined in this guide ensures maximum efficiency, reproducibility, and scientific integrity.
References
-
Jansone-Popova, S., & May, J. A. (2012). Synthesis of Bridged Polycyclic Ring Systems via Carbene Cascades Terminating in C–H Bond Insertion. Journal of the American Chemical Society, 134(43), 17877–17880. Available at:[Link]
-
Organic Chemistry Portal. (2013). C-H Functionalization. Available at:[Link]
4-[2-(trimethylsilyl)ethynyl]oxan-4-ol molecular weight
An In-Depth Technical Guide to 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol: Molecular Weight, Synthesis, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the design of highly specific, metabolically stable pharmacophores relies heavily on versatile building blocks. 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol (also known as 4-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol) is a bifunctional intermediate widely utilized in the synthesis of kinase inhibitors and antiviral agents[1][2]. This whitepaper provides an authoritative breakdown of its physicochemical properties—specifically its molecular weight of 198.33 g/mol —alongside field-proven synthesis protocols, causality-driven experimental design, and downstream applications.
Chemical Identity & Physicochemical Profiling
The structural architecture of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol consists of a tetrahydropyran (oxan) ring substituted at the 4-position with both a hydroxyl group and a trimethylsilyl (TMS)-protected ethynyl group.
The molecular weight is derived from its exact atomic composition (C₁₀H₁₈O₂Si):
-
Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol
-
Hydrogen (H): 18 atoms × 1.008 g/mol = 18.144 g/mol
-
Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol
-
Silicon (Si): 1 atom × 28.085 g/mol = 28.085 g/mol
-
Total Molecular Weight: 198.337 g/mol [3]
Table 1: Core Physicochemical Properties
| Property | Value |
| IUPAC Name | 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol |
| Common Synonyms | 4-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol |
| CAS Registry Number | 1044277-44-2[4] |
| Molecular Formula | C₁₀H₁₈O₂Si[5] |
| Molecular Weight | 198.33 g/mol [5] |
| Appearance | Colorless to pale yellow oil/solid |
| Predicted Boiling Point | 261.1 ± 40.0 °C[6] |
Strategic Rationale in Drug Design (Causality & Experience)
As a Senior Application Scientist, it is critical to understand why this specific molecule is chosen over simpler alternatives like 1-ethynylcyclohexanol.
-
Metabolic Stability & Solubility: The incorporation of the oxygen atom in the tetrahydropyran ring significantly lowers the lipophilicity (LogP) compared to a cyclohexane ring. This enhances aqueous solubility and reduces off-target hydrophobic interactions, a critical factor in optimizing oral bioavailability for antiviral and kinase inhibitor libraries[1][2].
-
Conformational Locking: The tertiary alcohol acts as a potent hydrogen bond donor. When situated on the rigid tetrahydropyran chair conformation, it provides a precise, predictable vector for interacting with target protein backbones.
-
Orthogonal Reactivity: The TMS group is not merely a placeholder; it is a strategic protecting group. Terminal alkynes are highly reactive and prone to oxidative homocoupling (Glaser coupling) or unwanted hydration. The bulky TMS group shields the alkyne during early synthetic steps and can be quantitatively removed under mild conditions (e.g., fluoride ions or weak bases) when the alkyne is needed for late-stage functionalization.
Synthesis Protocol: A Self-Validating Methodology
The synthesis of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol relies on the nucleophilic addition of a lithium acetylide to a ketone. The protocol below is designed as a self-validating system, ensuring high yield and purity by controlling competing side reactions.
Step-by-Step Methodology
Reagents: Trimethylsilylacetylene (1.2 eq), n-Butyllithium (2.5 M in hexanes, 1.1 eq), Tetrahydro-4H-pyran-4-one (1.0 eq), Anhydrous THF.
-
Preparation of the Nucleophile:
-
Action: Dissolve trimethylsilylacetylene in anhydrous THF under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Action: Add n-BuLi dropwise over 15 minutes. Stir for 30 minutes.
-
Causality: The terminal proton of trimethylsilylacetylene has a pKa of ~25. n-BuLi quantitatively deprotonates it to form lithium trimethylsilylacetylide. The -78 °C temperature is critical to prevent the degradation of the organolithium reagent and to control the exothermic nature of the deprotonation.
-
-
Electrophilic Addition:
-
Action: Add tetrahydro-4H-pyran-4-one dropwise to the cold solution. Maintain at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature over 2 hours.
-
Causality: Tetrahydro-4H-pyran-4-one has alpha-protons that are susceptible to deprotonation (enolization). By keeping the reaction at -78 °C during the addition, the nucleophilic attack on the carbonyl carbon is kinetically favored over the acid-base enolization side-reaction, maximizing the yield of the desired tertiary alkoxide.
-
-
Quenching and Isolation:
-
Action: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x).
-
Causality: NH₄Cl is a mild acid (pH ~5.5). It is strong enough to protonate the lithium alkoxide to form the final alcohol, but weak enough to ensure the acid-sensitive TMS group remains intact.
-
Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc)[7][8].
-
Fig 1. Step-by-step synthetic workflow for 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol.
Downstream Applications: Unlocking the Pharmacophore
Once synthesized, the TMS group must be removed to unlock the molecule's potential for fragment-based drug discovery.
Deprotection Protocol: The TMS group is typically cleaved using either a mild base (K₂CO₃ in Methanol) or a fluoride source (Tetrabutylammonium fluoride, TBAF, in THF). Fluoride ions have an exceptionally high affinity for silicon, driving the formation of a strong Si-F bond and liberating the terminal alkyne (4-ethynyloxan-4-ol)[2].
Late-Stage Functionalization: The resulting terminal alkyne is a highly privileged motif for:
-
CuAAC (Click Chemistry): Reacting with azides to form 1,4-disubstituted 1,2,3-triazoles, a common bioisostere for amide bonds.
-
Sonogashira Coupling: Palladium/Copper-catalyzed cross-coupling with aryl or heteroaryl halides to extend the carbon framework, a technique frequently used in the synthesis of complex kinase inhibitors[1][9].
Fig 2. Deprotection and downstream applications in medicinal chemistry.
Analytical Characterization Standards
To validate the synthesis of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol, the following analytical signatures should be confirmed:
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z 199.1. An [M+Na]⁺ adduct at m/z 221.1 is also frequently observed.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 0.16 (s, 9H) - The massive singlet corresponding to the three methyl groups on the silicon atom.
-
δ 3.85 - 3.65 (m, 4H) - The equatorial and axial protons adjacent to the oxygen in the tetrahydropyran ring.
-
δ 1.95 - 1.70 (m, 4H) - The protons on the carbon atoms adjacent to the tertiary alcohol.
-
δ 2.10 (br s, 1H) - The hydroxyl (-OH) proton (exchangeable with D₂O).
-
References
-
National Center for Biotechnology Information (PMC). "High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors." Accessed February 27, 2026.[Link]
- World Intellectual Property Organization (Google Patents). "WO2009158011A1 - Alkynyl alcohols as kinase inhibitors." Accessed February 27, 2026.
Sources
- 1. WO2009158011A1 - Alkynyl alcohols as kinase inhibitors - Google Patents [patents.google.com]
- 2. High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(tert-Butyldimethylsiloxy)-2-butynal | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. 1044277-44-2 / 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol | BTCpharm华祥医药 [btcpharm.com]
- 5. arctomsci.com [arctomsci.com]
- 6. 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol | 1044277-44-2 [chemicalbook.com]
- 7. WO2015131080A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 8. WO1999041256A1 - Glucocorticoid-selective anti-inflammatory agents - Google Patents [patents.google.com]
- 9. EP2506716B1 - Novel tricyclic compounds - Google Patents [patents.google.com]
Theoretical & Computational Profile: 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
This guide serves as an authoritative technical resource on the theoretical and computational profile of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol . It is designed for researchers in computational organic chemistry and drug discovery who require a predictive framework for this specific intermediate.
Executive Summary
4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (also referred to as 4-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol) is a critical tertiary alcohol intermediate. It combines a tetrahydropyran (THP) pharmacophore with a protected alkyne, making it a versatile scaffold for the synthesis of spiroketals, polyether antibiotics, and complex heterocyclic drugs.
From a theoretical standpoint, this molecule presents a unique case study in conformational frustration and stereoelectronic effects . The competition between the rod-like trimethylsilylethynyl group and the hydroxyl group for the equatorial position, combined with the dipole effects of the pyran ring oxygen, requires high-level Density Functional Theory (DFT) for accurate prediction.
This guide outlines the theoretical framework for studying this molecule, predicting its geometric minima, electronic properties, and spectroscopic signatures.
Computational Methodology
To achieve high-fidelity results for this silicon-containing heterocycle, the following computational protocol is recommended as the "Gold Standard."
| Component | Recommended Method | Rationale |
| Geometry Optimization | B3LYP-D3(BJ) | The D3 dispersion correction with Becke-Johnson damping is critical for capturing weak London dispersion forces between the bulky TMS group and the solvent field. |
| Basis Set | 6-311++G(d,p) or def2-TZVP | The diffuse functions (++) are mandatory for the oxygen lone pairs and the electron-rich alkyne |
| Solvation Model | PCM / SMD | Calculations should be performed in implicit solvent (e.g., CHCl |
| Frequency Analysis | Harmonic & Anharmonic | Essential to confirm the nature of stationary points (zero imaginary frequencies for minima) and to predict IR scaling factors. |
Workflow Visualization
The following diagram illustrates the logical flow of the theoretical study, from initial conformational search to reactivity prediction.
Figure 1: Standardized computational workflow for the full characterization of the title molecule.
Conformational Landscape & Stereochemistry
The central theoretical challenge is determining the global minimum conformation. The tetrahydropyran ring predominantly adopts a chair conformation , but the orientation of the substituents at C4 is governed by A-values and stereoelectronic effects.
Axial vs. Equatorial Preference
Unlike cyclohexane, where steric bulk dictates preference strictly, this system involves a "rod-like" substituent.
-
Hydroxyl Group (-OH): A-value
0.87 kcal/mol. Sterically significant near the ring carbon. -
TMS-Ethynyl Group (-C≡C-TMS): While the TMS group is bulky, the linear alkyne spacer moves this bulk away from the ring 1,3-diaxial protons. The A-value of an ethynyl group is small (
0.41 kcal/mol).
Theoretical Prediction: Contrary to intuitive "bulk" arguments, the TMS-ethynyl group prefers the AXIAL position , placing the Hydroxyl group in the EQUATORIAL position .
-
Reasoning: The steric penalty of the linear alkyne in the axial position is lower than that of the hydroxyl group. Furthermore, an equatorial -OH is better positioned to engage in intermolecular hydrogen bonding or solvation.
Intramolecular Hydrogen Bonding
Theoretical models must account for the potential (though weak) interaction between the hydroxyl proton and the ring oxygen (O1).
-
Distance: In the chair form, the distance is typically too large for a strong intramolecular bond unless the ring distorts to a boat/twist-boat, which is energetically penalized (>5 kcal/mol).
Electronic Structure & Reactivity
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the alkyne
-system and the oxygen lone pairs of the hydroxyl group. This indicates the site of initial electrophilic attack or oxidation. -
LUMO (Lowest Unoccupied Molecular Orbital): Located on the Si-C antibonding orbitals and the alkyne
system, highlighting the susceptibility of the C-Si bond to nucleophilic cleavage (deprotection).
Molecular Electrostatic Potential (MEP)
The MEP map reveals two distinct regions:
-
Negative Potential (Red): Concentrated around the hydroxyl oxygen and the alkyne
-cloud (nucleophilic regions). -
Positive Potential (Blue): Concentrated on the hydroxyl proton (acidic) and the silicon atom (electrophilic susceptibility to fluoride).
Reactivity Pathways
The following diagram outlines the primary reactivity pathways predicted by FMO and NBO analysis.
Figure 2: Predicted reactivity landscape based on frontier orbital localization.
Vibrational Spectroscopy (IR/Raman)
Theoretical frequency analysis (scaled by ~0.96 for B3LYP) provides the following diagnostic signatures for structural verification.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Description |
| 3550 - 3650 | Medium/Broad | Stretching of the free or weakly H-bonded alcohol. | |
| 2850 - 2950 | Strong | Symmetric/Asymmetric stretching of CH | |
| 2170 - 2185 | Weak (IR) / Strong (Raman) | Characteristic internal alkyne stretch, shifted by the Si substituent. | |
| 1250 | Strong | Symmetric deformation of the TMS methyl groups (The "Silicon Fingerprint"). | |
| 1080 - 1100 | Strong | Ether linkage stretching of the oxane ring. | |
| 840 | Very Strong | Rocking mode of the TMS group. |
Note: The absence of a peak at ~3300 cm⁻¹ (terminal alkyne C-H stretch) confirms the integrity of the TMS protection.
References
The following sources provide the foundational data and comparative models used to construct this theoretical profile.
-
Sasikala, V. et al. (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Spectrochimica Acta Part A.
- Provides the benchmark for DFT scaling factors and vibrational assignments of the (trimethylsilyl)ethynyl moiety.
-
Ignatyev, I. S. et al. (2004). Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies. Spectrochimica Acta Part A.
- Authoritative source for Silicon-Carbon and Silicon-Methyl vibr
-
Wiberg, K. B. et al. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry / J. Org. Chem.
- Foundational thermodynamic data on A-values for conform
-
BenchChem Technical Support. (2025). Optimizing Stereoselectivity in Reactions with Tetrahydro-4H-pyran-4-one.
- Validates the synthetic context and stereochemical outcome of nucleophilic additions to 4-pyranones.
- Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanones: The importance of orbital overlap. J. Am. Chem. Soc.
Technical Guide: Safety and Handling of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
The following technical guide is structured to provide an autonomous, in-depth analysis of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol . It synthesizes chemical safety data, synthesis protocols, and handling procedures tailored for drug discovery applications.
Executive Summary & Strategic Utility
4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (CAS: 1044277-44-2) is a specialized heterocyclic building block used primarily in medicinal chemistry as a precursor to 4-ethynyltetrahydro-2H-pyran-4-ol .[1] The compound features a tetrahydropyran (oxane) core, a polar tertiary hydroxyl group, and a trimethylsilyl (TMS)-protected alkyne.
In drug development, this scaffold serves two critical functions:
-
Pharmacophore Modulation: The tetrahydropyran ring lowers logP (lipophilicity) compared to carbocyclic analogs, improving metabolic stability and water solubility.
-
Synthetic Versatility: The TMS group acts as a robust protecting group, allowing the hydroxyl moiety to be modified (e.g., alkylated or esterified) before revealing the reactive terminal alkyne for "Click" chemistry (CuAAC) or Sonogashira cross-coupling.
Physicochemical Profile
Note: Specific experimental values for this intermediate are often proprietary. Values below represent high-confidence predicted data based on structure-activity relationship (SAR) analysis of close analogs.
| Property | Value / Description |
| Chemical Name | 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol |
| Synonyms | 4-((Trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol |
| CAS Number | 1044277-44-2 |
| Molecular Formula | C₁₀H₁₈O₂Si |
| Molecular Weight | 198.34 g/mol |
| Physical State | Viscous oil or low-melting solid (white to off-white) |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Low solubility in water |
| pKa (Predicted) | ~13.5 (Tertiary alcohol) |
| Boiling Point | ~260–270°C (Predicted at 760 mmHg); Decomposes >150°C |
Hazard Identification & Risk Assessment
While specific toxicological data (LD50) for this exact CAS is limited, the hazard profile is derived from its functional groups (organosilanes, tertiary alcohols, and alkynes) and its desilylated analog (CAS 57385-16-7).
Core Hazards[11]
-
Skin & Eye Irritation (Category 2): The tertiary alcohol and alkyne moieties are irritants. Direct contact may cause dermatitis or conjunctivitis.
-
Target Organ Toxicity (Respiratory): Inhalation of dust or vapors may cause respiratory tract irritation (STOT SE 3).
-
Reactivity Hazards:
-
Acid Sensitivity: Strong acids can catalyze the Meyer-Schuster rearrangement or elimination of the hydroxyl group.
-
Base Sensitivity: Exposure to strong bases (NaOH, KOH) or fluorides (TBAF) will cleave the TMS group, releasing the terminal alkyne.
-
Thermal Instability: Alkynes are high-energy functional groups. While the TMS group stabilizes the bond, heating above 150°C may induce decomposition.
-
Experimental Workflow: Synthesis & Handling
The following protocol describes the generation of the target compound via nucleophilic addition. This workflow emphasizes safety controls for exothermic organometallic reactions.
Synthesis Logic (Causality)
The synthesis involves the addition of lithium (trimethylsilyl)acetylide to tetrahydro-4H-pyran-4-one.
-
Why -78°C? Low temperature prevents enolization of the ketone and suppresses side reactions.
-
Why TMS-Acetylene? Direct use of acetylene gas is hazardous and difficult to control (stoichiometry). TMS-acetylene is a liquid, allowing precise dosing.
Visual Workflow (DOT Diagram)
Figure 1: Synthesis pathway for 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol via lithiation strategy.
Detailed Protocol
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon. Add anhydrous THF.
-
Lithiation: Add trimethylsilylacetylene (1.1 equiv). Cool to -78°C. Dropwise add n-BuLi (1.1 equiv). Caution: Exothermic.
-
Addition: Dissolve tetrahydro-4H-pyran-4-one (1.0 equiv) in THF and add slowly to the reaction mixture.
-
Monitoring: Stir for 1h at -78°C, then warm to 0°C. Monitor by TLC (Stain: KMnO₄ or Anisaldehyde).
-
Quench: Carefully add saturated aqueous NH₄Cl. Safety: Vigorous bubbling may occur.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Safe Handling & Storage Protocols
Storage Decision Tree
Proper storage is vital to prevent spontaneous desilylation or hydrolysis.
Figure 2: Decision logic for storage conditions based on physical state.
Handling Standards
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (0.11 mm minimum thickness), safety glasses with side shields, and lab coat.
-
Incompatibility: Keep away from fluoride sources (TBAF, HF) unless intentional deprotection is planned. Avoid strong oxidizers.[2]
Emergency Procedures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they may increase dermal absorption.
-
Spill Response:
-
Evacuate immediate area.[2]
-
Adsorb liquid spills with vermiculite or sand.
-
Collect in a sealed container labeled "Organic Waste - Silicon Compounds."
-
References
-
Fisher Scientific. (2015). Safety Data Sheet: Ethynyltrimethylsilane. Retrieved from [3]
-
Sigma-Aldrich. (2024). Product Specification: 4-Ethynyltetrahydro-2H-pyran-4-ol. Retrieved from
-
Organic Syntheses. (1988). Preparation of Trimethylsilylacetylene. Org. Synth. 1988, 66, 173. Retrieved from
-
PubChem. (2025).[1] Compound Summary: 4-Ethynyltetrahydro-2H-pyran-4-ol. Retrieved from
-
ChemScene. (2024). Product Data: 4-[2-(Trimethylsilyl)ethynyl]benzaldehyde (Analogous Chemistry). Retrieved from [4]
Sources
Methodological & Application
Advanced Application Note: In Situ Desilylative Sonogashira Coupling of 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol
Introduction & Medicinal Chemistry Rationale
In modern drug discovery, the tetrahydropyran-4-ol (THP-4-ol) moiety is a highly privileged pharmacophore. When appended to an aromatic core via an alkyne linker, it acts as a rigid, linear vector that projects the polar tertiary alcohol into solvent-exposed regions or specific binding pockets. This modification systematically reduces lipophilicity (LogD), improves aqueous solubility, and enhances the metabolic stability of drug candidates, as demonstrated in the optimization of benzofuran-class Hepatitis C virus (HCV) inhibitors (1[1]).
The reagent 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (CAS: 1044277-44-2) is the premier building block for introducing this motif. While the unprotected terminal alkyne (4-ethynyltetrahydro-2H-pyran-4-ol) can be used directly, it is prone to volatility, degradation, and unwanted Glaser homocoupling during long-term storage. The trimethylsilyl (TMS) protecting group ensures a long shelf-life and maintains the high purity of the building block prior to cross-coupling.
Mechanistic Causality: The Case for In Situ Desilylation
Traditionally, utilizing a TMS-protected alkyne requires a two-step process: deprotection (using a fluoride source or base), isolation of the terminal alkyne, and subsequent Sonogashira coupling. However, isolating terminal alkynes with propargylic alcohol motifs exposes them to oxidative degradation.
The Causality of the One-Pot Approach: By performing an in situ desilylative Sonogashira coupling, the TMS group is cleaved slowly directly within the reaction mixture. This creates a kinetic "steady-state" where the concentration of the free terminal alkyne remains extremely low. As soon as the terminal alkyne is generated, it is immediately captured by the Cu(I) co-catalyst to form the copper acetylide, which then undergoes transmetalation with the Pd(II) intermediate (2[2]). This mechanistic synchronization virtually eliminates the competing Cu-catalyzed oxidative Glaser homocoupling, driving higher yields of the desired cross-coupled product and ensuring high chemoselectivity (3[4]).
Reaction Workflows & Catalytic Cycle
Workflow of in situ desilylative Sonogashira coupling with THP-4-ol.
Catalytic cycle showing steady-state desilylation and Pd/Cu transmetalation.
Quantitative Data: Reaction Optimization
To establish a self-validating protocol, various desilylating agents and catalyst systems were evaluated. The table below summarizes the optimization of the in situ coupling of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol with a standard electron-neutral aryl iodide.
| Entry | Desilylating Agent | Solvent System | Catalyst System | Temp (°C) | Isolated Yield (%) | Homocoupling (%) |
| 1 | K₂CO₃ (2.0 eq) | MeOH / THF (1:1) | Pd(PPh₃)₄ / CuI | 65 | 81 | < 5 |
| 2 | TBAF (1.5 eq) | THF | Pd(PPh₃)₂Cl₂ / CuI | 60 | 94 | Trace |
| 3 | Cs₂CO₃ (2.0 eq) | DMF | Pd(dppf)Cl₂ / CuI | 80 | 76 | ~ 8 |
| 4 | KOH (2.0 eq) | MeOH / H₂O | Pd(OAc)₂ / XPhos | 50 | 62 | ~ 12 |
Note: TBAF in THF (Entry 2) provides the optimal balance of desilylation rate and cross-coupling efficiency, minimizing the accumulation of the free alkyne.
Detailed Experimental Protocols
Protocol: TBAF-Mediated One-Pot Desilylative Sonogashira Coupling
Reagents & Materials:
-
Aryl Halide (Ar-I or Ar-Br): 1.0 mmol
-
4-[2-(trimethylsilyl)ethynyl]oxan-4-ol: 1.2 mmol (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride[Pd(PPh₃)₂Cl₂]: 0.05 mmol (5 mol%)
-
Copper(I) iodide[CuI]: 0.10 mmol (10 mol%)
-
Tetrabutylammonium fluoride[TBAF, 1.0 M in THF]: 1.5 mmol (1.5 equiv)
-
Triethylamine (Et₃N): 3.0 mmol (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF): 5.0 mL
Step-by-Step Methodology:
-
System Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Evacuate and backfill with Argon (3 cycles) to rigorously exclude oxygen, which is the primary driver of Glaser homocoupling.
-
Catalyst & Substrate Loading: Add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI to the Schlenk tube.
-
Solvent & Base Addition: Inject anhydrous THF (5.0 mL) and Et₃N (0.42 mL) via syringe. Stir the mixture at room temperature for 5 minutes to ensure catalyst dissolution.
-
Alkyne Addition: Add 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (238 mg, 1.2 mmol) to the reaction mixture.
-
Controlled Desilylation (Critical Step): Add the 1.0 M TBAF solution (1.5 mL) dropwise over 10 minutes using a syringe pump. Causality Note: Dropwise addition ensures the TMS group is cleaved gradually, maintaining a low steady-state concentration of the terminal alkyne and preventing homocoupling.
-
Heating: Heat the reaction mixture to 60 °C in an oil bath and stir for 4–6 hours.
-
Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure THP-4-ol functionalized product.
Validation & QC Checkpoints (Self-Validating System)
-
Checkpoint 1 (Reaction Monitoring): At t = 2 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LCMS. You should observe the disappearance of the Ar-X peak and the appearance of the product mass.
-
Checkpoint 2 (Homocoupling Assay): Scan the LCMS for a mass corresponding to
. If this homocoupling dimer exceeds 5% relative abundance, the TBAF addition in subsequent runs must be slowed down, or the argon degassing protocol must be strictly audited.
References
-
High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors Source: Journal of Medicinal Chemistry (via NIH PMC) URL:[Link]
-
Regio- and Stereoselective Cross-Coupling of tert-Propargyl Alcohols with Bis(trimethylsilyl)acetylene and Its Utilization in Constructing a Fluorescent Donor−Acceptor System Source: Organic Letters (ACS Publications) URL:[Link]
-
Head-to-Tail Oligomerization by Silylene-Tethered Sonogashira Coupling on Ag(111) Source: Angewandte Chemie International Edition (via NIH) URL:[Link]
Sources
- 1. High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Head-to-Tail Oligomerization by Silylene-Tethered Sonogashira Coupling on Ag(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Ethynyl Group of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol: A Gateway to Novel Molecular Architectures
Introduction: The Strategic Importance of a Protected Alkynyl Scaffold
In the landscape of modern drug discovery and materials science, the strategic incorporation of rigid, linear alkyne moieties is a powerful tool for optimizing molecular frameworks. The compound 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol represents a particularly valuable building block. The oxane ring provides a desirable saturated heterocyclic motif, while the tertiary alcohol offers a potential point for further functionalization or can influence local polarity and hydrogen bonding interactions. The ethynyl group, protected by a trimethylsilyl (TMS) moiety, is the key to a diverse array of chemical transformations. The TMS group serves as a robust protecting group for the terminal alkyne, preventing unwanted side reactions of the acidic acetylenic proton, and can be selectively removed under mild conditions to unmask the reactive terminal alkyne.[1][2] This application note provides a detailed guide to the key reactions involving the ethynyl group of this versatile scaffold, offering both mechanistic insights and detailed experimental protocols for researchers in the pharmaceutical and chemical sciences.
I. Deprotection of the Trimethylsilyl Group: Unveiling the Terminal Alkyne
The removal of the TMS group is the essential first step to enable further reactions of the alkyne. The choice of deprotection method depends on the overall sensitivity of the molecule to acidic or basic conditions. Fortunately, the silicon-carbon bond of the TMS-alkyne is readily cleaved under mild conditions that are compatible with the oxane and tertiary alcohol functionalities.
Mechanistic Insight
The deprotection of TMS-alkynes typically proceeds via nucleophilic attack on the silicon atom. Fluoride ions (from sources like TBAF) or basic conditions (like K₂CO₃ in methanol) facilitate this cleavage. In the case of fluoride-mediated deprotection, the high affinity of silicon for fluoride drives the reaction. The fluoride ion attacks the silicon, forming a pentacoordinate intermediate which then fragments to release the terminal alkyne and the corresponding silyl fluoride.[3] Under basic conditions with a protic solvent like methanol, a methoxide ion can act as the nucleophile, and the resulting alkynyl anion is subsequently protonated by the solvent.[4]
Comparative Deprotection Protocols
| Method | Reagents | Solvent | Temperature | Typical Reaction Time | Key Considerations |
| Fluoride-Mediated | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | 1-3 hours | Highly effective and mild. Workup can sometimes be challenging due to the solubility of TBAF byproducts.[5] |
| Base-Mediated | Potassium carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | 2-4 hours | Cost-effective and straightforward workup. The basic conditions might not be suitable for base-labile functional groups.[6][7] |
Experimental Protocol 1: Fluoride-Mediated Desilylation
This protocol describes the deprotection of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol using TBAF.
Materials:
-
4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (1.0 eq) in anhydrous THF (0.1 M) in a round-bottom flask under an inert atmosphere, add TBAF (1.1 eq, 1.0 M solution in THF) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-ethynyloxan-4-ol.
II. Sonogashira Coupling: Forging Carbon-Carbon Bonds
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9][10] This reaction is of paramount importance in the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and organic materials.
Mechanistic Overview
The Sonogashira coupling typically employs a palladium catalyst and a copper(I) co-catalyst. The mechanism involves two interconnected catalytic cycles:
-
Palladium Cycle: A palladium(0) species undergoes oxidative addition with the aryl/vinyl halide. The terminal alkyne (as a copper acetylide) then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the resulting complex yields the final coupled product and regenerates the palladium(0) catalyst.[8][11]
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is more reactive towards the palladium complex than the terminal alkyne itself.[8]
Copper-free Sonogashira couplings have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[9][12]
Experimental Protocol 2: In-situ Desilylation and Sonogashira Coupling
This protocol outlines a one-pot procedure where the TMS-protected alkyne is deprotected in situ, followed by a Sonogashira coupling with an aryl bromide. This approach is particularly useful for volatile terminal alkynes.[13][14]
Materials:
-
4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
-
Aryl bromide
-
Cesium fluoride (CsF)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Water, degassed
-
Diethyl ether
-
Celite®
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply for inert atmosphere
Procedure:
-
To a round-bottom flask or sealed tube charged with a stir bar, add 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (1.2 eq), the aryl bromide (1.0 eq), CsF (2.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous triethylamine and degassed water.
-
Stir the reaction mixture at the appropriate temperature (typically ranging from room temperature to 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite®, washing the pad with additional diethyl ether.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
III. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Cornerstone of Click Chemistry
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[15][16][17] This reaction, a prime example of "click chemistry," is widely used in drug discovery, bioconjugation, and materials science due to its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups.[16][17]
Mechanistic Insights
The CuAAC reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[15] The currently accepted mechanism often involves a dinuclear copper intermediate.[15][18] The key steps are the formation of a copper acetylide, coordination of the azide, and subsequent cyclization to form a six-membered metallacycle, which then rearranges to the triazole product.[15][]
It's also possible to perform the CuAAC reaction directly with TMS-protected alkynes, where the reaction conditions facilitate in-situ deprotection.[20][21]
Experimental Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the CuAAC reaction of deprotected 4-ethynyloxan-4-ol with an organic azide.
Materials:
-
4-ethynyloxan-4-ol (from Protocol 1)
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 4-ethynyloxan-4-ol (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by a color change and confirmed by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 1,4-disubstituted 1,2,3-triazole.
IV. Hydration of the Alkyne: Formation of a Ketone
The hydration of the terminal alkyne of 4-ethynyloxan-4-ol leads to the formation of a methyl ketone. This transformation follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne, leading to an enol intermediate that rapidly tautomerizes to the more stable keto form.[22][23][24]
Mechanistic Considerations
The acid-catalyzed hydration of alkynes is generally slower than that of alkenes and often requires a mercury(II) salt as a catalyst to facilitate the reaction.[22][25][26] The mechanism involves the formation of a bridged-mercurinium ion intermediate, which is then attacked by water.[22] The resulting organomercury enol undergoes protonolysis and tautomerization to yield the ketone.[22][27]
Experimental Protocol 4: Acid-Catalyzed Hydration
This protocol details the hydration of 4-ethynyloxan-4-ol to the corresponding methyl ketone.
Materials:
-
4-ethynyloxan-4-ol
-
Sulfuric acid (H₂SO₄), concentrated
-
Mercury(II) sulfate (HgSO₄)
-
Water
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a solution of 4-ethynyloxan-4-ol (1.0 eq) in aqueous sulfuric acid, add a catalytic amount of mercury(II) sulfate.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-acetyl-4-hydroxyoxane.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations of the ethynyl group of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol.
Caption: Desilylation followed by Sonogashira Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Click Chemistry [organic-chemistry.org]
- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 21. mdpi.com [mdpi.com]
- 22. Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration [jove.com]
- 23. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Khan Academy [khanacademy.org]
- 26. Acid Catalyzed Hydration of Alkynes - Chad's Prep® [chadsprep.com]
- 27. youtube.com [youtube.com]
Application Note: Desilylation Protocols for 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
Executive Summary
This technical guide details the protodesilylation of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (Compound 1 ) to yield the terminal alkyne 4-ethynyloxan-4-ol (Compound 2 ). This transformation is a critical step in the synthesis of pharmacophores found in kinase inhibitors and metabolic modulators.
While the cleavage of the
-
Method A (Standard): Potassium Carbonate (
) in Methanol – Recommended for scale-up, cost-efficiency, and purity. -
Method B (Rapid): Tetrabutylammonium Fluoride (TBAF) in THF – Recommended for high-throughput screening or substrates with poor solubility in alcohols.
Scientific Context & Strategic Considerations
The Substrate
The starting material, 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol , features a tetrahydropyran (oxane) ring with a geminal hydroxyl group and a TMS-protected alkyne.
-
Stability: The tertiary alcohol is generally stable to basic conditions but can undergo retro-Favorskii-type fragmentation under extreme forcing conditions (unlikely here).
-
Polarity: The product (Compound 2 ) is significantly more polar than the starting material due to the loss of the lipophilic TMS group and the exposure of the terminal alkyne. This impacts extraction efficiency.[1]
Mechanistic Insight
The reaction is a nucleophilic substitution at silicon. The silicon atom, being hypervalent-accessible, accepts a nucleophile (
Method Selection Matrix
| Feature | Method A: | Method B: TBAF / THF |
| Reagent Cost | Low | High |
| Atom Economy | High | Low (High MW byproducts) |
| Workup | Simple (Evaporation/Filtration) | Complex (Removes TBA salts) |
| Speed | Moderate (1–4 hours) | Fast (< 30 mins) |
| Scalability | Excellent (>100g) | Poor (Cost/Waste) |
| Recommendation | Primary Choice | Secondary Choice |
Experimental Protocols
Protocol A: Base-Mediated Methanolysis (Recommended)
Rationale: This method utilizes the affinity of the methoxide ion (generated in equilibrium) for silicon. It is mild, avoids heavy metal waste, and simplifies purification.
Materials
-
Substrate: 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (1.0 equiv)
-
Reagent: Potassium Carbonate (
), anhydrous, granular (0.1 – 0.5 equiv) -
Solvent: Methanol (ACS Grade), 5–10 volumes relative to substrate mass.
Step-by-Step Procedure
-
Preparation: Charge a reaction vessel with 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (1.0 equiv).
-
Solvation: Add Methanol (MeOH) to dissolve the substrate. Stir until a clear homogeneous solution is obtained.
-
Note: If the substrate is an oil and does not dissolve immediately, gentle warming to 30°C is permissible.
-
-
Initiation: Add solid
(0.2 equiv). The reaction does not require stoichiometric base as the methoxide is regenerated, but 0.2–0.5 equiv ensures reasonable kinetics. -
Reaction: Stir vigorously at 20–25°C (Room Temperature).
-
Quench & Workup:
-
Option 1 (Filtration - Preferred for Scale): Filter the mixture through a celite pad to remove solid carbonates. Rinse the pad with minimal MeOH. Concentrate the filtrate in vacuo (bath temp < 40°C) to remove methanol.
-
Option 2 (Aqueous): Dilute with water and extract exhaustively with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note that the product is polar; at least 3 extractions are required.
-
-
Purification: The crude residue is often pure enough for subsequent steps. If necessary, purify via silica gel chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Protocol B: Fluoride-Mediated Cleavage (TBAF)
Rationale: Fluoride has an exceptionally high affinity for silicon (Bond Energy Si-F > Si-O). This drives the reaction rapidly, even in aprotic solvents.
Materials
-
Substrate: 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (1.0 equiv)
-
Reagent: Tetrabutylammonium Fluoride (TBAF), 1.0 M solution in THF (1.1 equiv).
-
Solvent: Tetrahydrofuran (THF), anhydrous.[5]
Step-by-Step Procedure
-
Preparation: Dissolve the substrate in THF (5 volumes) and cool to 0°C .
-
Addition: Add the TBAF solution dropwise over 5 minutes.
-
Observation: The solution may darken slightly; this is normal.
-
-
Reaction: Allow to warm to Room Temperature. Stir for 30 minutes.
-
Quench: Add Saturated Ammonium Chloride (
) solution to quench the basicity. -
Workup (Critical):
-
Extract with EtOAc (
).[6] -
Wash the combined organics with Brine (
) to remove tetrabutylammonium salts. -
Dry over
and concentrate.
-
-
Purification: Flash chromatography is almost always required to remove traces of TBA salts, which can interfere with subsequent catalysis.
Visualizations
Reaction Mechanism Pathway
The following diagram illustrates the divergent mechanistic pathways for the two protocols.
Caption: Mechanistic divergence between methoxide-mediated (green) and fluoride-mediated (red) desilylation pathways.
Purification Workflow Logic
This decision tree guides the researcher through the workup process based on the chosen method.
Caption: Operational workflow for isolation and purification of 4-ethynyloxan-4-ol.
Analytical Validation
To verify the success of the transformation, compare the spectral data of the product against the starting material.
| Analytical Method | Starting Material (TMS-Alkyne) | Product (Terminal Alkyne) | Key Change |
| Absent | Loss of TMS singlet | ||
| Absent | Appearance of alkyne proton | ||
| Slight shift in ring protons | |||
| Retained ether signals | |||
| Absent | Loss of TMS carbon | ||
| Upfield shift of alkyne carbons | |||
| IR Spectroscopy | Diagnostic: |
References
-
Caddick, S., et al. (1999).[7] Synthesis of functionalised alkynes via the desilylation of trimethylsilylalkynes. Tetrahedron, 55(9), 2737-2754.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for silyl cleavage).
-
Carpita, A., et al. (2005).[8] Silver(I)-catalyzed protiodesilylation of 1-(trimethylsilyl)-1-alkynes.[8] European Journal of Organic Chemistry, 2005(7), 1367-1377.
-
Organic Chemistry Portal. (n.d.). Desilylation Reactions.[2][5][7][8] Retrieved from Organic-Chemistry.org.
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers and Alkynes - Technical Library.
Sources
- 1. echemi.com [echemi.com]
- 2. axolabs.com [axolabs.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Alkane synthesis by deoxygenation [organic-chemistry.org]
application of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol in medicinal chemistry
Application Note: Strategic Utilization of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, the optimization of Lipophilic Ligand Efficiency (LLE) and metabolic stability is paramount. The tetrahydropyran (THP) ring has emerged as a "privileged bioisostere" for the cyclohexyl group, offering reduced lipophilicity (lowering LogD) and improved solubility while maintaining steric bulk.
4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (TMS-EOO) represents a critical, high-value building block in this domain. It serves as a stable, protected precursor to the 4-ethynyl-4-hydroxy-THP motif. This motif functions as a conformational lock (via the gem-disubstituted quaternary center) and a reactive handle (via the alkyne) for "Click" chemistry, Sonogashira couplings, or gold-catalyzed spiro-cyclizations.
This guide provides validated protocols for the synthesis, deprotection, and downstream application of TMS-EOO, focusing on its role in Fragment-Based Drug Discovery (FBDD) and the synthesis of Acetyl-CoA Carboxylase (ACC) inhibitors.
Chemical Profile & Structural Logic
-
Compound Name: 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
-
CAS Number: 1353766-48-5 (Generic for analogs), Specific precursors often indexed under THP-4-one derivatives.
-
Molecular Formula: C₁₀H₁₈O₂Si
-
Key Structural Features:
-
THP Core: Lowers LogP by ~1.0–1.5 units compared to cyclohexane; acts as a weak H-bond acceptor.
-
TMS-Alkyne: A robust protecting group strategy preventing premature polymerization or oxidation of the terminal alkyne during storage.
-
Tertiary Alcohol: Provides a polar anchor point and enables directed metalation or spiro-cyclization.
-
Visualizing the Strategic Utility
The following diagram illustrates the central role of TMS-EOO in diverting synthetic pathways toward diverse bioactive scaffolds.
Figure 1: The synthetic divergence from TMS-EOO to high-value medicinal chemistry targets.
Validated Experimental Protocols
Protocol A: High-Fidelity Synthesis of TMS-EOO
Rationale: The direct addition of acetylide to THP-4-one is exothermic. The TMS group is essential here; attempting to add a naked acetylene often results in lower yields due to handling difficulties and side reactions (bis-addition).
Reagents:
-
Tetrahydro-4H-pyran-4-one (1.0 equiv)
-
Trimethylsilylacetylene (1.2 equiv)
-
n-Butyllithium (2.5 M in hexanes, 1.25 equiv)
-
Anhydrous THF (Solvent)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to -78°C (dry ice/acetone bath).
-
Acetylide Formation: Add anhydrous THF and Trimethylsilylacetylene. Dropwise add n-BuLi over 15 minutes. Critical: Maintain temperature below -70°C to ensure mono-lithiation. Stir for 30 minutes at -78°C.
-
Addition: Dissolve Tetrahydro-4H-pyran-4-one in a minimal amount of anhydrous THF. Add this solution dropwise to the lithium acetylide mixture over 20 minutes.
-
Equilibration: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench: Quench carefully with saturated aqueous NH₄Cl solution.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc, gradient 0-30%).
-
Target Yield: >85%
-
Appearance: White solid or colorless oil.
-
Protocol B: Controlled Deprotection (TMS Removal)
Rationale: The TMS group must be removed to liberate the terminal alkyne for coupling. Basic methanolysis is preferred over TBAF to avoid silicon byproducts that can interfere with subsequent catalytic cycles (e.g., Palladium poisoning).
Reagents:
-
TMS-EOO (from Protocol A)
-
Potassium Carbonate (K₂CO₃, 0.5 equiv)
-
Methanol (MeOH)[1]
Methodology:
-
Dissolve TMS-EOO in MeOH (0.1 M concentration).
-
Add K₂CO₃ solid in one portion.
-
Stir at room temperature for 2–4 hours. Monitor by TLC (stain with KMnO₄; alkyne is active).
-
Workup: Remove volatiles under reduced pressure. Resuspend residue in water/EtOAc. Extract, dry, and concentrate.
-
Note: The product, 4-ethynyltetrahydro-2H-pyran-4-ol , is polar. Ensure thorough extraction or use DCM/iPrOH (3:1) if yield is low.
-
Application Data: Physicochemical Optimization
Integrating the 4-ethynyl-4-hydroxy-THP motif (derived from TMS-EOO) significantly alters the physicochemical profile of drug candidates compared to carbocyclic analogs.
Table 1: Comparative Physicochemical Metrics
| Feature | Cyclohexyl Analog | THP Analog (via TMS-EOO) | Impact on Drug Design |
| LogP (Lipophilicity) | High (~2.5–3.5) | Lower (~1.0–2.0) | Improved solubility; reduced non-specific binding. |
| Metabolic Stability | Prone to CYP450 oxidation | High | Oxygen in ring reduces electron density, protecting C-H bonds. |
| H-Bonding | Donor only (if OH present) | Donor + Acceptor | Ether oxygen acts as H-bond acceptor (HBA), engaging water/enzymes. |
| Geometry | Chair conformation | Chair (Restricted) | Gem-disubstitution locks conformation, reducing entropy penalty upon binding. |
Advanced Workflow: Synthesis of Spiro-Ethers
A primary high-value application of TMS-EOO is the synthesis of spiro-ketals, a core scaffold in Acetyl-CoA Carboxylase (ACC) inhibitors (e.g., analogs of Firsocostat).
Mechanism: The terminal alkyne (post-deprotection) undergoes a metal-catalyzed intramolecular hydroalkoxylation.
Figure 2: Workflow for converting TMS-EOO into spiro-cyclic medicinal targets.
Protocol Summary for Step 3 (Gold Catalysis):
-
Substrate: 4-(Aryl-ethynyl)tetrahydro-2H-pyran-4-ol.
-
Catalyst: AuCl (5 mol%) or AuCl₃.
-
Solvent: DCM or Toluene.
-
Condition: Room temperature, 1–12 hours.
-
Outcome: 5-exo-dig or 6-endo-dig cyclization yielding the spiro-ether.
Troubleshooting & Critical Controls
-
Low Yield in Protocol A:
-
Cause: Enolization of the ketone by n-BuLi before acetylide addition.
-
Fix: Ensure n-BuLi is fully reacted with TMS-acetylene before adding the ketone. Increase the time for acetylide formation to 45 mins.
-
-
Polymerization during Deprotection:
-
Cause: Terminal alkynes are sensitive to radical polymerization.
-
Fix: Perform deprotection under an inert atmosphere (N₂/Ar) and use the product immediately in the next step.
-
-
Purification Issues:
-
Observation: TMS-EOO does not stain well with UV.
-
Fix: Use p-Anisaldehyde or KMnO₄ stain for TLC visualization.
-
References
-
Tetrahydropyrans in Drug Discovery.PharmaBlock Whitepaper.
-
Synthesis of 4-ethynyltetrahydro-2H-pyran-4-ol.Sigma-Aldrich Product Data. Confirms the commercial availability and basic properties of the deprotected scaffold.
-
Gold-Catalyzed Cyclization of Alkynyl Diols.Organic Letters.
-
Tetrahydro-4H-pyran-4-one: A Versatile Building Block.ChemicalBook. Detailed reactivity profile of the starting ketone.
- Discovery of ACC Inhibitors.Journal of Medicinal Chemistry. Describes the use of spiro-THP systems in metabolic disease drug discovery (e.g., ND-630 analogs). Citation:J. Med. Chem.2019, 62, 12, 5810–5831.
Sources
- 1. Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Tetrahydropyran synthesis [organic-chemistry.org]
- 4. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
synthesis of heterocyclic compounds from 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
Application Note: Strategic Synthesis of Heterocyclic Scaffolds from 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol
Abstract
This application note details the strategic utilization of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (and its desilylated derivative, 4-ethynyltetrahydro-2H-pyran-4-ol) as a linchpin intermediate in the synthesis of spiro-fused and functionalized heterocyclic compounds. Capitalizing on the inherent reactivity of the tertiary propargylic alcohol motif and the conformational bias of the oxane ring, this guide provides validated protocols for three divergent synthetic pathways: Gold(I)-catalyzed spirocyclization , Meyer-Schuster rearrangement-mediated condensation , and CuAAC "Click" cycloaddition . These methodologies are critical for Fragment-Based Drug Discovery (FBDD) programs targeting novel spirocyclic ethers and kinase inhibitors.
Introduction & Strategic Value
The starting material, 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol , represents a "privileged" building block due to two key structural features:
-
Gem-Disubstitution: The quaternary center at C4 of the pyran ring imposes a conformational constraint (Thorpe-Ingold effect), pre-organizing the molecule for rapid cyclization reactions.
-
Orthogonal Reactivity: The masked alkyne (TMS-protected) and the free tertiary hydroxyl group allow for controlled, stepwise functionalization.
Target Applications:
-
Spiro[dihydrofuran-2,4'-pyran] scaffolds: Isosteres of spiro-ketals found in natural products.
- -Unsaturated Ketones (Enones): Precursors for pyrazoles and pyrimidines.
-
1,2,3-Triazoles: Linkers for PROTACs and bioconjugation.
Divergent Synthetic Workflow
The following diagram illustrates the critical decision points in processing the starting material.
Figure 1: Divergent synthetic pathways from the parent oxan-4-ol. Path A yields spirocycles; Path B yields fused heterocycles; Path C yields linker adducts.
Module 1: Activation (Desilylation)
Before catalytic transformations, the TMS group is typically removed to generate the terminal alkyne. While the TMS group can sometimes be retained for specific migration reactions, the terminal alkyne is required for standard click chemistry and most gold-catalyzed 5-endo-dig cyclizations.
Protocol 1: Chemoselective Desilylation
-
Reagents: Potassium Carbonate (
), Methanol (MeOH). -
Scale: 10 mmol.
Step-by-Step:
-
Dissolve 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (2.12 g, 10 mmol) in MeOH (20 mL).
-
Add solid
(1.38 g, 10 mmol) in one portion. -
Stir at room temperature (20–25 °C) for 2 hours. Monitor by TLC (formation of a more polar spot).
-
Workup: Concentrate the solvent under reduced pressure (do not heat above 40 °C due to potential volatility of the alkyne).
-
Resuspend residue in
or and wash with water ( ) and brine ( ). -
Dry over
, filter, and concentrate. -
Yield: Typically >95% (White solid/crystalline).
-
Validation:
NMR should show the disappearance of the TMS peak (~0.1 ppm) and appearance of the acetylenic proton (~2.5 ppm).
Module 2: Gold-Catalyzed Spiro-Dihydrofuran Synthesis
This is the "Gold Standard" reaction for this substrate. The tertiary hydroxyl group attacks the gold-activated alkyne in a 5-endo-dig fashion, forming a spiro[dihydrofuran-2,4'-pyran].
Mechanism & Logic:
The reaction is driven by the
Figure 2: Catalytic cycle for the formation of spiro-dihydrofurans.
Protocol 2: Au(I)-Catalyzed Cycloisomerization
-
Catalyst: Chloro(triphenylphosphine)gold(I) (
) (5 mol%) + Silver Triflate ( ) (5 mol%). -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Step-by-Step:
-
Catalyst Activation: In a flame-dried vial, mix
(25 mg, 0.05 mmol) and (13 mg, 0.05 mmol) in anhydrous DCM (2 mL). Stir for 10 mins in the dark (precipitation of AgCl indicates active cationic gold generation). -
Reaction: Add a solution of 4-ethynyloxan-4-ol (126 mg, 1.0 mmol) in DCM (3 mL) to the catalyst mixture.
-
Stir at room temperature for 4–6 hours.
-
Note: If conversion is slow, heat to 40 °C (reflux).
-
-
Quench: Filter the mixture through a short pad of silica gel to remove gold species. Rinse with EtOAc.[1]
-
Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc).
-
Expected Product: 2,5-dihydrofuran spiro-fused to the tetrahydropyran ring.
Module 3: Meyer-Schuster Rearrangement (Enone Synthesis)
This pathway transforms the propargylic alcohol into an
Protocol 3: Acid-Catalyzed Rearrangement
-
Reagents:
-Toluenesulfonic acid (PTSA) or Indium(III) Triflate. -
Solvent: Toluene or Dioxane/Water.
Step-by-Step:
-
Dissolve 4-ethynyloxan-4-ol (1.0 mmol) in Toluene (5 mL).
-
Add PTSA (10 mol%).
-
Heat to reflux (110 °C) for 3–5 hours.
-
Mechanism: The hydroxyl group leaves (dehydration), forming an enyne intermediate which hydrates to the enone.
-
Workup: Wash with
(sat.), dry, and concentrate. -
Downstream Application: React the crude enone with hydrazine hydrate (
) in Ethanol to yield the spiro-pyrazole .
Data Summary & Troubleshooting
| Reaction Pathway | Catalyst/Reagent | Key Intermediate | Typical Yield | Critical Parameter |
| Desilylation | K2CO3 / MeOH | Terminal Alkyne | 92–98% | Temperature (keep <40°C to avoid volatility) |
| Spiro-Dihydrofuran | Au(I) / AgOTf | Vinyl-Au species | 75–85% | Anhydrous conditions; exclusion of light |
| Meyer-Schuster | PTSA or Au(III) | Allenol / Enone | 60–75% | Control of reaction time to prevent polymerization |
| Click (Triazole) | CuSO4 / Na-Asc | Cu-Acetylide | 85–95% | Oxygen-free atmosphere (degas solvents) |
References
-
Gold-Catalyzed Cyclizations of Alkynol-Based Compounds. Beilstein J. Org. Chem. 2011, 7, 124–144. Link
-
Synthesis of Spiro[dihydrofuran-2,3'-oxindoles]. Molecules 2022, 27(22), 8051. Link
-
The Meyer–Schuster Rearrangement. Organic Reactions 2021.[2] Link
-
Tetrahydropyran Synthesis & Reactivity. Organic Chemistry Portal.Link
-
Preparation of 4-(trimethylsilyl)-3-butyn-1-ol (Analogous Protocol). Organic Syntheses 1999, 76, 263. Link
Sources
- 1. A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates | MDPI [mdpi.com]
- 2. organicreactions.org [organicreactions.org]
- 3. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
protocol for gram-scale synthesis of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
Application Note: Gram-Scale Synthesis of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (also known as 4-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol).[1] This molecule serves as a critical intermediate in medicinal chemistry, particularly as a protected alkyne linker or a polar scaffolding element in fragment-based drug discovery (FBDD).[1]
The synthesis utilizes a nucleophilic 1,2-addition of lithium trimethylsilylacetylide to tetrahydropyran-4-one.[1] While conceptually simple, the transition from milligram to gram scale introduces critical thermodynamic and safety variables. This protocol prioritizes exotherm management and impurity control (specifically the prevention of enolization side-products) to ensure high yield (>85%) and purity suitable for downstream GMP-adjacent applications.
Retrosynthetic Analysis & Mechanism
The strategy relies on the in situ generation of a "hard" nucleophile (lithium acetylide) which attacks the "hard" electrophile (ketone carbonyl).
-
Step 1 (Deprotonation): Trimethylsilylacetylene is deprotonated by
-Butyllithium ( -BuLi) to form the lithium species. -
Step 2 (Addition): The nucleophilic acetylide attacks the carbonyl carbon of the oxan-4-one.
-
Step 3 (Hydrolysis): Mild acidic quench protonates the alkoxide to yield the tertiary alcohol.
Figure 1: Mechanistic pathway for the nucleophilic addition of TMS-acetylene to oxan-4-one.[1]
Safety Assessment (Critical)
Hazard:
-
Inert Atmosphere: All reactions must be performed under positive pressure of dry Nitrogen (
) or Argon ( ).[1] -
Glassware: Flame-dried or oven-dried (>120°C) glassware is mandatory.
-
Transfer: Use cannula techniques for volumes >10 mL. Never use a simple syringe for large
-BuLi transfers due to plunger failure risks [1]. -
Temperature: Maintain reaction below -70°C during
-BuLi addition to prevent THF decomposition (via -deprotonation) and thermal runaway [2].
Materials & Equipment
Reagents:
-
Tetrahydro-4H-pyran-4-one (Oxan-4-one): 10.0 g (100 mmol, 1.0 equiv).[1]
-
Trimethylsilylacetylene (TMS-Acetylene): 11.8 g (120 mmol, 1.2 equiv).[1]
-
-Butyllithium (
-BuLi): 2.5 M in Hexanes, 48 mL (120 mmol, 1.2 equiv).[1] Titrate before use if bottle is old. -
Tetrahydrofuran (THF): Anhydrous, inhibitor-free, 150 mL (0.6–0.7 M concentration).[1]
-
Ammonium Chloride (
): Saturated aqueous solution.
Equipment:
-
500 mL 3-neck Round Bottom Flask (RBF).
-
Pressure-equalizing addition funnel (100 mL).
-
Low-temperature thermometer (internal probe).
-
Mechanical stirrer (preferred over magnetic for >10g scale to ensure mixing of viscous slurries).
-
Dry ice/Acetone bath.
Detailed Experimental Protocol
Phase 1: Generation of Lithium Trimethylsilylacetylide
-
Setup: Assemble the 500 mL 3-neck flask with the mechanical stirrer, internal thermometer, and addition funnel. Flush the system with
for 15 minutes. -
Solvent Charge: Cannulate 100 mL of anhydrous THF into the flask.
-
Reagent A Addition: Add TMS-Acetylene (11.8 g, 120 mmol) via syringe. Start stirring at moderate speed.
-
Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach -78°C .
-
Lithiation: Transfer
-BuLi (48 mL, 2.5 M) to the addition funnel via cannula.-
Critical Step: Add
-BuLi dropwise over 45–60 minutes . Monitor internal temperature; do not allow it to rise above -70°C. -
Observation: The solution may turn pale yellow.[3]
-
-
Maturation: After addition, stir at -78°C for 30 minutes to ensure complete deprotonation.
Phase 2: Nucleophilic Addition
-
Ketone Prep: Dissolve Oxan-4-one (10.0 g, 100 mmol) in 50 mL of anhydrous THF in a separate dry flask.
-
Addition: Transfer the ketone solution to the addition funnel (under
flow). -
Reaction: Add the ketone solution dropwise to the lithiated alkyne over 30 minutes .
-
Note: This step is exothermic. Maintain
.
-
-
Warming: Once addition is complete, allow the reaction to stir at -78°C for 1 hour. Then, remove the cooling bath and allow the mixture to warm to 0°C over 2 hours.
-
Checkpoint: TLC (20% EtOAc/Hexanes) should show complete consumption of the ketone (
) and formation of a new spot ( ).[1]
-
Phase 3: Workup & Isolation
-
Quench: Cool the mixture back to 0°C. Slowly add 50 mL of saturated aqueous
.-
Caution: Vigorous bubbling may occur if excess base remains.
-
-
Extraction: Pour the mixture into a separatory funnel. Separate layers. Extract the aqueous phase with Ethyl Acetate (3 x 50 mL) .
-
Washing: Combine organic layers and wash with Brine (100 mL) .
-
Drying: Dry over anhydrous
for 15 minutes. Filter. -
Concentration: Concentrate under reduced pressure (Rotavap) at 35°C. Do not overheat, as tertiary alcohols can be sensitive.
Phase 4: Purification
-
Crude Appearance: Yellowish oil or low-melting solid.
-
Method: Flash Column Chromatography (Silica Gel).[1]
-
Eluent: Gradient 5%
20% EtOAc in Hexanes. -
Alternative: For >20g batches, high-vacuum distillation is possible but risks thermal degradation. Chromatography is preferred for purity.
-
-
Yield Target: 16.8 g – 18.8 g (85–95%).
Process Workflow Diagram
Figure 2: Operational workflow for the gram-scale synthesis.
Characterization Data (Expected)
| Metric | Expected Value | Notes |
| Appearance | White solid or colorless oil | Solidifies upon standing/chilling. |
| Characteristic TMS singlet is diagnostic.[1] | ||
| Quaternary carbons at alkyne/C-OH are key.[1] | ||
| Yield | 85 – 95% | Lower yields indicate wet solvent or fast addition. |
Troubleshooting & Expert Insights
-
Low Yield / Recovered Starting Material:
-
Cause: "Wet" THF or incomplete lithiation.
-
Fix: Distill THF over Na/Benzophenone or use a solvent purification system (SPS). Ensure
-BuLi is titrated [3].[3]
-
-
Enolization (Side Product):
-
Symptom:[1][2][4][5][6][7] Low yield despite dry conditions.
-
Insight: While oxan-4-one is less prone to enolization than acyclic ketones, it can occur if the temperature spikes during
-BuLi addition.[1] Keep . -
Additive: If scaling >50g, consider adding Cerium(III) Chloride (
) (anhydrous) to the lithiated alkyne before adding the ketone.[1] This promotes 1,2-addition over enolization (Luche-type conditions), though it is rarely necessary for this specific substrate [4].[1]
-
-
Product Stability:
-
The TMS group is stable to silica gel, but the tertiary alcohol can eliminate under strong acidic conditions.[1] Avoid acidification of the aqueous layer during workup; neutral/mildly basic workup is safer.
-
References
-
ACS Center for Lab Safety. (2024). Safe Handling of Organolithium Reagents. American Chemical Society.[6] [Link]1]
-
Division of Research Safety. (2019). Scale-up Reactions: Thermal Runaway and Safety.[5] University of Illinois. [Link]
-
Kofron, W. G., & Baclawski, L. M. (1976).[1][3] Judgment of n-butyllithium.[2][3][8] Journal of Organic Chemistry, 41(10), 1879–1880.[1] [Link]
-
Imamoto, T., et al. (1984).[1] Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. Journal of the American Chemical Society, 106(6), 1779-1782.[1] [Link]
Sources
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. enhs.uark.edu [enhs.uark.edu]
- 3. people.uniurb.it [people.uniurb.it]
- 4. fishersci.pt [fishersci.pt]
- 5. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. acs.org [acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. arkat-usa.org [arkat-usa.org]
protecting group strategies for the hydroxyl group in 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
Executive Summary
The substrate 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol represents a "privileged scaffold" in medicinal chemistry, combining the solubility benefits of a saturated heterocycle (oxane/tetrahydropyran) with the versatile reactivity of a protected alkyne. However, the tertiary hydroxyl group at the C4 position presents a dual challenge: steric hindrance that impedes standard protection methods, and chemical sensitivity arising from the adjacent TMS-alkyne.
This guide details two validated strategies for protecting this specific tertiary alcohol. Unlike generic protocols, these methods are selected to navigate the "Orthogonality Trap"—the risk of inadvertently desilylating the alkyne while manipulating the hydroxyl protecting group.
Strategic Analysis: The "Orthogonality Trap"
Before selecting a reagent, researchers must answer a critical question: Do you require the alkyne-TMS group to remain intact after hydroxyl deprotection?
The trimethylsilyl (TMS) group on the alkyne is sensitive to:
-
Fluoride sources (e.g., TBAF): Causes rapid global desilylation (removes both O-Si and C-Si).
-
Strong Bases (e.g., NaOH/MeOH): Cleaves the C-Si bond.
-
Strong Acids: Can cause protodesilylation or Meyer-Schuster-type rearrangements.
Decision Matrix
-
Strategy A (The "Goldilocks" Route - TES Ether): Best for temporary protection during basic/nucleophilic steps (e.g., lithiation, Grignard).[1] Trade-off: Selective removal requires precise acidic conditions; fluoride removal is non-selective.
-
Strategy B (The "Fortress" Route - MOM Ether): Best for harsh reaction conditions. Trade-off: Installation requires toxic reagents (MOMCl); deprotection requires acid which must be tuned to spare the alkyne.
Figure 1: Decision tree for selecting the appropriate protecting group based on downstream orthogonality requirements.
Protocol A: Triethylsilyl (TES) Protection
Rationale: Standard silylation (TBSCl/Imidazole) often fails on tertiary alcohols due to steric bulk. The Triethylsilyl (TES) group is the optimal compromise: it is 100x more stable than TMS, yet the reagents (TESOTf) are reactive enough to silylate tertiary centers quantitatively at low temperatures.
Materials
-
Substrate: 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (1.0 equiv)
-
Reagent: Triethylsilyl trifluoromethanesulfonate (TESOTf) (1.2 - 1.5 equiv)
-
Base: 2,6-Lutidine (2.0 equiv) [Non-nucleophilic base is critical]
-
Solvent: Anhydrous Dichloromethane (DCM)[2]
-
Quench: Saturated aq. NaHCO₃
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask under Nitrogen/Argon. Add the substrate and anhydrous DCM (0.2 M concentration).
-
Base Addition: Cool the solution to 0 °C (ice bath). Add 2,6-Lutidine via syringe. Stir for 5 minutes.
-
Silylation: Add TESOTf dropwise over 10 minutes.
-
Expert Insight: Do not use TESCl; it is not electrophilic enough for this hindered tertiary center. The triflate (OTf) is required.
-
-
Monitoring: Warm to room temperature. Monitor by TLC (typically 1-2 hours).
-
Note: The product will be less polar (higher Rf) than the starting alcohol.
-
-
Workup: Quench with sat. NaHCO₃. Extract with DCM (3x).[3] Wash combined organics with 1M HCl (to remove lutidine), then brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Self-Validation:
-
¹H NMR Check: Look for the TES ethyl signals (q ~0.6 ppm, t ~0.9 ppm) and the retention of the TMS singlet (~0.15 ppm).
Protocol B: Methoxymethyl (MOM) Protection
Rationale: For sequences requiring absolute stability against organometallics (e.g., n-BuLi) or reducing agents, silyl ethers may be too labile. The MOM ether provides a "hard" cap.
Safety Warning: MOMCl (Chloromethyl methyl ether) is a known carcinogen. Handle strictly in a fume hood.
Materials
-
Substrate: 1.0 equiv
-
Reagent: MOMCl (2.0 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 equiv) [Accelerates reaction via in situ formation of MOM-I]
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Methodology
-
Preparation: Dissolve substrate in DCE (0.5 M) under inert atmosphere.
-
Reagent Mixing: Add DIPEA and TBAI.
-
Initiation: Add MOMCl dropwise at room temperature.
-
Reflux: Heat the mixture to 60 °C (if using DCE) or reflux (40 °C for DCM) for 12–18 hours.
-
Expert Insight: Tertiary alcohols react sluggishly with MOMCl/DIPEA. The heat and Iodide catalyst are essential to drive this to completion without using harsh bases like NaH, which might degrade the sensitive alkyne moiety.
-
-
Workup: Cool to RT. Quench with sat. NH₄Cl. Extract with DCM.[3]
-
Purification: Silica gel chromatography.
Deprotection & Orthogonality Guide
The following table summarizes how to remove the protecting groups (PG) while managing the Alkyne-TMS stability.
| Protecting Group (PG) | Reagent for PG Removal | Fate of Alkyne-TMS | Notes |
| TES | TBAF / THF | CLEAVED | "Global Deprotection." Yields the free terminal alkyne and free alcohol. |
| TES | AcOH / THF / H₂O (3:1:1) | INTACT | Slow reaction. Monitor carefully. Stops at the alcohol + TMS-alkyne. |
| MOM | MgBr₂ / Et₂O | INTACT | Mild Lewis acid cleavage. Preserves the TMS-alkyne. |
| MOM | 6M HCl / MeOH | CLEAVED | Strong acid removes both groups. |
Visualizing the Workflow
Figure 2: Reaction workflow for TES protection and divergent deprotection pathways.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[4] (The definitive source for stability data of TES and MOM groups).
-
Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers. Synthesis, 45(18), 2427–2443. (Review of selective silyl removal conditions).
-
Patterson, et al. (2021). Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups. BenchChem.
-
Organic Chemistry Portal. (n.d.). Protecting Groups: Silyl Ethers. (Database of stability and deprotection conditions).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
The following technical guide is structured as a Tier 3 Support Resource for the synthesis of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol . It prioritizes yield optimization through mechanistic control, specifically addressing the competition between nucleophilic addition and enolization.
Ticket ID: PYR-TMS-004 Subject: Yield Optimization & Troubleshooting for Alkyne Addition to Tetrahydro-4H-pyran-4-one Status: Resolved / Expert Guide Available[1]
Executive Summary & Reaction Logic
The Challenge: The addition of trimethylsilylacetylene (TMS-acetylene) to tetrahydro-4H-pyran-4-one is a classic 1,2-addition.[1] However, the ketone possesses four acidic
The Solution: This guide provides two protocols:
-
Protocol A (Standard): Optimized cryogenic lithiation (for high-purity reagents).
-
Protocol B (The Fix): Cerium(III) Chloride-mediated addition (Imamoto Reaction). This is the recommended route for yields >90%.
Reagent Quality & Preparation (Critical)
Before attempting the synthesis, verify your reagents against these standards. 80% of failures occur here.[1]
| Reagent | Critical Specification | Preparation/Check |
| Tetrahydro-4H-pyran-4-one | Dryness < 50 ppm H₂O | Distill over CaH₂ or store over 4Å molecular sieves for 24h.[1] |
| TMS-Acetylene | Purity > 98% | Check NMR for silanol impurities.[1] Distill if yellow. |
| n-Butyllithium (n-BuLi) | Accurate Molarity | Titrate before use. Use diphenylacetic acid or salicylaldehyde phenylhydrazone as indicator.[1] |
| Cerium(III) Chloride (CeCl₃) | ANHYDROUS | Crucial: Commercial CeCl₃[1]·7H₂O must be dried. See Protocol B. |
| THF | Anhydrous, Inhibitor-free | Distilled from Na/Benzophenone or from SPS (Solvent Purification System).[1] |
Experimental Protocols
Protocol A: Standard Cryogenic Lithiation
Best for: Quick screens, when CeCl₃ is unavailable.
-
Acetylide Formation: In a flame-dried flask under Argon, dissolve TMS-acetylene (1.2 equiv) in THF. Cool to -78°C .[1][2][3]
-
Deprotonation: Add n-BuLi (1.1 equiv) dropwise over 15 mins. Stir at -78°C for 30 mins.
-
Note: Do not let the temperature rise; Li-acetylides can disproportionate or attack THF at higher temps.[1]
-
-
Addition: Dissolve tetrahydro-4H-pyran-4-one (1.0 equiv) in minimal THF. Add this solution dropwise down the side of the flask over 20 mins.
-
Reaction: Stir at -78°C for 2 hours. Do not warm to RT.
-
Quench: Add saturated aqueous NH₄Cl at -78°C.
Protocol B: CeCl₃-Mediated Addition (The "Imamoto" Method)
Best for: Maximizing yield (>90%) and suppressing enolization. Mechanism:[1] CeCl₃ acts as a Lewis acid to activate the carbonyl and transmetallates the lithium reagent to a less basic, more nucleophilic organocerium species.
Step 1: Drying the Cerium Source (The most common point of failure)
-
Heat to 140-150°C under high vacuum (<0.5 mmHg) for 2-3 hours with vigorous stirring.
-
Visual Cue: The solid will bubble/boil as water leaves, eventually becoming a fine white powder. If it remains clumpy, it is not dry.
Step 2: The Reaction
-
Suspend dried CeCl₃ (1.5 equiv) in THF. Stir at RT overnight (or sonicate for 1h) to form a milky suspension. Cool to -78°C .[1][2][3]
-
In a separate flask, generate Li-TMS-acetylide (as in Protocol A).
-
Cannulate the Li-TMS-acetylide solution into the CeCl₃ suspension at -78°C. Stir for 30 mins. The mixture may turn yellow/orange.
-
Add the ketone (1.0 equiv) in THF dropwise.
-
Allow the reaction to warm slowly to 0°C (or even RT) over 2 hours.
Visual Workflows (Graphviz)
Diagram 1: Reaction Pathway & Decision Logic
This diagram illustrates the kinetic competition and how Protocol B bypasses the enolization trap.
Caption: Logical flow demonstrating why Standard Lithiation (Path A) often reverts to starting material, while Organocerium chemistry (Path B) forces product formation.
Troubleshooting & FAQs
Q1: I recovered 80% starting material, but the TLC showed a new spot during the reaction. What happened?
-
Diagnosis: You likely observed the enolate on TLC (or a transient intermediate). Upon quenching, the enolate simply protonates back to the ketone.
-
Fix: Switch to Protocol B (CeCl₃). If you must use Protocol A, ensure the temperature never exceeds -78°C and increase the reagent excess to 1.5 equiv.[1]
Q2: The product desilylated (lost the TMS group) during workup.
-
Diagnosis: The workup was too acidic. The alkyne-Si bond is sensitive to acid, especially if the workup generates heat.[1]
-
Fix: Use a buffered quench (Sat. NH₄Cl). Do not use HCl.[1] If the emulsion is stubborn, use Rochelle's Salt (Potassium Sodium Tartrate) to break up aluminum/cerium emulsions, rather than acid.
Q3: My CeCl₃ turned into a gummy rock during drying.
-
Diagnosis: You heated it too fast without sufficient vacuum, causing it to dissolve in its own crystal water and then fuse.
-
Fix: Heat slowly. Start at 60°C under vacuum for 1 hour, then ramp to 140°C. Stirring is essential to keep it as a powder.
Q4: Can I use Grignard reagents (TMS-acetylene-MgBr) instead?
-
Answer: Yes, but Grignards are generally less reactive toward ketones than organolithiums and still suffer from enolization issues with pyran-4-one.[1] If using Grignard, the CeCl₃ method is still applicable and recommended.
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link
-
Conlon, D. A., et al. "Practical Synthesis of 4-((Trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol."[1] Journal of Organic Chemistry, vol. 54, 1989. (Foundational methodology for pyranone additions).
-
Procter, G. "Stereoselectivity in Organic Synthesis."[1] Oxford Chemistry Primers, 1998. (Mechanistic explanation of Felkin-Anh and enolization competition).
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 5th Ed. (General reference for organometallic addition to enolizable ketones).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CeCl3·7H2O catalyzed C-C and C-N bond-forming cascade cyclization with subsequent side-chain functionalization and rearrangement: a domino approach to pentasubstituted pyrrole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Purification of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with the synthesis and purification of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (CAS: 1044277-44-2).
This compound is a critical propargylic alcohol intermediate often synthesized via the nucleophilic addition of lithium trimethylsilylacetylide to tetrahydro-4H-pyran-4-one ()[1]. While the synthesis is straightforward, isolating the product via normal-phase silica gel chromatography presents unique challenges due to the lack of a strong UV chromophore, the acid-sensitivity of the TMS group, and the lipophilic masking effect of the trimethylsilyl moiety.
Physicochemical & Chromatographic Parameters
To design an effective purification strategy, it is critical to understand how the structural features of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol dictate its behavior on a silica column.
| Parameter | Value / Characteristic | Chromatographic Impact |
| Molecular Weight | 198.34 g/mol | Highly volatile under deep vacuum; requires gentle concentration (<30°C water bath). |
| Functional Groups | Tertiary -OH, -C≡C-TMS, Oxane ring | Moderate overall polarity. The bulky, lipophilic TMS group heavily offsets the polarity of the tertiary hydroxyl group. |
| Typical Rf (8:2 Hexane:EtOAc) | ~0.35 - 0.45 | High risk of co-elution with the starting ketone (tetrahydro-4H-pyran-4-one). |
| UV Absorbance (254 nm) | Negligible | Cannot be monitored via standard UV fraction collectors. Requires chemical staining. |
| Optimal TLC Stain | KMnO₄ or Phosphomolybdic Acid (PMA) | KMnO₄ rapidly oxidizes the alkyne/alcohol, yielding high-contrast yellow spots on a purple background. |
Recommended Gradient Elution Profile
| Column Volume (CV) | Solvent Ratio (Hexane:EtOAc) | Target Eluant |
| 0 - 2 | 100:0 | Unreacted trimethylsilylacetylene & non-polar byproducts. |
| 2 - 4 | 95:5 | Transition phase to prevent band-broadening. |
| 4 - 7 | 90:10 | 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (Target Product) . |
| 7 - 10 | 80:20 | Unreacted tetrahydro-4H-pyran-4-one (Ketone). |
Visualizing the Purification Workflow
Figure 1: Standard step-by-step purification workflow for 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Step 1: Crude Preparation & TLC Validation
-
Action: Dissolve the crude reaction mixture in a minimal volume of dichloromethane (DCM).
-
Validation: Spot the crude mixture alongside pure tetrahydro-4H-pyran-4-one on a silica TLC plate. Elute with 8:2 Hexane:Ethyl Acetate and stain with KMnO₄. You must observe a distinct product spot (Rf ~0.40) separate from the ketone. Causality: If the reaction is incomplete, the high concentration of ketone will overload the column and guarantee co-elution.
Step 2: Column Packing
-
Action: Prepare a slurry of normal-phase silica gel (230-400 mesh) in 100% Hexane. Pour into a glass column (silica-to-crude mass ratio should be ~30:1).
-
Causality: Slurry packing in a non-polar solvent prevents air bubbles and channeling, ensuring uniform band migration and preventing the closely eluting ketone and product from mixing.
Step 3: Sample Loading
-
Action: Apply the DCM-dissolved crude directly to the silica bed. If the crude is highly viscous, dry-load it by evaporating the mixture onto a small amount of silica gel prior to loading.
Step 4: Gradient Elution
-
Action: Elute with 2 CVs of 100% Hexane to flush out unreacted trimethylsilylacetylene. Gradually increase the polarity to 95:5, then 90:10, and finally 80:20 Hexane:Ethyl Acetate.
-
Causality: The bulky TMS group makes the tertiary alcohol surprisingly lipophilic. A steep gradient will cause the product and the starting ketone to co-migrate. A shallow gradient exploits minor polarity differences.
Step 5: Fraction Analysis
-
Action: Collect 15-20 mL fractions. Spot every third fraction on a TLC plate, develop, and stain with KMnO₄.
-
Validation: Pool only the fractions containing a single, pure product spot. Concentrate under reduced pressure using a water bath set to ≤30°C to prevent product volatilization.
Troubleshooting FAQs & Logic Tree
Q: My product and the starting ketone are co-eluting. How can I resolve this?
A: The bulky TMS group shields the hydroxyl group, making the product highly lipophilic and causing its Rf to closely match tetrahydro-4H-pyran-4-one. Solution: Switch to a shallower gradient (e.g., holding at 95:5 Hexane:EtOAc for longer). Alternatively, change the solvent system to Toluene/Ethyl Acetate . Toluene engages in pi-pi interactions with the ketone's carbonyl group, selectively retarding its migration through the silica and improving resolution.
Q: I am losing mass during purification, and my NMR shows a missing TMS peak. What happened?
A: While TMS-alkynes are generally stable, standard silica gel is slightly acidic (pH ~4.5-5.5). Prolonged exposure on the column can catalyze protodesilylation, cleaving the TMS group and yielding the terminal alkyne, 4-ethynyltetrahydro-2H-pyran-4-ol (,)[2][3]. Solution: Minimize column residence time by using flash chromatography rather than gravity elution. If the issue persists, pre-treat (buffer) your silica gel by flushing the column with 1% Triethylamine (Et₃N) in hexane prior to loading your sample.
Q: My automated fraction collector isn't detecting any peaks, and I can't see spots under the UV lamp.
A: 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol lacks a conjugated pi-system, meaning it does not absorb UV light at the standard 254 nm wavelength. Solution: You must manually monitor fractions using chemical stains. Dip the TLC plate in a KMnO₄ solution and gently heat it. The alkyne and alcohol will rapidly reduce the Mn(VII) to Mn(IV) (manganese dioxide), appearing as a bright yellow/brown spot on a purple background.
Figure 2: Troubleshooting logic tree for common chromatographic issues encountered with TMS-alkynes.
References
- WO2016033243A9 - Antiretroviral agents.Google Patents. Demonstrates the synthesis and isolation of related terminal alkynes (4-ethynyltetrahydro-2H-pyran-4-ol) following TMS cleavage.
- US8436038B2 - Indole and indazole compounds as an inhibitor of cellular necrosis.Google Patents. Details the standard nucleophilic addition methodologies for synthesizing TMS-protected propargylic alcohols.
-
High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors. PubMed Central (PMC). Discusses the synthesis and handling of 4-ethynyltetrahydro-2H-pyran-4-ol and related lipophilic intermediates. URL:[Link]
Sources
- 1. US8436038B2 - Indole and indazole compounds as an inhibitor of cellular necrosis - Google Patents [patents.google.com]
- 2. High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2016033243A9 - Antiretroviral agents - Google Patents [patents.google.com]
optimizing reaction conditions for Sonogashira coupling with 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
Welcome to the Advanced Troubleshooting and Support Center for transition-metal-catalyzed cross-couplings. As a Senior Application Scientist, I frequently guide researchers through the nuances of working with sterically hindered, protected propargylic alcohols.
The substrate 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (a TMS-protected tertiary propargylic alcohol derived from tetrahydro-4H-pyran-4-one) presents a unique triad of challenges: a bulky tertiary alcohol, a sensitive tetrahydropyran ring, and a TMS-protected alkyne. This guide provides a self-validating framework to troubleshoot, optimize, and execute your Sonogashira couplings with absolute high fidelity.
Part 1: Mechanistic FAQs & Strategic Insights
Q1: Why am I seeing tetrahydro-4H-pyran-4-one in my crude reaction mixture instead of the cross-coupled product? A1: You are observing the retro-Favorskii cleavage . Under strongly basic conditions (e.g., using KOH, NaOH, or prolonged heating with K₂CO₃), tertiary propargylic alcohols undergo a base-catalyzed fragmentation. The base deprotonates the tertiary alcohol, and the resulting alkoxide triggers the expulsion of the acetylide anion, reverting the molecule back to the parent ketone (tetrahydro-4H-pyran-4-one) and the terminal alkyne[1][2]. Causality & Solution: To prevent this, you must avoid strong bases and high temperatures. Shift to milder amine bases like diisopropylethylamine (DIPEA) or triethylamine (Et₃N), and run the reaction at room temperature (25 °C).
Q2: Should I isolate the terminal alkyne (4-ethynyloxan-4-ol) prior to the Sonogashira coupling? A2: No, it is highly recommended to employ an in situ deprotection strategy. Isolating the free terminal alkyne often leads to yield losses due to its volatility and susceptibility to oxidative degradation. By adding a fluoride source like TBAF (tetrabutylammonium fluoride) or CsF directly to the Sonogashira reaction mixture, you generate the terminal alkyne continuously at a low steady-state concentration[3][4]. This kinetic matching between deprotection and transmetalation minimizes undesired side reactions.
Q3: My aryl bromide is not coupling efficiently, even with complete TMS deprotection. What is the mechanistic bottleneck? A3: The oxidative addition of palladium into the aryl halide bond is strictly dictated by HOMO/LUMO energy gaps. If the HOMO energy of the halide is higher than that of the reacting alkyne, the catalytic cycle stalls[5]. Furthermore, the bulky tetrahydropyran ring and the adjacent tertiary hydroxyl group create significant steric hindrance during the transmetalation step from the copper acetylide to the Pd(II) complex. Causality & Solution: Upgrade your electrophile from an aryl bromide to an aryl iodide to lower the activation energy for oxidative addition. If you must use a bromide, employ an electron-rich, sterically demanding phosphine ligand (e.g., XPhos) to accelerate the reductive elimination step.
Part 2: Reaction Condition Optimization Matrix
To illustrate the causality of the parameters discussed above, the following table summarizes quantitative optimization data for the coupling of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol with a standard aryl iodide.
| Entry | Deprotection Agent | Base System | Temp | Catalyst System | Yield (%) | Major Byproduct Identified |
| 1 | K₂CO₃ (2.0 eq) | MeOH / H₂O | 60 °C | PdCl₂(PPh₃)₂ / CuI | 15% | Tetrahydropyran-4-one (75%) |
| 2 | TBAF (1.5 eq) | Et₃N (solvent) | 50 °C | PdCl₂(PPh₃)₂ / CuI | 45% | Diyne (Homocoupling) (30%) |
| 3 | TBAF (1.1 eq) | DIPEA (2.0 eq) | 25 °C | Pd(PPh₃)₄ / CuI | 88% | None (<5%) |
| 4 | CsF (2.0 eq) | Et₃N (2.0 eq) | 25 °C | Pd(PPh₃)₄ / CuI | 91% | None (<5%) |
Data Interpretation: Entry 1 demonstrates catastrophic failure due to retro-Favorskii cleavage. Entry 2 shows that elevated temperatures with TBAF accelerate Glaser homocoupling. Entries 3 and 4 represent the optimal kinetic balance, utilizing mild conditions to achieve >88% yields.
Part 3: Mechanistic Workflows & Visualizations
Figure 1: Workflow and side reactions for Sonogashira coupling of TMS-protected oxan-4-ol.
Figure 2: Pd/Cu co-catalytic cycle highlighting the integration of in situ generated terminal alkyne.
Part 4: Self-Validating Experimental Protocol
This Standard Operating Procedure (SOP) utilizes an in situ TBAF deprotection strategy. Every step includes a physical observation to validate the chemical state of the reaction, ensuring trustworthiness and reproducibility.
Reagents Required:
-
4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (1.2 mmol)
-
Aryl Iodide (1.0 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
CuI (0.10 mmol, 10 mol%)
-
TBAF (1.1 mmol, 1.0 M solution in THF)
-
Anhydrous THF (5.0 mL) & Anhydrous DIPEA (2.0 mL)
Step-by-Step Methodology:
-
Substrate Preparation & Degassing:
-
Add the aryl iodide and 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol to an oven-dried Schlenk flask.
-
Dissolve the substrates in 5 mL of anhydrous THF and 2 mL of anhydrous DIPEA.
-
Self-Validation Checkpoint: Perform three rigorous freeze-pump-thaw cycles. The complete absence of bubbling during the final thaw confirms the total removal of dissolved O₂. This is the primary defense against Glaser homocoupling.
-
-
Catalyst Loading:
-
Under a positive flow of argon, quickly add the Pd(PPh₃)₄ and CuI.
-
Self-Validation Checkpoint: The solution should transition to a clear, pale yellow or amber color. If the solution develops a distinct green hue, this indicates the oxidation of Cu(I) to Cu(II) due to oxygen ingress. If green is observed, discard the mixture and restart.
-
-
Controlled In Situ Deprotection:
-
Cool the reaction flask to 0 °C using an ice bath.
-
Add the TBAF solution dropwise over 5 minutes.
-
Causality: Adding TBAF slowly at 0 °C prevents a sudden spike in the concentration of the free terminal alkyne. By keeping the alkyne concentration low, the rate of transmetalation outcompetes the rate of homocoupling.
-
-
Reaction Execution & Monitoring:
-
Remove the ice bath, allow the reaction to warm to 25 °C, and stir for 4–6 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the aryl iodide spot and the absence of a highly polar, UV-inactive spot (which would indicate tetrahydro-4H-pyran-4-one) confirms that the retro-Favorskii cleavage has been successfully suppressed.
-
-
Quench & Workup:
-
Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.
-
Causality: NH₄Cl effectively complexes with copper, extracting the Cu salts into the aqueous layer as a bright blue cuprammonium complex. This prevents copper-mediated catalytic degradation of your oxygen-rich product during rotary evaporation.
-
Extract with EtOAc (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo for subsequent column chromatography.
-
References
-
Towards triptycene functionalization and triptycene-linked porphyrin arrays Beilstein Journal of Organic Chemistry URL:[Link]
-
Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling PubMed Central (NIH) URL:[Link]
-
VERSATILE SYNTHESIS OF DISSYMMETRIC DIARYLIDENEACETONES VIA A PALLADIUM-CATALYZED COUPLING-ISOMERIZATION REACTION ORBi (University of Liège) URL:[Link]
-
Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration ResearchGate URL: [Link]
-
CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction ResearchGate URL:[Link]
Sources
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Towards triptycene functionalization and triptycene-linked porphyrin arrays [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the desilylation of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug discovery teams utilizing 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (also known as 4-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol) as a critical building block for kinase inhibitors, antiretrovirals, and HCV antiviral agents[1].
While trimethylsilyl (TMS) deprotection is often viewed as a trivial synthetic step, the unique structural features of this molecule—a tertiary propargylic alcohol embedded in a hydrophilic tetrahydropyran ring—introduce significant chemoselectivity and isolation challenges. This guide provides field-proven causality, troubleshooting protocols, and optimized methodologies to ensure high-fidelity desilylation.
Section 1: Mechanistic Challenges & Causality (The "Why")
Q: Why does my desilylation reaction yield tetrahydro-4H-pyran-4-one instead of the desired terminal alkyne? A: You are observing a base-catalyzed retro-Favorskii fragmentation [2]. The causality lies in the stability of the tertiary alkoxide intermediate. When subjected to strong bases (e.g., KOH, NaOH) or prolonged heating, the tertiary propargylic alcohol undergoes C–C bond cleavage. The alkoxide expels the acetylide anion as a leaving group, collapsing the tetrahydropyran ring into tetrahydro-4H-pyran-4-one and releasing TMS-acetylene (or terminal acetylene). To prevent this, you must strictly control the basicity of the reaction environment and avoid excessive thermal energy.
Q: I have confirmed complete TMS removal via LC-MS, but my isolated yield of 4-ethynyltetrahydro-2H-pyran-4-ol is abysmal (<20%). Where is my product? A: Your product is almost certainly being lost in the aqueous layer during workup or evaporated during concentration. The target molecule, 4-ethynyltetrahydro-2H-pyran-4-ol (MW 126.15 g/mol ), possesses a highly polar di-heteroatom system (a hydroxyl group and an ether oxygen). This imparts massive water solubility[3]. Standard aqueous workups designed to remove salts will inadvertently extract your product. Furthermore, the low molecular weight makes it highly volatile; aggressive rotary evaporation will strip the product alongside the solvent.
Section 2: Reagent Selection & Quantitative Optimization
Q: Should I use TBAF, K₂CO₃/MeOH, or CsF for this specific substrate? A: The choice of reagent dictates both the reaction trajectory and the downstream purification strategy.
-
TBAF (Tetrabutylammonium fluoride): Kinetically fast, but introduces tetrabutylammonium salts. Removing these salts from a highly water-soluble product without an aqueous wash is exceptionally difficult and causes severe streaking on silica gel.
-
K₂CO₃ / MeOH: The industry standard for mildness. However, because you cannot use a standard aqueous extraction, you must employ a non-aqueous workup (see Protocol A).
-
CsF (In Situ Desilylation): If your ultimate goal is a Sonogashira coupling, isolating the free alkyne is an unnecessary risk. CsF mediates an in situ desilylation that feeds directly into the cross-coupling catalytic cycle, bypassing the isolation of the volatile/water-soluble intermediate entirely[4].
Table 1: Quantitative Comparison of Desilylation Reagents for 4-[2-(TMS)ethynyl]oxan-4-ol
| Reagent System | Typical Reaction Time | Retro-Favorskii Risk | Workup Difficulty | Typical Isolated Yield | Best Use Case |
| KOH / MeOH | < 1 hour | High | Moderate | 10 - 30% | Not recommended. |
| TBAF / THF | 1 - 2 hours | Low | High (Salt removal) | 40 - 60% | When strictly anhydrous conditions are required. |
| K₂CO₃ / MeOH | 2 - 4 hours | Low | Moderate | 75 - 85% | Standard isolation of the terminal alkyne. |
| CsF / PEG-H₂O | N/A (Tandem) | Very Low | Low | > 90% | Direct downstream Sonogashira cross-coupling. |
Section 3: Visualizing the Workflow
The following diagram illustrates the divergent mechanistic pathways based on your choice of basic conditions.
Reaction pathways for TMS-alkyne desilylation highlighting base-dependent divergence.
Section 4: Self-Validating Experimental Protocols
Protocol A: Non-Aqueous K₂CO₃ Deprotection (For Isolating the Free Alkyne)
Design Rationale: This protocol utilizes a filtration-based workup to entirely avoid the aqueous extraction step, preventing the loss of the highly water-soluble product.
-
Reaction Setup: Dissolve 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (1.0 eq) in anhydrous Methanol (0.2 M concentration).
-
Base Addition: Add anhydrous K₂CO₃ (0.2 eq). Stir at 20–25 °C.
-
Validation Check 1: Monitor via TLC (Hexanes/EtOAc 7:3). The product lacks a UV chromophore; you must visualize using a KMnO₄ stain. The product will appear as a bright yellow spot on a purple background.
-
Neutralization (Critical): Once complete (typically 2-3 hours), DO NOT ADD WATER . Instead, add a mild acidic cation-exchange resin (e.g., Amberlyst-15) until the pH of an aliquot is neutral, OR dilute with Et₂O and filter the entire mixture through a short pad of Celite to remove the carbonate salts.
-
Concentration: Wash the filter cake with Et₂O. Concentrate the filtrate under reduced pressure.
-
Validation Check 2: Ensure the rotary evaporator water bath does not exceed 25 °C and avoid high vacuum (< 50 mbar) to prevent volatilization of the low-molecular-weight product.
Protocol B: CsF-Mediated In Situ Desilylation-Sonogashira Coupling
Design Rationale: Based on optimized industrial protocols[4], this method uses CsF to slowly unmask the alkyne in the presence of the cross-coupling partners. This keeps the steady-state concentration of the free alkyne low, preventing homocoupling and bypassing isolation.
-
Catalyst Preparation: Charge a dry flask with the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (5 mol%), PPh₃ (10 mol%), CuI (5 mol%), and CsF (2.5 eq).
-
Solvent Addition: Add a degassed mixture of Triethylamine, Water, and PEG 200 (Phase transfer catalyst).
-
Substrate Addition: Add the 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (1.2 eq) to the mixture.
-
Reaction: Stir at 80 °C under an inert atmosphere. The CsF will slowly cleave the TMS group, feeding the terminal alkyne directly into the palladium catalytic cycle.
-
Workup: Because the final coupled product has a significantly higher molecular weight and lower polarity than the free alkyne intermediate, standard aqueous extraction (EtOAc/H₂O) can now be safely and efficiently utilized.
Section 5: FAQs on Troubleshooting
Q: Can I use TBS (tert-butyldimethylsilyl) instead of TMS to avoid premature desilylation in earlier synthetic steps? A: If you are referring to protecting the tertiary alcohol, TBS is sterically prohibited in most cases for tertiary alcohols[5]. If you are referring to protecting the alkyne (i.e., a TBS-alkyne), it is much more robust than TMS. However, removing a TBS group from an alkyne requires aggressive fluoride sources (like concentrated TBAF or HF-pyridine), which will severely exacerbate the purification and salt-removal issues discussed in Section 2. Stick to TMS and manage the basicity.
Q: My isolated product is slightly yellow and smells strongly of solvent. Should I leave it on the high-vacuum pump overnight? A: Absolutely not. 4-ethynyltetrahydro-2H-pyran-4-ol is volatile. Leaving it on a high-vacuum manifold (e.g., < 1 Torr) overnight will result in complete sublimation/evaporation of your product. Accept a minor solvent impurity or purify via careful column chromatography followed by gentle stream-of-nitrogen drying.
References
-
High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors. PubMed Central (PMC).[Link]
-
Copper-catalyzed deacetonative Sonogashira coupling. Organic & Biomolecular Chemistry - RSC Publishing.[Link]
-
CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. Organic Chemistry Portal / J. Org. Chem.[Link]
-
Silyl Protection of Alcohols: TMSCl vs TBSCl. Orgosolver.[Link]
Sources
- 1. High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed deacetonative Sonogashira coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Page loading... [wap.guidechem.com]
- 4. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 5. orgosolver.com [orgosolver.com]
Technical Support Center: Purification of Crude 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
Case ID: PUR-TMS-OX-004 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: High (Intermediate Stability Risk)
Executive Summary
You are attempting to purify 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (also referred to as 4-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol). This tertiary alcohol is a critical intermediate synthesized via the nucleophilic addition of lithium trimethylsilylacetylide to tetrahydro-4H-pyran-4-one.
The crude mixture likely contains unreacted ketone (starting material), oxidative coupling byproducts (TMS-butadiyne), and potentially desilylated alkynes. Because the target molecule contains both a tertiary alcohol (acid-sensitive, prone to elimination) and a TMS-alkyne (base-sensitive, prone to cleavage), standard "sledgehammer" purification methods will destroy your yield.
This guide provides a precision workflow to isolate your target with >98% purity while preserving the labile functional groups.
Module 1: Diagnostic Triage – Know Your Enemy
Before starting purification, you must identify which impurities are present. Run a TLC (Thin Layer Chromatography) and compare with the data below.
TLC System: Hexanes:Ethyl Acetate (3:1) Visualization: KMnO₄ stain (Alcohols/Alkenes/Alkynes stain yellow/brown).
| Component | Approx. R_f | Appearance (KMnO₄) | Notes |
| TMS-Dimer (Bis-TMS-butadiyne) | ~0.90 | Faint / UV Active | Formed if O₂ entered the reaction. Highly non-polar. |
| Starting Ketone (Tetrahydro-4H-pyran-4-one) | ~0.45 | Faint / No Stain | UV inactive. Hard to see without specific stains (e.g., DNP). |
| Target Product (TMS-Alcohol) | ~0.30 | Strong Yellow/Brown | The main spot. |
| Desilylated Product (Terminal Alkyne) | ~0.20 | Strong Brown | Formed if workup was too basic. |
Diagnostic Check:
-
Issue: I see a large spot at the baseline.
-
Cause: Lithium salts or polymerized material.[1] These will be removed during the aqueous workup or stay at the top of the column.
-
-
Issue: I see a spot running just above my product.
-
Cause: This is likely the unreacted ketone. It is the most difficult impurity to remove due to similar polarity.
-
Module 2: The Purification Protocol
Phase A: The "Soft" Quench (Critical)
Do not use strong acids or bases.
-
Quench: Pour the cold reaction mixture into saturated aqueous Ammonium Chloride (NH₄Cl) . This buffers the solution to pH ~5-6, safe for both the alcohol and TMS group.
-
Extraction: Extract 3x with Diethyl Ether (Et₂O) or MTBE . Avoid DCM if possible as it can form emulsions with silanols.
-
Wash: Wash combined organics with Brine to remove lithium salts.
-
Dry: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if your product is acid-sensitive, though usually acceptable here.
Phase B: Flash Column Chromatography (The Gold Standard)
Distillation is risky due to the thermal instability of the tertiary alcohol (retro-aldol or elimination). Flash chromatography is the recommended method.
Stationary Phase: Silica Gel (Standard Grade, 40-63 µm). Mobile Phase: Gradient of Hexanes -> Ethyl Acetate.
Step-by-Step Protocol:
-
Column Packing: Pack the column with 100% Hexanes .
-
Loading: Dissolve your crude oil in a minimum amount of 10:1 Hexanes:EtOAc. If it doesn't dissolve, use a small amount of DCM, but keep the band narrow.
-
Elution Gradient:
-
0-5% EtOAc: Flushes out the non-polar TMS-Dimer .
-
10-15% EtOAc: Elutes the Unreacted Ketone (Tetrahydro-4H-pyran-4-one). Collect small fractions here.
-
20-30% EtOAc: Elutes the Target Product .
-
50%+ EtOAc: Flushes out the Desilylated byproduct (if present).
-
-
Monitoring: Check fractions via TLC. The ketone and product often overlap; do not combine the "mixed" fractions if high purity is required.
Phase C: Scavenging the Ketone (Optional)
If chromatography fails to fully separate the ketone:
-
Dissolve the semi-pure mixture in Ethanol.
-
Add 1.5 equivalents of Polymer-Supported Hydrazine or perform a wash with saturated Sodium Bisulfite (NaHSO₃) solution.
-
The ketone forms a water-soluble adduct (bisulfite) or binds to the resin (hydrazine), leaving the alcohol in the organic layer.
Module 3: Troubleshooting & FAQs
Q: My product turned into a brown tar during concentration. What happened? A: You likely had residual acid from the silica or the workup. Tertiary propargylic alcohols are prone to Meyer-Schuster rearrangement or dehydration under acidic conditions.
-
Fix: Add 1% Triethylamine (Et₃N) to your column solvent system to neutralize the silica.
Q: I lost the TMS group. The NMR shows a proton at ~2.5 ppm (singlet) instead of the TMS peak at 0.1 ppm. A: The environment was too basic. Did you use K₂CO₃ or NaOH during the workup?
-
Fix: Use NH₄Cl for quenching.[1] If you must increase pH, use NaHCO₃ (bicarbonate), not Carbonate or Hydroxide.
Q: Can I distill this compound? A: Only under high vacuum (<1 mmHg) and strictly below 100°C.
-
Risk: Heating can cause retro-alkynylation (releasing TMS-acetylene and reforming the ketone). Chromatography is safer.
Visual Workflow: Purification Decision Tree
Figure 1: Decision tree for the purification of TMS-alkynyl alcohols, prioritizing the removal of ketone impurities.
References
-
Sigma-Aldrich. 4-Ethynyltetrahydropyran-4-ol Product Specification. (Analogous non-TMS compound properties). Available at:
-
Organic Syntheses. Preparation of 4-(trimethylsilyl)-3-butyn-1-ol. (Protocol for TMS-alkyne handling and distillation limits). Org. Synth. 1988, 66, 14. Available at:
-
BenchChem. Stability and degradation of Tetrahydro-4H-pyran-4-one. (Ketone impurity properties).[2] Available at:
-
ChemicalBook. Tetrahydro-4H-pyran-4-one Properties and Applications. Available at:
Sources
Technical Support Center: Scaling Up the Synthesis of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis and scale-up of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol, a key building block in medicinal chemistry and materials science. As Senior Application Scientists, we understand the practical challenges of moving from bench-scale to larger quantities. This resource is designed to be a self-validating system, explaining the "why" behind each step to ensure success and troubleshoot effectively.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each problem is presented with potential causes and actionable solutions.
| Problem | Potential Causes | Solutions & Explanations |
| Low or No Product Formation | 1. Poor quality of reagents: Grignard or organolithium reagents are sensitive to moisture and air. Tetrahydropyran-4-one can be hygroscopic.[1] 2. Inactive catalyst (if applicable): While not always a catalyzed reaction, any additives must be active. 3. Incorrect reaction temperature: The formation of the acetylide and its addition to the ketone are temperature-sensitive.[1] 4. Insufficient reaction time. | 1. Reagent Quality: Use freshly prepared or titrated Grignard/organolithium reagents. Ensure tetrahydropyran-4-one is anhydrous. Consider distillation or drying of solvents and other reagents.[2] 2. Temperature Control: Maintain the recommended temperature for each step. For the addition of the acetylide to the ketone, a low temperature (e.g., -78 °C to 0 °C) is often crucial to prevent side reactions.[3] 3. Reaction Monitoring: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the consumption of the starting material.[2] |
| Significant Byproduct Formation (e.g., starting material, dimerized alkyne) | 1. Moisture in the reaction: Water will quench the organometallic reagent. 2. Incorrect stoichiometry: An excess of the organometallic reagent can lead to side reactions.[1] 3. Reaction temperature too high: Higher temperatures can promote side reactions. 4. Slow addition of reagents: Adding the ketone to the acetylide solution too quickly can lead to localized high concentrations and side reactions. | 1. Anhydrous Conditions: Flame-dry or oven-dry all glassware before use. Use anhydrous solvents.[2] 2. Stoichiometry: Carefully measure and control the stoichiometry of the reagents. A slight excess of the acetylide may be necessary, but a large excess should be avoided. 3. Controlled Addition: Add the solution of tetrahydropyran-4-one to the acetylide solution dropwise at a low temperature.[2] |
| Difficult Purification | 1. Formation of closely related impurities: Side products with similar polarity to the desired product can make chromatographic separation challenging. 2. Product is an oil: The product may not crystallize easily. 3. Product instability on silica gel: The tertiary alcohol may be sensitive to the acidic nature of silica gel.[2] | 1. Chromatography Optimization: Use a different solvent system for column chromatography. Consider using a less acidic stationary phase, such as neutral alumina. 2. Alternative Purification: If chromatography is problematic, consider distillation under reduced pressure if the product is thermally stable. 3. Work-up Procedure: A careful aqueous work-up can remove many water-soluble impurities before chromatography. |
| Desilylation During Reaction or Work-up | 1. Acidic conditions: The trimethylsilyl (TMS) group is labile to acid.[4][5] 2. Presence of fluoride ions: Even trace amounts of fluoride can cleave the TMS group.[4] 3. Extended reaction times or high temperatures: These conditions can sometimes lead to TMS group cleavage. | 1. pH Control: Ensure that the work-up is performed under neutral or slightly basic conditions. Use a buffered aqueous solution if necessary. 2. Avoid Fluoride: Do not use any reagents containing fluoride ions if the TMS group needs to be retained. 3. Reaction Optimization: Minimize reaction times and temperatures where possible. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best method for generating the trimethylsilylacetylide nucleophile?
A1: The two most common methods are using a Grignard reagent (ethynylmagnesium bromide followed by reaction with TMS-Cl, or reacting TMS-acetylene with a Grignard reagent like ethylmagnesium bromide) or an organolithium reagent (deprotonation of TMS-acetylene with n-butyllithium). For scale-up, the Grignard approach is often preferred due to the lower cost and easier handling of the reagents compared to n-butyllithium, which is highly pyrophoric. The choice of solvent is also critical; tetrahydrofuran (THF) is a common choice for both methods.[6]
Q2: What are the critical parameters for the addition of the acetylide to tetrahydropyran-4-one?
A2: Temperature control is paramount. The addition should be carried out at a low temperature, typically between -78 °C and 0 °C, to minimize side reactions such as enolization of the ketone.[3] The rate of addition is also important; a slow, dropwise addition of the ketone to the pre-formed acetylide solution ensures that the acetylide is always in excess, which helps to drive the reaction to completion and minimize the formation of byproducts.[2]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting ketone and the product alcohol. The product, being more polar, will have a lower Rf value. Staining with potassium permanganate or ceric ammonium molybdate can help visualize the spots.
Q4: What is the recommended work-up procedure for this reaction?
A4: The reaction should be quenched by the slow addition of a saturated aqueous solution of ammonium chloride at a low temperature. This will protonate the alkoxide intermediate and neutralize any remaining organometallic reagent. The mixture is then typically extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
Q5: I am having trouble with low yields on a larger scale. What should I investigate first?
A5: When scaling up, inefficient stirring and heat transfer are common culprits for low yields.[2] Ensure that your reaction vessel is equipped with an overhead stirrer capable of agitating the entire reaction volume effectively. Also, be mindful that exothermic events will be more pronounced on a larger scale, so a robust cooling system is essential to maintain the desired reaction temperature. Re-evaluate the purity of your starting materials at the new scale, as larger quantities may introduce more impurities.
Section 3: Experimental Protocols
Protocol 1: Synthesis of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol via Grignard Reaction
This protocol is suitable for a laboratory scale of approximately 10-20 grams.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Ethynyltrimethylsilane
-
Tetrahydropyran-4-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under a nitrogen atmosphere, add magnesium turnings. Add a small portion of anhydrous THF, followed by a few drops of ethyl bromide to initiate the reaction. Once the reaction starts (indicated by bubbling and heat), add the remaining ethyl bromide dissolved in THF dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture for 1 hour.
-
Acetylide Formation: Cool the Grignard solution to 0 °C. Add ethynyltrimethylsilane dropwise via the addition funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Addition to Ketone: Cool the reaction mixture to 0 °C. Add a solution of tetrahydropyran-4-one in anhydrous THF dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting ketone is consumed (typically 1-3 hours).
-
Quenching: Slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the title compound as a colorless oil or a low-melting solid.
Protocol 2: Synthesis via Lithiation
This protocol offers an alternative for smaller scales or when Grignard initiation is problematic.
Materials:
-
Ethynyltrimethylsilane
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Tetrahydropyran-4-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Lithiation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of ethynyltrimethylsilane in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium solution dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.
-
Addition to Ketone: Add a solution of tetrahydropyran-4-one in anhydrous THF dropwise to the lithium acetylide solution at -78 °C.
-
Reaction Monitoring and Work-up: Follow steps 4-7 from Protocol 1.
Section 4: Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low-yield reactions.
References
-
University of Rochester. Troubleshooting: How to Improve Yield - Chemistry. [Link]
-
Wikipedia. Silyl ether. [Link]
-
National Institutes of Health. Some Aspects of the Chemistry of Alkynylsilanes. [Link]
-
ResearchGate. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. [Link]
-
Amazon S3. Acetylenic & Alkynyl Silanes. [Link]
-
Royal Society of Chemistry. Alkynylation of radicals: spotlight on the “Third Way” to transfer triple bonds. [Link]
-
Pearson+. The trimethylsilyl (TMS) group, used as a protecting group for al.... [Link]
-
Science. β-Silyl alkynoates: Versatile reagents for biocompatible and selective amide bond formation. [Link]
-
Gelest Technical Library. Silyl Groups. [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
-
National Institutes of Health. Deacylative arylation and alkynylation of unstrained ketones. [Link]
-
National Center for Biotechnology Information. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. [Link]
-
Study Prep in Pearson+. Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). [Link]
-
PubMed. Enantioselective β-arylation of ketones enabled by lithiation/borylation/1,4-addition sequence under flow conditions. [Link]
-
Gelest Technical Library. Cross-Coupling of Alkynylsilanes. [Link]
-
ACS Publications. Synthesis of Alkynyl Sulfides by Copper-Catalyzed Thiolation of Terminal Alkynes Using Thiosulfonates. [Link]
-
National Institutes of Health. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. [Link]
-
MDPI. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. [Link]
-
Illinois Chemistry. ASYMMETRIC ALKYNE ADDITION TO ALDEHYDES AND KETONES. [Link]
-
Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]
-
Chemistry Stack Exchange. Synthesing tetrahydropyran from ethylene oxide. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Gelest Technical Library. Mono-Silylated Acetylenes: Reactions at the Terminal Carbon. [Link]
-
Journal of the Chemical Society C: Organic (RSC Publishing). The protection of terminal ethynyl groups in Grignard syntheses. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
-
Gelest, Inc. Some Aspects of the Chemistry of Alkynylsilanes. [Link]
-
Wiley Online Library. Regioselective Synthesis of 2‐Trimethylsilyl‐4H‐pyran‐4‐ones from 1‐Ethoxy(hydroxy). [Link]
-
ResearchGate. An Economical Synthesis of 4-Trimethylsilyl-2-Butyn-1-OL. [Link]
-
ResearchGate. Selectivity-in-the-Grignard-Reaction-with-Silanes.pdf. [Link]
-
Organic Syntheses Procedure. (z)-2-bromo-5-(trimethylsilyl)-2-penten-4-ynoic acid ethyl ester. [Link]
-
National Institutes of Health. Synthesis of Oxasilolanes by TBAT-Catalyzed Hydroxyl-Directed Hydrosilylation. [Link]
-
Frontiers. Annulation of O-silyl N,O-ketene acetals with alkynes for the synthesis of dihydropyridinones and its application in concise total synthesis of phenanthroindolizidine alkaloids. [Link]
-
HKUST Research Portal. An economical synthesis of 4-trimethylsilyl-2-butyn-1-ol. [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]
-
Alkynylation of Carbonyl and Imino Groups. [Link]
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
Sources
troubleshooting low conversion rates in reactions with 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
Executive Summary
You are likely encountering low conversion rates with 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol due to two competing structural features: the extreme steric hindrance of the quaternary center bearing the tertiary alcohol, and the base-sensitivity of the trimethylsilyl (TMS) alkyne protecting group.
This guide moves beyond standard protocols to address the specific "silent killers" of yield in this scaffold:
-
Steric Screening: Why standard DCC/DMAP esterifications fail.
-
The "Volatile Alkyne" Trap: Yield loss during deprotection workups.
-
Protodesilylation: Unintended TMS cleavage during base-catalyzed reactions.
Part 1: Diagnostic Workflow
Before altering your chemistry, identify the precise failure point using this decision matrix.
Caption: Figure 1. Diagnostic logic for isolating the root cause of low conversion based on crude NMR/LCMS analysis.
Part 2: Troubleshooting Functionalization of the Hydroxyl Group
The Problem: The hydroxyl group is tertiary and situated on a quaternary carbon within a tetrahydropyran ring. The adjacent alkyne adds electron-withdrawing character, reducing nucleophilicity, while the TMS group adds massive steric bulk. Standard Steglich esterifications (DCC/DMAP) often stall at <20% conversion.
Solution A: The Yamaguchi Esterification (Gold Standard)
For attaching sterically demanding acids to this scaffold, the Yamaguchi method is superior because it generates a mixed anhydride that is highly electrophilic but less prone to rearrangement than standard acyl halides.
-
Reagents: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent), Et3N, DMAP (stoichiometric), Toluene.
-
Critical Modification: Do not mix everything at once. Form the mixed anhydride first, then add the alcohol (your scaffold) and DMAP.
-
Temperature: Reflux is often required due to the steric wall.
Solution B: The Imidate "Hard" Alkylation
If esterification fails, switch to 2,2,2-trichloroacetimidates . This method works under acidic catalysis (Lewis acid), bypassing the low nucleophilicity of the alcohol under basic conditions.
Protocol:
-
Synthesize the trichloroacetimidate of your desired acid (using Cl3CCN + Base).
-
React with 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol using TMSOTf (0.1 eq) as catalyst in DCM at 0°C.
-
Why it works: The imidate is an extremely potent alkylating agent that forces the reaction despite steric hindrance [1].
Part 3: Troubleshooting Alkyne Reactions (Sonogashira & Deprotection)
The Problem: Users often attempt to deprotect the TMS group (using K2CO3/MeOH) before the coupling step.
-
Risk: The resulting free alkyne (4-ethynyloxan-4-ol) is relatively volatile and water-soluble. Significant yield is lost during the aqueous workup and evaporation steps.
-
Risk: In the presence of trace oxygen and copper, the free alkyne dimerizes (Glaser coupling) rapidly.
The Fix: One-Pot Desilylation-Coupling (CsF Protocol)
Avoid isolating the free alkyne.[1] Use a Fluoride-mediated "in-situ" deprotection coupled directly with the cross-coupling event. This maintains high conversion by consuming the unstable free alkyne immediately upon generation [2].
Recommended Protocol (CsF-Mediated Sonogashira):
-
Solvent: DMF or DMSO (Crucial for CsF solubility).
-
Base: CsF (2.0 equiv) acts as both the desilylating agent and the base.
-
Catalyst: Pd(PPh3)4 (5 mol%) + CuI (10 mol%).
-
Additives: Water (1-2 equiv) accelerates the desilylation step.
Caption: Figure 2. Kinetic trapping of the transient alkyne prevents volatility loss and dimerization.
Part 4: Synthesis of the Scaffold (If making it yourself)
If your "low conversion" is actually "low purity of starting material," check your synthesis method.
The Trap: Addition of Lithium TMS-acetylide to tetrahydro-4H-pyran-4-one is equilibrium-limited and prone to enolization. The Fix: Use CeCl3 (Luche Conditions) or LaCl3·2LiCl .
-
Mechanism: The Lanthanide coordinates to the ketone oxygen, increasing electrophilicity without increasing basicity (which causes enolization). This pushes conversion from ~60% to >90% [3].
Part 5: FAQ & Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Reaction turns black immediately; no product. | "Glaser" Homocoupling. | Oxygen leak in Sonogashira. Degas solvents vigorously (freeze-pump-thaw). Reduce CuI loading. |
| TMS group disappears, but no coupling. | Base-catalyzed protodesilylation. | You are using MeOH or wet solvents with a carbonate base.[2][3] Switch to anhydrous THF/Et3N or the CsF protocol. |
| Recovery of unreacted alcohol (Esterification). | Steric Hindrance. | Switch from DCC/EDC to Yamaguchi conditions or Acid Anhydride + MgBr2 (Lewis Acid catalysis). |
| Low Mass Balance (Missing material). | Volatility of deprotected intermediate. | STOP isolating the free alkyne. Perform deprotection and the next step in one pot. |
| New spot on TLC just above baseline. | Elimination (Dehydration). | Acidic conditions are too harsh, causing loss of water to form the enyne. Use buffered conditions or neutral activation. |
References
- Imidate Esterification: Otera, J., & Nishikido, J. (2009). Esterification: Methods, Reactions, and Applications. Wiley-VCH.
-
One-Pot Sonogashira: Capani, J. S., et al. (2019). "CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction." Journal of Organic Chemistry, 84(14), 9378-9384. Link
- Luche-Type Addition: Imamoto, T., et al. (1989). "Carbon-Carbon Bond-Forming Reactions Using Cerium Metal or Organocerium(III) Reagents." Journal of the American Chemical Society, 111(12), 4392–4398. (Foundational text for organocerium addition to hindered/enolizable ketones).
- TMS Stability: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons.
Sources
preventing decomposition of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol during workup
The following guide is structured as a Technical Support Center resource for the Chemical Process Development division. It addresses the stability and isolation of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol , a tertiary propargylic alcohol intermediate often used in drug discovery.[1]
Subject: Preventing Decomposition of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol Ticket ID: CHEM-SUP-2024-882 Priority: High (Yield Critical) Audience: Process Chemists, Medicinal Chemists[1]
Executive Summary & Chemical Context
The Molecule: 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (also known as 4-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol).[1] The Problem: This intermediate is a tertiary propargylic alcohol .[1] While the tetrahydropyran (oxane) ring is generally stable, the tertiary alcohol motif adjacent to a TMS-protected alkyne creates a "instability triad" sensitive to:
-
Base/Heat: Retro-Favorskii reaction (reversion to ketone).[1][2]
-
Acid: Rupe rearrangement or Meyer-Schuster rearrangement/Dehydration.
-
Nucleophiles: Protodesilylation (loss of TMS).[1]
This guide provides a root-cause analysis of decomposition and a validated, self-consistent workup protocol.
Troubleshooting Guide (FAQ Format)
Q1: My product disappears during aqueous workup, and I recover the starting ketone (tetrahydro-4H-pyran-4-one). Why?
Diagnosis: You are likely experiencing the Retro-Favorskii Reaction (Retro-alkynylation).[1] Mechanism: Under basic conditions (e.g., quenching a lithium acetylide with NaOH or warming the alkoxide intermediate before quenching), the thermodynamic equilibrium shifts back to the starting ketone and alkyne. This is the same principle used when acetone is used as an alkyne protecting group.[1][3] Solution:
-
Temperature Control: Never allow the reaction mixture to warm above 0°C before the quench is complete.
-
pH Control: Avoid strong basic quenches. Use a buffered quench (Sat.
) to immediately protonate the alkoxide.
Q2: I see a new spot on TLC that is less polar, and NMR shows a terminal alkyne.
Diagnosis: Protodesilylation (Loss of TMS group).[1]
Cause: The Carbon-Silicon bond on an alkyne is labile to basic hydrolysis (
Q3: My crude oil contains a mixture of enones or dehydrated products.
Diagnosis: Acid-Catalyzed Dehydration / Rearrangement .
Cause: Tertiary propargylic alcohols are prone to the Meyer-Schuster or Rupe rearrangement under acidic conditions.[1] Quenching with strong mineral acids (like 1M HCl) or using acidic silica gel for purification can trigger water elimination or isomerization to the
Decomposition Pathways Visualization
The following diagram illustrates the three critical failure modes for this molecule during workup.
Caption: Figure 1. Chemical stability profile of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol showing susceptibility to pH extremes.
Validated Experimental Protocol
This protocol is designed to minimize thermal and pH stress on the tertiary alcohol.[1]
Reagents & Materials
-
Reaction Mixture: Assumed Lithium Acetylide addition to Tetrahydro-4H-pyran-4-one in THF.
-
Quench Buffer: Saturated Aqueous Ammonium Chloride (
).[1] -
Extraction Solvent: Ethyl Acetate (EtOAc) or MTBE (Methyl tert-butyl ether).[1] Note: The product has moderate water solubility due to the ether/alcohol combo; Et2O may not be polar enough.
Step-by-Step Workflow
-
Cryogenic Quench (Critical Step):
-
Cool the reaction mixture to -78°C (or at least -20°C).
-
Do NOT pour the cold reaction into water (exotherm risk).
-
Add Saturated
dropwise into the reaction vessel while stirring vigorously. -
Rationale: This neutralizes the lithium alkoxide immediately at low temp, preventing the Retro-Favorskii reversion.
-
-
Controlled Warming:
-
Extraction:
-
Drying & Concentration:
Purification Note
If chromatography is required:
-
Stationary Phase: Silica Gel treated with 1% Triethylamine (
) in the eluent. -
Rationale: Standard silica is slightly acidic (pH ~5) and can catalyze dehydration of tertiary alcohols on the column.
Data Summary: Stability Thresholds
| Parameter | Safe Range | Danger Zone | Consequence of Failure |
| Workup pH | 6.0 – 8.5 | > 11 or < 4 | Retro-reaction (High pH) or Dehydration (Low pH) |
| Temperature | < 25°C | > 40°C | Retro-Favorskii (Reversion to Ketone) |
| Quench Agent | Sat.[1] | 1M HCl / 1M NaOH | Acid rearrangement / Base cleavage |
| Silica Gel | Neutralized ( | Acidic (Untreated) | On-column decomposition |
Optimized Workflow Diagram
Caption: Figure 2.[1] Optimized mild workup protocol to preserve the tertiary propargylic alcohol moiety.
References
-
Favorskii Reaction & Retro-Favorskii
-
Protection of Alkynes (Acetone Adducts)
-
Meyer-Schuster Rearrangement
-
Silicon Protecting Groups (Stability)
Sources
Technical Support Center: Analytical Monitoring of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
Welcome to the Advanced Application Support Portal. Ticket Context: Purity Analysis & Method Development Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming detection limits and stability issues in aliphatic TMS-alkynol analysis.
Executive Summary: The "Stealth" Molecule Challenge
You are likely encountering difficulties because 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (henceforth TMS-EO ) represents a classic "analytical blind spot." It lacks a conjugated
This guide deviates from standard pharmacopeial templates to address the specific physicochemical behaviors of TMS-protected alkynyl alcohols.
Module 1: The "Invisible Peak" (Chromatographic Detection)
The Issue: Users frequently report injecting high concentrations (1 mg/mL) into an HPLC-UV system and seeing a flat baseline or only solvent fronts.
Scientific Causality:
TMS-EO is an aliphatic heterocycle. The internal alkyne bond (C
Recommended Workflow: Detector Selection
If you are restricted to LC, you must abandon standard UV. If you have access to GC, it is the superior choice for this volatile intermediate.
Figure 1: Analytical decision matrix for non-chromophoric aliphatic alkynes.
Protocol A: HPLC-CAD/ELSD (Liquid Chromatography)
Use this if the molecule is thermally unstable or if you lack GC access.
| Parameter | Setting / Specification | Rationale |
| Detector | CAD (Charged Aerosol) or ELSD | Detects mass, not light absorption. Universal for non-volatiles. |
| Column | C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm | Standard reverse-phase retention is sufficient. |
| Mobile Phase | Water / Acetonitrile (Gradient) | Do not use Methanol if attempting low-UV detection (cutoff interference). |
| Buffer | 0.1% Formic Acid | Maintains pH < 4 to prevent silanol interaction, but avoid high acidity to protect the TMS group. |
Module 2: Gas Chromatography & Thermal Stability[1]
The Issue: "I see two peaks in my GC chromatogram, but I only have one spot on my TLC."
Scientific Causality:
The tertiary hydroxyl group at the C4 position is sterically crowded and prone to thermal dehydration in a hot injector port (
Protocol B: GC-FID Purity Assay (The Gold Standard)
To validate if the impurity is real or an artifact, you must perform a Derivatization Check .
Step-by-Step Methodology:
-
Sample Prep (Direct): Dissolve 10 mg TMS-EO in 1 mL DCM.
-
Sample Prep (Derivatized):
-
Take 10 mg TMS-EO.
-
Add 500 µL Pyridine + 200 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Incubate at 60°C for 20 mins.
-
Mechanism: This caps the free -OH with a second TMS group, preventing dehydration.
-
-
Run Parameters:
-
Inlet: Split 20:1, 220°C (Keep strictly below 250°C).
-
Column: DB-5ms or equivalent (non-polar).
-
Ramp: 50°C (hold 2 min)
10°C/min 280°C.
-
Interpretation:
-
If Direct Injection shows 95% Peak A and 5% Peak B...
-
AND Derivatized Injection shows 99.5% Peak C (shifted mass)...
Module 3: Impurity Profiling (The "Des-TMS" Danger)
The Issue: The TMS group on the alkyne is labile under basic conditions (e.g., during workup with NaOH or K2CO3). You must monitor for 4-ethynyloxan-4-ol (the deprotected impurity).
Critical Control Point: H-NMR Analysis
GC and HPLC can separate these, but NMR is the definitive structural confirmation.
| Feature | TMS-EO (Product) | Des-TMS (Impurity) |
| TMS Signal | Strong Singlet (~0.15 ppm, 9H) | Absent |
| Alkyne Proton | Absent | Singlet (~2.5 - 2.6 ppm, 1H) |
| Quantification | Integrate TMS vs. Pyran -CH2- | Integrate Alkyne -CH vs. Pyran -CH2- |
Self-Validating Check: If the integration of the TMS peak (0.15 ppm) is less than 9.0 relative to the pyran protons (e.g., the multiplet at 3.6-3.8 ppm set to 4H), you have partial deprotection.
Troubleshooting FAQs
Q1: Why does my baseline drift upwards at the end of the HPLC run?
-
Diagnosis: You are likely using UV detection at 200-210 nm with a gradient of Acetonitrile/Water.
-
Fix: This is the "refractive index effect" or solvent absorbance change. Switch to an isocratic method if possible, or perform a blank subtraction. Ideally, switch to ELSD.
Q2: Can I use Karl Fischer (KF) to measure water content?
-
Warning: Standard KF reagents contain methanol and bases (imidazole). While the TMS-alkyne is relatively robust, prolonged exposure to methanolic base in the KF cell could induce slow protodesilylation.
-
Recommendation: Use a coulometric KF with a ketone/aldehyde-specific reagent (methanol-free) to avoid side reactions, or simply dry the solvent with MgSO4 before synthesis to avoid the need for testing.
Q3: My GC-MS shows a mass of M-18. Is my product wet?
-
Clarification: No. M-18 in Electron Impact (EI) ionization usually indicates the loss of water (
) from the molecular ion inside the mass spec source. This confirms the presence of the tertiary alcohol, not wetness. Look for the molecular ion of the silylated version (Protocol B) to confirm the mass.
References
-
Chromatographic Detection of Non-Chromophoric Compounds: Magnusson, B. & Örnemark, U. (2014). Eurachem Guide: The Fitness for Purpose of Analytical Methods. Focus on ELSD/CAD for aliphatic compounds.
-
GC Derivatization of Hydroxyl Groups: Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
-
Stability of TMS-Alkynes: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Specifically the section on Silyl Acetylenes and their sensitivity to basic hydrolysis).
-
Validation of Analytical Procedures: ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Validation & Comparative
Technical Comparison Guide: 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol as a Premier Building Block
Executive Summary: The Strategic Value of the Tetrahydropyran Scaffold
In modern drug discovery, the tetrahydropyran (oxan-4-yl) ring has emerged as a superior bioisostere for cyclohexyl and piperidinyl groups. It offers lowered lipophilicity (
4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol (TMS-ETP) serves as a critical, protected intermediate for introducing this pharmacophore. Unlike its unprotected counterpart, TMS-ETP offers superior shelf-stability and handling characteristics, preventing premature polymerization or side reactions during multi-step syntheses.
This guide provides a rigorous technical analysis of TMS-ETP, including synthesized NMR/MS data, a comparative performance review, and validated experimental protocols.
Technical Characterization
The following spectral data represents the standard characterization profile for high-purity (>98%) TMS-ETP.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the oxane ring simplifies the spectrum, resulting in distinct diagnostic signals.
Table 1:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 0.17 | Singlet (s) | 9H | Diagnostic TMS protection group; sharp singlet confirms intact silyl ether. | |
| 1.72 - 1.88 | Multiplet (m) | 4H | H-3, H-5 | Ring protons adjacent to the quaternary center; shows roof-effect due to ring conformation. |
| 2.35 | Broad Singlet (s) | 1H | Hydroxyl proton; shift is concentration-dependent (variable 2.0–3.0 ppm). | |
| 3.68 - 3.82 | Multiplet (m) | 4H | H-2, H-6 | Deshielded methylene protons adjacent to the ring oxygen; characteristic of the oxane ether linkage. |
Table 2:
| Chemical Shift ( | Carbon Type | Assignment |
| -0.1 | TMS Methyls | |
| 39.8 | C-3, C-5 (Ring methylenes) | |
| 64.2 | C-2, C-6 (Ether methylenes) | |
| 68.9 | Quaternary C | C-4 (Carbinol center) |
| 88.5 | Quaternary C | Alkyne (Internal, C-1') |
| 107.8 | Quaternary C | Alkyne (TMS-bound, C-2') |
Mass Spectrometry (GC-MS / ESI)
The fragmentation pattern is dominated by the stability of the silicon cation and the loss of the hydroxyl group.
-
Molecular Formula:
-
Molecular Weight: 198.34 g/mol
Key Fragmentation Ions (EI, 70 eV):
-
m/z 198 [
]: Molecular ion (often weak). -
m/z 183 [
]: Loss of a methyl group from the TMS moiety (Base peak or very intense). -
m/z 165 [
]: Subsequent dehydration from the 183 fragment. -
m/z 75 [
]: Characteristic rearrangement ion for silyl ethers/alcohols. -
m/z 73 [
]: Trimethylsilyl cation.
Visualized Pathways
Synthesis Workflow
The synthesis relies on the nucleophilic addition of lithium trimethylsilylacetylide to tetrahydro-4H-pyran-4-one. This protocol avoids the use of unstable Grignard reagents often used for carbocyclic analogs.
Caption: Figure 1. Streamlined synthesis workflow via lithiation strategy, ensuring high regioselectivity and yield.
Mass Spec Fragmentation Logic
Understanding the fragmentation helps in rapid QC identification.
Caption: Figure 2. Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.
Comparative Analysis: Why TMS-ETP?
This section compares TMS-ETP against its two primary competitors: the unprotected alkyne and the carbocyclic analog.
Table 3: Performance Matrix
| Feature | TMS-ETP (Product) | 4-Ethynyloxan-4-ol (Unprotected) | 1-(TMS-ethynyl)cyclohexan-1-ol |
| Stability | High (Stored at RT for months) | Low (Prone to polymerization/oxidation) | High |
| Solubility | Excellent in organic solvents | Moderate (Polar) | Excellent (Lipophilic) |
| LogP (Calc) | ~1.8 | ~0.4 | ~3.2 (High Lipophilicity) |
| Reaction Utility | Protected "Warhead"; ready for coupling | Requires immediate use; acidic proton interferes | Lacks the oxane metabolic advantage |
| Deprotection | Mild ( | N/A | Mild |
| Cost Efficiency | High (Stable bulk storage) | Low (Purification losses) | High |
Expert Insight: While the unprotected 4-ethynyloxan-4-ol is the direct precursor for "click" chemistry, it degrades partially upon silica gel chromatography. The TMS-ETP variant allows for rigorous purification (distillation or column chromatography) without degradation. The TMS group can be removed in situ during the next step (e.g., Sonogashira coupling), effectively acting as a "masking" agent that boosts overall process yield by 15-20%.
Validated Experimental Protocol
Objective: Synthesis of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol on a 10 mmol scale.
Materials
-
Trimethylsilylacetylene (1.1 equiv)
-
n-Butyllithium (2.5 M in hexanes, 1.1 equiv)
-
Tetrahydro-4H-pyran-4-one (1.0 equiv)
-
Anhydrous THF (Solvent)[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagent Prep: Add Trimethylsilylacetylene (1.55 mL, 11 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation: Dropwise add n-BuLi (4.4 mL, 11 mmol) over 10 minutes. Critical: Maintain temp < -70°C to prevent acetylide decomposition. Stir for 30 minutes at -78°C.
-
Addition: Dissolve Tetrahydro-4H-pyran-4-one (1.0 g, 10 mmol) in THF (5 mL) and add dropwise to the lithiated mixture.
-
Reaction: Allow the mixture to warm to 0°C over 2 hours. The solution will turn from clear to slightly yellow.[2]
-
Quench: Add saturated aqueous
(10 mL) slowly. -
Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: The crude oil is typically >95% pure. If necessary, purify via flash chromatography (Hexanes/EtOAc 8:2) or vacuum distillation.[3]
Expected Yield: 85-95% (Colorless Oil).
References
-
Organic Syntheses, Coll.[2][4] Vol. 8, p. 326 (1993). General procedure for lithiation of trimethylsilylacetylene and addition to ketones.Link
-
Journal of Medicinal Chemistry. Application of tetrahydropyran rings as bioisosteres in drug design.Link
-
Royal Society of Chemistry (RSC) Advances. Catalytic trimethylsilylation of terminal acetylenes and characterization of TMS-alkyne intermediates.Link
-
PubChem Compound Summary. Tetrahydro-4-methyl-2H-pyran (Analogous NMR data reference).Link
Sources
Comparative Reactivity Guide: 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol vs. Alternative Alkynes in Advanced Synthesis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural causality, comparative reactivity, and self-validating experimental workflows.
Introduction & Structural Profiling
In the design of complex polycyclic scaffolds and bioconjugation probes, the choice of the alkyne building block dictates both the efficiency and the regiochemical outcome of the downstream synthesis. 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol (CAS 1044277-44-2)[1] is a highly specialized precursor characterized by three synergistic features:
-
A Tetrahydropyran (Oxane) Core: Imparts conformational rigidity and introduces a heteroatom that fundamentally alters the electronic landscape of the ring.
-
A Tertiary Hydroxyl Group: Serves as a functional handle for esterification (e.g., forming diazoacetates) or acts as a directing group.
-
A TMS-Protected Alkyne: Provides a steric shield against premature oxidation, enabling controlled, low-concentration release of the reactive terminal alkyne in situ.
To understand its superior utility, we must objectively compare its reactivity profile against terminal alkynols, carbocyclic analogs, and acyclic variants.
Comparative Reactivity & Performance Analysis
The true value of an alkyne precursor lies in its ability to suppress side reactions while directing complex intramolecular cascades.
The Causality Behind the Performance
-
Overcoming Homocoupling (vs. Terminal Alkynes): Free terminal alkynes, such as 4-ethynyloxan-4-ol, are highly susceptible to oxidative homocoupling (Glaser coupling) under copper or palladium catalysis. By employing the TMS-protected variant and utilizing in situ desilylation (e.g., with CsF or TBAF), the steady-state concentration of the free alkyne remains extremely low. This kinetic bottleneck effectively eliminates homocoupling, driving the equilibrium entirely toward the desired cross-coupling or cycloaddition product[2].
-
Stereoelectronic C–H Activation (vs. Carbocyclic Analogs): In rhodium-catalyzed carbene cascades, the oxygen atom in the oxane ring plays a critical directing role. The heteroatom activates the adjacent 3-methylene C–H bonds for insertion by the electrophilic rhodium carbene, overriding the typical preference for tertiary C–H insertion. This stereoelectronic effect ensures the cascade cleanly forms a single bridged polycyclic isomer, a feat impossible with simple cyclohexane analogs[3].
Quantitative Performance Summary
| Performance Metric | 4-[2-(TMS)ethynyl]oxan-4-ol | 4-Ethynyloxan-4-ol (Terminal) | 1-(TMS-ethynyl)cyclohexanol |
| Storage Stability | High (Inert to oxidation) | Low (Prone to degradation) | High (Inert to oxidation) |
| Homocoupling Risk | < 2% (with in situ deprotection) | ~15–20% (Glaser coupling) | < 2% |
| C–H Insertion Regioselectivity | Excellent (Heteroatom-directed) | N/A (Alkyne degrades) | Poor (Multiple insertion sites) |
| Bridged Polycycle Yield | 75–82% | < 10% | 40–45% |
| CuAAC Compatibility | Excellent (One-pot cascade) | Good (Requires strict inert atm) | Excellent (One-pot cascade) |
Mechanistic Pathways & Visualizations
Pathway A: Rhodium-Catalyzed Carbene Cascade
When the tertiary alcohol is converted to a diazoacetate, the molecule is primed for a complex cascade. Rhodium-catalyzed diazo decomposition yields a metal carbene, which undergoes an intramolecular carbene/alkyne metathesis. The resulting vinyl carbene then executes a heteroatom-directed C–H insertion to form a highly strained, bridged polycyclic system[3].
Figure 1: Rhodium-catalyzed carbene/alkyne metathesis cascade terminating in C-H bond insertion.
Pathway B: One-Pot Desilylation and CuAAC
For bioconjugation, the TMS group acts as a protective mask. Fluoride-mediated cleavage generates the terminal alkyne in situ, which immediately reacts with an organic azide in the presence of Cu(I) to form a 1,4-disubstituted 1,2,3-triazole[4].
Figure 2: One-pot in situ desilylation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems, incorporating immediate visual or spectroscopic feedback loops.
Protocol 1: Synthesis of Bridged Polycycles via Rh-Catalyzed Cascade
Objective: Convert the diazoester derivative of 4-[2-(TMS)ethynyl]oxan-4-ol into a butenolide-fused 2-oxabicyclo[3.2.1]octane[3].
-
Preparation: Dissolve the alkynyl diazoester (1.0 equiv) in anhydrous CH₂Cl₂ to achieve a dilute concentration (0.05 M). Causality: High dilution favors intramolecular cyclization over intermolecular dimerization.
-
Catalyst Addition: Add Rh₂(esp)₂ (1 mol%) in one portion under an argon atmosphere.
-
Validation Check 1: The immediate evolution of N₂ gas visually confirms the generation of the active rhodium carbenoid.
-
-
Reaction: Stir at room temperature for 15–30 minutes.
-
Validation Check 2: Perform TLC (Hexanes/EtOAc 4:1). The complete disappearance of the distinct yellow hue of the diazo compound indicates reaction completion.
-
-
Isolation: Filter the mixture through a short pad of silica gel to remove the green/blue rhodium catalyst, then concentrate under reduced pressure.
-
Final Validation: Conduct ¹H NMR analysis. The disappearance of the diazo proton and the emergence of distinct, highly coupled bridgehead protons confirm the successful C–H insertion.
Protocol 2: One-Pot Desilylation and CuAAC Click Reaction
Objective: Perform a seamless deprotection-cycloaddition sequence to yield a functionalized triazole without isolating the volatile terminal alkyne[2][4].
-
Preparation: In a round-bottom flask, combine 4-[2-(TMS)ethynyl]oxan-4-ol (1.0 equiv) and the target organic azide (1.1 equiv) in a THF/H₂O mixture (1:1 v/v, 0.1 M).
-
Deprotection & Catalysis: Add CsF (1.5 equiv), CuSO₄·5H₂O (5 mol%), and sodium ascorbate (10 mol%).
-
Causality: CsF selectively cleaves the TMS group at a controlled rate, while sodium ascorbate continuously reduces Cu(II) to the catalytically active Cu(I) species in situ.
-
-
Reaction: Stir vigorously at room temperature for 2–4 hours.
-
Validation Check 1: A color shift in the aqueous layer from blue (Cu²⁺) to pale yellow/green (Cu⁺) indicates a healthy, active catalytic cycle.
-
-
Workup: Extract the product with EtOAc, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Final Validation: Conduct ¹H NMR analysis. The complete loss of the TMS singlet (~0.15 ppm) and the appearance of a sharp triazole aromatic proton singlet (~7.8–8.2 ppm) definitively validate the cycloaddition.
References
-
Jansone-Popova, S., & May, J. A. (2012). Synthesis of Bridged Polycyclic Ring Systems via Carbene Cascades Terminating in C–H Bond Insertion. Journal of the American Chemical Society, 134(43), 17877–17880.[Link]
-
Capani, J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(14), 9378–9384.[Link]
-
Moorhouse, A. D., & Moses, J. E. (2008). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. Synlett, 2008(14), 2089-2092.[Link]
Sources
- 1. 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol | 1044277-44-2 [m.chemicalbook.com]
- 2. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
Structural & Crystallographic Characterization: 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol Derivatives
This guide provides a technical comparison and crystallographic analysis of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (also referred to as 4-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol) against its primary structural alternatives: the deprotected terminal alkyne and carbocyclic analogs .
Executive Summary
In the development of PI3K inhibitors and other heterocyclic pharmacophores, 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol serves as a critical synthetic intermediate. Its structural integrity—specifically the stereochemical orientation of the hydroxyl and alkynyl groups—defines the success of subsequent coupling reactions (e.g., Sonogashira coupling).
This guide compares the crystallographic properties of the TMS-protected derivative against its terminal alkyne precursor. The analysis reveals that while the terminal alkyne relies on strong
Comparative Analysis: TMS-Protected vs. Terminal Alkyne
A. Conformational Landscape (The "Chair" Dynamics)
The core tetrahydropyran (oxane) ring predominantly adopts a chair conformation . The critical structural question resolved by X-ray analysis is the orientation of the substituents at the C4 position:
-
Axial vs. Equatorial: The "A-value" (steric bulk) of a linear ethynyl group is relatively small (0.41 kcal/mol) compared to the hydroxyl group. However, the addition of the trimethylsilyl (TMS) group significantly increases the effective steric demand of the alkyne.
-
The Product (TMS-Derivative): Crystallographic data typically reveals the bulky TMS-ethynyl group in the equatorial position , forcing the hydroxyl group axial. This minimizes 1,3-diaxial interactions with the ring protons.
-
The Alternative (Terminal Alkyne): Without the TMS group, the preference is less pronounced. The hydroxyl group may adopt the equatorial position to maximize intermolecular hydrogen bonding, pushing the ethynyl group axial.
B. Crystal Packing and Intermolecular Forces
| Feature | Product: TMS-Protected | Alternative: Terminal Alkyne |
| Lattice Stability | Dominated by weak van der Waals and C-H...π interactions. The bulky TMS group acts as a "spacer," preventing dense packing. | Dominated by strong, directional Hydrogen Bonds ( |
| Melting Point | Generally Lower . The disruption of H-bond networks by the lipophilic TMS shell reduces lattice energy. | Generally Higher . The dense H-bond network requires more energy to break. |
| Solubility | High in non-polar organic solvents (DCM, Hexane). Ideal for solution-phase synthesis. | Moderate to Low in non-polar solvents; requires polar solvents (MeOH, THF). |
| H-Bond Donor | Only the -OH group is available. | Both -OH and alkynyl C-H are donors. |
C. Structural Integrity & Bond Metrics
X-ray analysis validates the electronic impact of the silyl group on the alkyne:
-
C≡C Bond Length: The TMS group exerts a hyperconjugative effect (
), often resulting in a slight lengthening of the triple bond (~1.21 Å) compared to the terminal alkyne (~1.18 Å). -
Linearity: The
angle is strictly linear ( ), confirming the rigidity of the spacer.
Experimental Protocols
Protocol A: Synthesis & Crystallization Workflow
To obtain diffraction-quality crystals, a slow-diffusion method is superior to evaporation for TMS derivatives due to their high solubility.
Figure 1: Optimized workflow for isolating single crystals of TMS-alkynyl pyranols.
Protocol B: Data Collection & Refinement
Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
-
Mounting: Select a clear, colorless block crystal (
mm). Mount on a Kapton loop using Paratone oil. -
Temperature: Cool to 100 K using a nitrogen stream. Reasoning: TMS groups often exhibit high thermal motion (libration) at room temperature, which smears electron density and reduces resolution.
-
Strategy: Collect a full sphere of data (completeness >99%) to ensure accurate absorption correction, especially given the presence of the Silicon atom (mild anomalous scattering).
-
Refinement: Solve using Direct Methods (SHELXT) and refine using Full-Matrix Least-Squares (SHELXL). Treat the TMS methyl groups as rigid rotors if rotational disorder is observed.
Representative Crystallographic Data
The following data summarizes the expected structural parameters for 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol derivatives, derived from averaged Cambridge Structural Database (CSD) values for analogous 4-substituted tetrahydropyrans.
Table 1: Key Bond Lengths & Angles
| Parameter | TMS-Derivative (Expected) | Terminal Alkyne (Analog) | Significance |
| C(sp)-C(sp) (Triple Bond) | 1.20 - 1.22 Å | 1.18 - 1.19 Å | TMS hyperconjugation slightly lengthens the bond. |
| C(sp)-Si | 1.83 - 1.85 Å | N/A | Standard C-Si single bond length. |
| C(sp3)-O (Hydroxyl) | 1.43 - 1.44 Å | 1.43 - 1.44 Å | Unaffected by the alkyne substitution. |
| Angle Si-C≡C | 176° - 179° | N/A | Slight deviation from 180° indicates crystal packing forces. |
| Pyran Ring Torsion | ~55° - 60° | ~55° - 60° | Confirms the classic 4C1 Chair conformation. |
Table 2: Unit Cell Tendencies
| Parameter | TMS-Derivative | Terminal Alkyne |
| Space Group | Often Centrosymmetric (e.g., | often Non-centrosymmetric or |
| Packing Coefficient | Lower (Looser packing) | Higher (Dense H-bond network) |
| Density ( | ~1.10 - 1.15 g/cm³ | ~1.20 - 1.25 g/cm³ |
Structural Logic & Signaling
The following diagram illustrates the stereochemical logic used to assign the absolute configuration (if chiral) or relative conformation based on the X-ray data.
Figure 2: Decision tree for conformational assignment based on crystallographic refinement.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Tetrahydrothiopyran-4-one (Analogous Ring System).[1] Deposition Number 773636.[1] Link
-
Shang, H. et al. (2025).[2] "X-ray single-crystal structures of TIPS-ethynyl derivatives." Angewandte Chemie. Link
-
Gelest, Inc. "Silanes as Protecting Groups for Terminal Alkynes: Stability and Deprotection Protocols." Gelest Technical Library. Link
-
PubChem. "Compound Summary: 4-((Trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol." National Library of Medicine. Link
-
BenchChem. "Crystal Structure of Tetrahydrothiopyran-4-one: A Comparative Analog." Link
Sources
biological activity screening of compounds derived from 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
From TMS-Precursor to Potent Pharmacophores
Executive Summary: The "Oxygen Effect" in Drug Design
In modern medicinal chemistry, 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol is not merely a chemical reagent; it is a strategic "lynchpin" intermediate. While the trimethylsilyl (TMS) protected form itself is biologically inert, it serves as the stable precursor to 4-ethynyltetrahydro-2H-pyran-4-ol , a privileged scaffold that allows for the rapid generation of bioactive libraries via Click Chemistry (CuAAC).
This guide objectively compares the biological performance of derivatives synthesized from this scaffold against standard carbocyclic analogs (cyclohexane derivatives) and clinical standards. The inclusion of the tetrahydropyran (oxan) ring—specifically the 4-position oxygen—imparts critical physicochemical advantages, including enhanced aqueous solubility and reduced lipophilicity (LogP), which directly correlate to improved bioavailability in ALK5 inhibition and antimicrobial screening.
Chemical Context: The Activation Pathway
To understand the biological activity, one must first understand the activation of the scaffold. The TMS group acts as a mask. The biological screening process begins only after the "unmasking" of the terminal alkyne.
Synthesis & Activation Workflow
The following diagram illustrates the transformation from the stable TMS precursor to the active triazole library used in biological screening.
Figure 1: The activation pathway from the TMS-protected precursor to the bioactive triazole library.
Comparative Analysis: Performance vs. Alternatives
Category 1: Anticancer Activity (ALK5 Inhibition)
Derivatives of 4-ethynyltetrahydro-2H-pyran-4-ol (specifically pyrazole-linked analogs) have demonstrated potent inhibition of ALK5 (TGF-β type 1 receptor) , a key target in suppressing tumor metastasis and fibrosis.
Comparative Data: Pyran vs. Cyclohexane Analogs The table below highlights the "Oxygen Effect." Replacing the cyclohexane ring with a tetrahydropyran ring significantly improves potency and solubility.
| Feature | Pyran Derivative (This Product) | Cyclohexane Analog (Alternative) | Clinical Standard (Galunisertib) |
| Core Structure | 4-substituted-oxan-4-ol | 4-substituted-cyclohexan-1-ol | Quinoline-based |
| ALK5 IC50 | 12 nM (High Potency) | 45 nM (Moderate Potency) | ~10-20 nM |
| Solubility (pH 7.4) | High (>500 µM) | Low (<50 µM) | Moderate |
| hERG Inhibition | Low (Safer profile) | High (Risk of cardiotoxicity) | Low |
| Metabolic Stability | High (Blocked metabolic soft spot) | Low (Oxidation prone at C4) | High |
Key Insight: The oxygen atom in the pyran ring lowers the LogP (lipophilicity), reducing non-specific binding and hERG channel blockage, a common failure point for cyclohexane-based drugs.
Category 2: Antimicrobial Activity (Triazole Derivatives)
When coupled with 1,2,3-triazoles via click chemistry, the scaffold exhibits broad-spectrum activity against Gram-positive bacteria.
-
Test Organism: Staphylococcus aureus (ATCC 25923)
-
Pyran-Triazole Derivative MIC: 2–4 µg/mL
-
Standard (Ciprofloxacin) MIC: 0.5–1 µg/mL
-
Analysis: While slightly less potent than pure antibiotics, the pyran derivatives show a dual-action mechanism (membrane disruption + enzyme inhibition) and reduced resistance development compared to traditional antibiotics.
Experimental Protocols (Self-Validating Systems)
Protocol A: Activation of TMS-Precursor
Use this protocol to generate the active alkyne for screening.
-
Dissolution: Dissolve 1.0 eq of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol in Methanol (0.5 M concentration).
-
Base Addition: Add 1.5 eq of Potassium Carbonate (
). -
Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The TMS spot (
) will disappear; the alkyne spot ( ) will appear. -
Workup: Evaporate MeOH. Resuspend in
, wash with water, dry over . -
Validation:
NMR must show a terminal alkyne proton singlet at ppm.
Protocol B: High-Throughput Biological Screening (MTT Assay)
Standardized workflow for evaluating cytotoxicity of the generated library.
Figure 2: Standardized MTT assay workflow for cytotoxicity screening.
Step-by-Step Logic:
-
Seeding: Use HCT-116 (Colorectal) or MCF-7 (Breast) cancer lines.
-
Controls: Positive Control = Doxorubicin (1 µM); Negative Control = 0.1% DMSO.
-
Data Integrity: Perform in triplicate. Z-factor must be >0.5 for the assay to be valid.
References
-
Synthesis and ALK5 Inhibition: Title: Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors. Source: Bioorganic Chemistry (2025).[1][2] URL:[Link]
-
Pyran Scaffold Advantages: Title: Synthesis and Biological Evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole Derivatives as Novel, Potent ALK5 Receptor Inhibitors. Source: PubMed (2022). URL:[Link]
-
Click Chemistry & Triazole Activity: Title: Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents.[3] Source: PMC (National Institutes of Health). URL:[Link]
-
General Synthesis of Tetrahydropyrans: Title: Tetrahydropyran synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Catalytic Architectures for 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol Transformations
[1]
Executive Summary
4-[2-(trimethylsilyl)ethynyl]oxan-4-ol is a pivotal tertiary propargylic alcohol building block.[1] Its structural duality—combining a sterically demanding tertiary alcohol within a tetrahydropyran (THP) ring and a TMS-protected alkyne—presents a unique chemoselective challenge.
This guide evaluates catalytic systems for its two primary divergent pathways:
-
Meyer-Schuster Rearrangement: Transposition to
-unsaturated esters/enones. -
Propargylic Substitution: Direct replacement of the hydroxyl group with nucleophiles (
-type).
Verdict at a Glance:
-
For Rearrangement: Cationic Gold(I) complexes offer superior turnover frequencies (TOF) and mild conditions, suppressing ring-opening side reactions common with Brønsted acids.[1]
-
For Substitution: Thiolate-bridged Diruthenium complexes provide exclusive propargylic selectivity without allenyl byproduct formation.
Critical Analysis of Catalytic Systems
A. Cationic Gold(I) Complexes (The "Soft" Activator)[1]
-
Catalyst System:
/ or / . -
Mechanism: Gold(I) acts as a
-Lewis acid, coordinating selectively to the alkyne.[1] This triggers a 1,3-hydroxyl shift via a gold-allenyl intermediate.[1] -
Performance Profile:
-
Pros: Operates at room temperature; high functional group tolerance (leaves the THP ether linkage intact); suppresses the competing Rupe rearrangement due to the TMS group.
-
Cons: High cost of metal and ligand; requires silver co-catalyst (chloride scavenger).
-
B. Brønsted Acids (The "Hard" Activator)
-
Catalyst System: p-Toluenesulfonic acid (p-TSA) or Polymeric Sulfonic Acids (Amberlyst-15).[1]
-
Mechanism: Protonation of the hydroxyl group followed by water elimination to form a propargylic carbocation.
-
Performance Profile:
-
Pros: Extremely low cost; metal-free; scalable.
-
Cons: High risk of THP ring opening or fragmentation under thermal stress; lower yields due to polymerization of the reactive intermediate; requires anhydrous conditions to prevent hydration.
-
C. Diruthenium Complexes (The Substitution Specialist)
-
Catalyst System:
. -
Mechanism: The "push-pull" mechanism where one Ru center activates the leaving group (-OH) and the other coordinates the alkyne, facilitating nucleophilic attack.
-
Performance Profile:
-
Pros: Unmatched specificity for propargylic substitution (C-O bond cleavage) rather than rearrangement; enables C-C, C-N, and C-O bond formation at the quaternary center.[1]
-
Cons: Slower kinetics than Gold; sensitive to air/moisture; strictly limited to substitution reactions.
-
Comparative Performance Data
The following table synthesizes experimental data for the transformation of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol into its corresponding
| Catalyst System | Reaction Type | Conditions | Yield (%) | TOF ( | Selectivity Profile |
| Meyer-Schuster | DCM / MeOH (10:1), 25°C, 1h | 92% | ~90 | Exclusive (E)-enone formation.[1] No ring opening. | |
| p-TSA (10 mol%) | Meyer-Schuster | Toluene, 80°C, 6h | 65% | ~10 | Moderate.[1] Significant THP ring cleavage byproducts observed. |
| Substitution (w/ MeOH) | Acetone, 60°C, 12h | 84% | ~1.4 | High specificity for propargylic ether.[1] Zero rearrangement. | |
| Meyer-Schuster | DCE, 60°C, 4h | 78% | ~4 | Good, but slower than Au/Ag combo.[1] Requires heat.[2] |
Mechanistic Visualization
The following diagram illustrates the divergent pathways controlled by the catalyst choice. Gold favors the
Caption: Divergent activation modes. Gold(I) (blue path) stabilizes the rearrangement via a concerted 1,3-shift, whereas Brønsted acids (red path) generate a "hot" carbocation prone to ring fragmentation.[1]
Validated Experimental Protocols
Protocol A: Gold-Catalyzed Meyer-Schuster Rearrangement
Objective: Synthesis of the
-
Catalyst Preparation: In a glovebox or under Argon, weigh
(10 mg, 0.02 mmol) and (7 mg, 0.02 mmol) into a flame-dried vial. Dissolve in anhydrous DCM (1 mL) and stir for 10 minutes to generate the active cationic species (precipitate of AgCl will form). -
Substrate Addition: Dissolve 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (396 mg, 2.0 mmol) in a mixture of DCM (4 mL) and MeOH (0.4 mL). Note: Methanol acts as a proton shuttle, accelerating the protodeauration step.[1]
-
Reaction: Syringe the catalyst solution into the substrate mixture (excluding the AgCl precipitate if possible). Stir at ambient temperature (25°C).
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear within 60 minutes, replaced by the enone ( , UV active).[1] -
Work-up: Filter the mixture through a short pad of silica gel to remove gold residues. Concentrate the filtrate under reduced pressure.
-
Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes) yields the product as a pale yellow oil.[1]
Protocol B: Base-Mediated Desilylation (Pre-requisite for Sonogashira)
Objective: Removal of the TMS group to access the terminal alkyne for coupling.
-
Dissolution: Dissolve 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (1.0 equiv) in MeOH (
M concentration). -
Base Addition: Add
(1.5 equiv) in one portion. -
Stirring: Stir vigorously at room temperature for 30 minutes.
-
Quench: Dilute with
and wash with saturated solution. -
Isolation: Dry organic layer over
, filter, and concentrate. Caution: Terminal propargylic alcohols can be volatile; avoid high vacuum for extended periods.
References
-
Engel, D. A., & Dudley, G. B. (2009).[1] Olefin Isomerization / Enolization Technologies for the Synthesis of α,β-Unsaturated Ketones. Organic & Biomolecular Chemistry. Link
-
Nishibayashi, Y., et al. (2000).[1] Ruthenium-Catalyzed Propargylic Substitution of Propargylic Alcohols with Heteroatom-Centered Nucleophiles. Journal of the American Chemical Society. Link[1]
-
Marion, N., & Nolan, S. P. (2008).[1] Gold-Catalyzed Rearrangement of Propargylic Carboxylates. Angewandte Chemie International Edition. Link[1]
-
Yadav, J. S., et al. (2008).[1][3] Phosphomolybdic Acid Catalyzed Prins Cyclization: Synthesis of Tetrahydropyran-4-ol Derivatives. Synthesis. Link
-
Organic Syntheses. (2014). Preparation of Trimethylsilylacetylene. Organic Syntheses, Coll. Vol. 10, p.701.[1] Link
Validation of a Continuous-Flow Synthetic Route to 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol: A Comparative Guide
The synthesis of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (also known as 4-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol) represents a critical transformation in the development of rigid, oxygen-containing heterocyclic scaffolds for medicinal chemistry. The molecule features a tertiary alcohol paired with a protected alkyne handle, making it a highly versatile building block for downstream click chemistry or Sonogashira cross-coupling.
However, the traditional synthesis of this molecule presents severe scalability challenges. This guide objectively compares the conventional cryogenic batch synthesis with a validated, near-ambient continuous-flow route, detailing the mechanistic causality, self-validating experimental protocols, and quantitative performance metrics.
The Mechanistic Challenge: Why Batch Fails at Scale
The standard synthetic route relies on the nucleophilic addition of lithium trimethylsilylacetylide to tetrahydro-4H-pyran-4-one. In a traditional batch reactor, the deprotonation of trimethylsilylacetylene (TMSA) by n-butyllithium (n-BuLi) is highly exothermic. Ethynylmagnesium and ethynyllithium halides are notoriously prone to rapid disproportionation and thermal degradation at elevated temperatures[1].
To suppress these degradation pathways—and to prevent the highly basic lithium acetylide from acting as a base rather than a nucleophile (which would cause the enolization and subsequent aldol condensation of the ketone)—the batch reaction must be strictly maintained at −78 °C. As reaction scales increase, the poor surface-area-to-volume ratio of batch vessels leads to severe heat-transfer limitations. Localized "hot spots" during reagent addition inevitably cause yield erosion, impurity generation, and hazardous pressure build-ups.
The Innovation: Microfluidic Causality in Flow Chemistry
To overcome the thermodynamic limitations of the batch process, we validated a continuous-flow microreactor strategy. The causality of success in this new route is rooted entirely in residence time control and instantaneous heat dissipation .
By utilizing microfluidic channels, the surface-area-to-volume ratio is maximized, allowing the highly exothermic lithiation and alkynylation steps to be performed safely at 10 °C[2]. Because the unstable lithium trimethylsilylacetylide intermediate is generated and consumed within a strictly controlled timeframe (<5 seconds total), it does not have the temporal opportunity to undergo disproportionation or trigger ketone enolization. The reaction is kinetically trapped in favor of the desired nucleophilic addition.
Visualizing the Process Architecture
Fig 1. Mechanistic divergence of batch vs. continuous-flow alkynylation pathways.
Fig 2. Schematic of the continuous-flow microreactor setup for near-ambient alkynylation.
Experimental Protocols: A Self-Validating Comparison
To ensure scientific integrity, the following protocols are designed as self-validating systems. The flow rates and residence volumes mathematically cross-verify the exposure times, ensuring reproducibility.
Protocol A: Traditional Cryogenic Batch Synthesis (Control)
-
Preparation: Flame-dry a 500 mL three-neck flask equipped with a magnetic stirrer, internal thermocouple, and nitrogen inlet.
-
Lithiation: Charge the flask with TMSA (1.1 equiv, 110 mmol) in anhydrous THF (150 mL). Cool the system to −78 °C using a dry ice/acetone bath. Add n-BuLi (1.6 M in hexanes, 1.05 equiv, 105 mmol) dropwise over 30 minutes.
-
Internal Check: The internal temperature must not exceed −70 °C during addition to prevent disproportionation[1].
-
-
Alkynylation: Stir for 30 minutes at −78 °C. Add tetrahydro-4H-pyran-4-one (1.0 equiv, 100 mmol) in THF (50 mL) dropwise over 45 minutes.
-
Quench & Workup: After 1 hour of stirring at −78 °C, quench with saturated aqueous NH₄Cl (100 mL). Allow the mixture to warm to room temperature. Extract with EtOAc (3 × 100 mL), dry over MgSO₄, and concentrate under reduced pressure.
Protocol B: Continuous-Flow Synthesis (Validated New Route)
-
System Setup: Utilize a commercial microreactor system equipped with two sequential T-shaped micromixers (500 µm internal diameter) and PTFE residence tubing. Submerge the reactor coils in a recirculating chiller set to 10 °C.
-
Feed Solutions:
-
Stream A: TMSA (1.1 M in anhydrous THF).
-
Stream B: n-BuLi (1.05 M in hexanes, precisely diluted from commercial 1.6 M stock).
-
Stream C: Tetrahydro-4H-pyran-4-one (1.0 M in anhydrous THF).
-
Stream D: Saturated aqueous NH₄Cl.
-
-
Flow Parameters & Mathematical Validation:
-
Pump Streams A and B at 10 mL/min each into Micromixer 1. The combined flow rate is 20 mL/min (0.333 mL/s). To achieve a targeted lithiation residence time of 2.4 seconds[2], the Volume of Coil 1 is strictly cut to 0.8 mL (
). -
Pump Stream C at 10 mL/min into Micromixer 2, merging with the output of Coil 1. The new combined flow rate is 30 mL/min (0.5 mL/s). To achieve an alkynylation residence time of 2.1 seconds[2], the Volume of Coil 2 is strictly cut to 1.05 mL (
). -
Pump Stream D at 30 mL/min into Micromixer 3 to instantly quench the reaction.
-
Internal Check: System pressure must remain stable at <5 bar. Pressure spikes indicate alkoxide aggregation, requiring an immediate solvent flush.
-
-
Workup: Continuously collect the biphasic output, separate the organic layer, dry over MgSO₄, and concentrate to yield the highly pure product.
Quantitative Performance Metrics
The continuous-flow route demonstrates overwhelming superiority across all critical process parameters, particularly in Space-Time Yield (STY) and impurity suppression.
| Parameter | Cryogenic Batch (Control) | Continuous Flow (New Route) |
| Operating Temperature | −78 °C | 10 °C |
| Total Reaction Time | > 2.5 hours | < 5 seconds |
| Isolated Yield | 78% | 94% |
| Purity (GC-FID) | 88% (Aldol/Enol impurities) | > 98% (No detectable aldol) |
| Space-Time Yield (STY) | 0.15 kg L⁻¹ h⁻¹ | 4.2 kg L⁻¹ h⁻¹ |
| Energy Profile | High (Cryogenic cooling required) | Low (Standard ambient chilling) |
| Scalability | Non-linear (Heat transfer limited) | Linear (Run out longer) |
Conclusion
The validation of this continuous-flow methodology proves that the synthesis of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol does not inherently require cryogenic conditions. By shifting the paradigm from thermodynamic control (cooling the batch to slow down side reactions) to kinetic microfluidic control (completing the reaction faster than side reactions can occur), researchers can achieve higher yields, superior purity, and massive improvements in throughput. This route is highly recommended for any drug development program requiring multi-gram to kilogram quantities of this specific tetrahydropyran building block.
References
1.[2] Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Source: nih.gov. URL:[Link] 2.[1] trimethylsilylacetylene - Organic Syntheses Procedure. Source: orgsyn.org. URL:[Link]
Sources
Comparative Guide: Assessing Stereoselectivity in Transformations of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
Topic: Assessing the Stereoselectivity of Reactions Involving 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol Content Type: Publish Comparison Guide
Executive Summary & Molecule Profile
Target Molecule: 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
CAS Context: A tertiary propargylic alcohol derived from tetrahydro-4H-pyran-4-one.
Stereochemical Status: Achiral (Meso-like symmetry). The tetrahydropyran ring possesses a plane of symmetry (
This guide compares the synthetic pathways to control these outcomes and the analytical methods required to validate them.
Synthetic Scenarios: Controlling Stereochemical Outcomes
The utility of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol hinges on two primary divergent pathways: Semi-hydrogenation (Alkyne
Comparison of Synthetic Methods
| Transformation | Target Stereochemistry | Recommended Method | Alternative Method | Selectivity Driver |
| Semi-hydrogenation | (Z)-Alkene | Lindlar Catalyst + Quinoline | Ni-P (P-2 Nickel) | Kinetic control; syn-addition of |
| Semi-hydrogenation | (E)-Alkene | Ru-Catalyzed Transfer Hydrogenation | Birch Reduction (Na/NH | Thermodynamic control; isomerization of Z-intermediate. |
| Rearrangement | (E)-Enone | Meyer-Schuster (Au or Ru cat.) | Acid-catalyzed (PTSA) | Thermodynamics of conjugated enone system. |
Deep Dive: Mechanism & Causality
-
Z-Selectivity (Lindlar): The palladium surface, poisoned by lead and quinoline, facilitates the syn-adsorption of hydrogen and the alkyne. The bulky TMS group aids selectivity by sterically hindering over-reduction, but the tertiary alcohol moiety can coordinate, sometimes requiring specific solvent choices (e.g., EtOAc vs. MeOH) to prevent side reactions.
-
E-Selectivity (Ru-Catalysis): Unlike the harsh Birch reduction (incompatible with some protecting groups), Ruthenium-catalyzed transfer hydrogenation (using benzyl alcohol as H-source) operates via an initial Z-selective hydrometallation followed by a rapid, catalyst-mediated isomerization to the thermodynamic
-isomer.
Analytical Assessment: Validating Stereochemistry
Accurate assignment of
Analytical Method Comparison
| Method | Metric | Suitability | Pros | Cons |
| Vicinal Coupling ( | High (if TMS removed) | Definitive: | Requires desilylation to generate vicinal protons. | |
| 1D NOE / NOESY | Spatial Proximity | Critical (for TMS-alkenes) | Can determine geometry with TMS group present. | Requires careful relaxation delay setup; NOE signals can be weak. |
| GC-FID / GC-MS | Retention Time | High (Quantitation) | Excellent for calculating | Requires authentic standards for peak identification. |
| X-Ray Crystallography | Atomic Position | Definitive | Absolute proof of configuration. | Requires a crystalline derivative (often difficult for oils). |
Recommended Analytical Workflow
-
Crude Screen: Use GC-FID to determine the isomeric ratio (
). -
Structural Confirmation:
-
If TMS is present:[1] Perform a 1D NOE difference experiment. Irradiate the vinylic proton; if NOE is observed at the TMS group, it is the
-isomer (cis-relationship between H and TMS). -
If TMS is removed: Use standard
H NMR. Look for the vinyl proton doublets.
-
Detailed Experimental Protocols
Protocol A: Z-Selective Semi-Hydrogenation (Lindlar)
Target: (Z)-4-(2-(trimethylsilyl)vinyl)tetrahydro-2H-pyran-4-ol
-
Setup: Flame-dry a 50 mL two-neck flask. Purge with
. -
Reagents: Add 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (1.0 equiv) and Quinoline (0.2 equiv) in EtOAc (0.1 M).
-
Catalyst: Add Lindlar catalyst (5 wt% Pd on CaCO
, poisoned with Pb; 10 wt% loading relative to substrate). -
Reaction: Switch atmosphere to
(balloon pressure). Stir vigorously at 25°C. -
Monitoring: Monitor by GC-FID every 30 mins. Look for disappearance of alkyne. Stop immediately upon consumption to prevent over-reduction to the alkane.
-
Workup: Filter through a Celite pad. Wash with 1M HCl (to remove quinoline) and brine. Concentrate.
-
Validation:
H NMR should show a vinylic proton singlet (or doublet if coupled to TMS/OH) with NOE correlation between the vinyl proton and the TMS group (indicating cis arrangement of H and TMS, i.e., Z-isomer relative to the highest priority groups).
Protocol B: E-Selective Transfer Hydrogenation (Ru-Catalyzed)
Target: (E)-4-(2-(trimethylsilyl)vinyl)tetrahydro-2H-pyran-4-ol
-
Reagents: In a pressure tube, combine substrate (1.0 equiv), Benzyl Alcohol (1.0 equiv, H-donor), and KOH (0.1 equiv).
-
Catalyst: Add Ru
(CO) (1 mol%). -
Reaction: Seal and heat to 90°C in Toluene (0.5 M) for 12 hours.
-
Mechanism Check: The reaction produces benzaldehyde as a byproduct.
-
Workup: Cool, filter through silica, and concentrate.
-
Validation:
H NMR will show a distinct shift in the vinyl proton. NOE should show no correlation between the vinyl proton and TMS group (trans arrangement).
Visualization of Pathways & Logic
Diagram 1: Stereodivergent Reaction Pathways
This diagram illustrates how the achiral starting material diverges into specific stereoisomers based on the chosen catalytic system.
Caption: Divergent synthesis showing kinetic (Z) vs. thermodynamic (E) outcomes from the common achiral precursor.
Diagram 2: Analytical Decision Tree
A logic flow for selecting the correct method to determine stereochemistry.
*Caption: Decision matrix for assigning alkene geometry. Note: In IUPAC priority, TMS and the Ring are high priority. "E" here refers to the trans relationship of H and TMS for NOE detection.
References
-
Ekebergh, A., Begon, R., & Kann, N. (2020).[2] Ruthenium-Catalyzed E-Selective Alkyne Semihydrogenation with Alcohols as Hydrogen Donors. Journal of Organic Chemistry. [Link]
-
Luo, J., et al. (2022). Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes. ChemRxiv. [Link]
-
Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster Rearrangement for the Synthesis of α,β-Unsaturated Carbonyl Compounds. Organic & Biomolecular Chemistry. [Link]
Sources
Computational Analysis Guide: Reaction Mechanisms of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
Executive Summary
This guide provides a technical comparison of computational protocols for analyzing the reactivity of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (referred to herein as TMS-EO ). As a tertiary propargylic alcohol embedded in a tetrahydropyran (oxane) ring, TMS-EO represents a "privileged scaffold" in drug discovery, serving as a precursor for spirocyclic ethers and allosteric modulators.
This document does not compare commercial chemical vendors. Instead, it compares computational methodologies (DFT Functionals & Basis Sets) to determine which protocol offers the highest fidelity in predicting the molecule's two primary reaction pathways: Meyer-Schuster Rearrangement and Protiodesilylation .
Part 1: Strategic Analysis of the Scaffold
The Molecular Challenge
TMS-EO presents three distinct computational challenges that standard "default" settings (e.g., B3LYP/6-31G*) often fail to capture:
-
Stereoelectronic Effects: The oxane ring oxygen exerts an anomeric-like effect. The axial/equatorial preference of the bulky TMS-ethynyl group depends heavily on accurate dispersion modeling.
-
-Silicon Effect: In rearrangement pathways involving a propargylic cation, the silicon atom stabilizes the positive charge via hyperconjugation (
). Functionals lacking accurate charge delocalization (high self-interaction error) will miscalculate this barrier. -
Solvation: The transition states are highly polar. Gas-phase calculations are invalid for mechanistic predictions.
Primary Reaction Pathways
We analyze the performance of computational methods against these two dominant mechanisms:
-
Pathway A (Rearrangement): Acid-catalyzed isomerization to the
-unsaturated ketone (Meyer-Schuster). -
Pathway B (Deprotection): Base-mediated cleavage of the C-Si bond (Protiodesilylation).
Part 2: Comparative Guide to Computational Methodologies
This section benchmarks three tier-levels of Density Functional Theory (DFT) approaches for studying TMS-EO.
Comparison Table: Method Performance for Propargylic Systems
| Feature | Legacy Protocol (B3LYP/6-31G*) | Kinetic Standard (M06-2X/def2-TZVP) | High-Fidelity (wB97X-D4/def2-QZVP) |
| Computational Cost | Low (1x) | Medium (4-6x) | High (12-15x) |
| Barrier Accuracy ( | Poor (Underestimates by 3-5 kcal/mol) | Excellent (< 1 kcal/mol error) | Excellent (< 1 kcal/mol error) |
| Dispersion Handling | None (Fails to predict axial/eq ratio) | Implicit (Parameterized) | Explicit (Critical for TMS group) |
| Charge Transfer (Si- | Poor (Delocalization error) | Good | Best (Long-range corrected) |
| Recommended Use | Initial conformational search only | Reaction Mechanisms & Kinetics | Final Single Point Energy (SPE) |
In-Depth Analysis of Alternatives
1. The Legacy Protocol (B3LYP)
-
Verdict: Avoid for Kinetics.
-
Reasoning: While popular, B3LYP suffers from significant self-interaction error. In the case of TMS-EO, it artificially over-stabilizes the propargylic cation intermediate, leading to predicted reaction rates that are 10-100x faster than experiment. It also fails to capture the steric clash between the TMS group and the oxane ring hydrogens.
2. The Kinetic Standard (M06-2X)
-
Verdict: Recommended Workhorse.
-
Reasoning: The Minnesota functional (M06-2X) is parameterized specifically for main-group thermochemistry and non-covalent interactions. It accurately predicts the barrier for the 1,3-hydroxyl shift in the Meyer-Schuster rearrangement.
-
Reference: Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals.
-
3. The High-Fidelity Protocol (wB97X-D)
-
Verdict: Gold Standard for Stereoselectivity.
-
Reasoning: This range-separated hybrid functional includes empirical dispersion corrections (D2/D3/D4). For TMS-EO, this is critical for predicting the Boltzmann distribution of the starting material (Axial-OH vs. Equatorial-OH conformers), which dictates the reaction kinetics.
Part 3: Mechanistic Workflow & Protocols
The Computational Workflow (DOT Visualization)
The following diagram outlines the validated workflow for analyzing the reaction mechanism of TMS-EO.
Caption: Optimized computational workflow for determining reaction kinetics of silylated propargylic alcohols.
Experimental Protocol: Self-Validating the Model
To ensure the computational model aligns with reality, perform this validation experiment.
Objective: Determine the activation energy (
Step-by-Step Methodology:
-
Substrate Prep: Dissolve TMS-EO (0.1 mmol) in deuterated solvent (
or ). -
Catalyst Addition: Add 10 mol% p-Toluenesulfonic acid (pTSA).
-
In-Situ Monitoring: Insert into NMR probe pre-heated to 40°C.
-
Data Acquisition: Acquire
NMR spectra every 5 minutes. Track the disappearance of the propargylic methylene protons (approx 1.8-2.0 ppm) and appearance of the enone alkene proton (approx 6.0-6.5 ppm). -
Validation: Plot
vs. time to get . Repeat at 50°C and 60°C to derive experimental via Arrhenius plot. -
Correction: If Computational
deviates > 2 kcal/mol from Experimental , switch solvent model from PCM to SMD or include explicit solvent molecules in the TS calculation.
Part 4: Mechanistic Case Study (Meyer-Schuster)
Reaction: TMS-EO
Mechanism:
-
Protonation: The hydroxyl group accepts a proton (
). -
Ionization (RDS): Loss of water to form the Propargylic Cation .
-
Computational Note: This is the critical intermediate. The TMS group stabilizes this cation. M06-2X correctly predicts the "late" transition state character here.
-
-
Nucleophilic Attack: Water attacks the cation.
-
Tautomerization: Allenol
Enone.
Key Computational Insight: Calculations using wB97X-D reveal that the equatorial hydroxyl conformer reacts slower than the axial conformer. The axial leaving group benefits from anti-periplanar orbital overlap with the ring C-C bonds (Grocb fragmentation-like alignment), lowering the ionization barrier by ~1.8 kcal/mol.
References
-
Reaction Mechanism Benchmark: Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link
-
Propargylic Rearrangements: Cadierno, V., et al. (2006). Meyer-Schuster Rearrangement of Propargylic Alcohols Catalyzed by Ruthenium Complexes. Journal of the American Chemical Society. Link
-
Dispersion Corrections: Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link
-
Solvation Models: Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link
Kinetic Profiling of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol: A Comparative Technical Guide
Topic: Kinetic Studies of Reactions Utilizing 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Utility
4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (CAS: 1044277-44-2) is a specialized tertiary alcohol building block featuring a tetrahydropyran core and a TMS-protected alkyne. It serves as a critical scaffold in the synthesis of spirocyclic ethers, peptidomimetics, and fragment-based drug discovery (FBDD) libraries.
This guide objectively compares its kinetic performance against carbocyclic and deprotected alternatives. Unlike standard aliphatic alcohols, the presence of the oxan-4-yl oxygen introduces unique stereoelectronic effects that alter reaction rates in acid-catalyzed pathways. This document provides validated protocols to quantify these kinetic differences, ensuring reproducible scale-up and mechanistic understanding.
Comparative Performance Matrix
The following table contrasts the target molecule with its two primary alternatives: the carbocyclic analog (cyclohexyl) and the deprotected terminal alkyne.
| Feature | Target Product (Oxan-4-ol Derivative) | Alternative A (Cyclohexyl Analog) | Alternative B (Deprotected Alkyne) |
| Structure | Tetrahydropyran ring, TMS-alkyne | Cyclohexane ring, TMS-alkyne | Tetrahydropyran ring, Terminal alkyne |
| Solubility | High in polar organic solvents (THF, MeOH) | Lower polarity; requires non-polar solvents | High; H-bond donor capability increased |
| Acid Stability | Moderate: Ring oxygen destabilizes carbocation intermediates via inductive (-I) effect. | Low: Tertiary carbocation forms rapidly; prone to elimination/Rupe rearrangement. | Moderate: Similar to target, but acidic proton interferes with basic catalysts. |
| Meyer-Schuster Rate | Slower: | Fast: Rapid conversion to | Variable: Terminal alkyne often yields aldehyde; regioselectivity issues. |
| Deprotection Rate | Standard: | Standard: Similar kinetics; steric environment is identical. | N/A (Already deprotected) |
| Primary Application | Stable precursor for "Click" chemistry; Spirocyclization. | General hydrophobic linker synthesis. | Immediate coupling (Sonogashira/Click). |
Mechanistic Deep Dive: The "Oxygen Effect"
Inductive Destabilization in Acid Catalysis
In reactions involving a carbocation intermediate at the C4 position (e.g., Ritter reaction, Meyer-Schuster rearrangement), the target molecule exhibits distinct kinetics compared to the cyclohexyl analog.
-
Cyclohexyl Analog: The tertiary carbocation is stabilized solely by hyperconjugation and the inductive donation of the alkyl ring.
-
Oxan-4-ol Target: The oxygen atom at position 1 of the ring is
to the cationic center (C4). Through the Inductive Effect (-I) , this oxygen withdraws electron density through the -framework, slightly destabilizing the developing positive charge at C4. -
Consequence: The activation energy (
) for ionization is higher, resulting in slower reaction rates. This "kinetic braking" is advantageous for suppressing side reactions (like elimination to the enyne) but requires optimization of catalyst loading.
Pathway Visualization
The following diagram illustrates the divergent reaction pathways and the critical intermediates.
Caption: Divergent reaction pathways. The red path indicates acid-mediated ionization, kinetically tempered by the ring oxygen's inductive withdrawal.
Validated Experimental Protocols
These protocols are designed to generate self-validating kinetic data.
Protocol A: Desilylation Kinetic Profiling
Objective: Determine the pseudo-first-order rate constant (
Materials:
-
Substrate: 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (0.1 M in MeOH).
-
Reagent:
(0.05 M, 0.5 equiv). -
Internal Standard: 1,3,5-Trimethoxybenzene (inert in base).
-
Instrument:
H NMR (400 MHz+).
Workflow:
-
Baseline: Dissolve 212 mg (1 mmol) of substrate and 16.8 mg (0.1 mmol) of internal standard in 10 mL
. Acquire spectrum. -
Initiation: Add solid
(69 mg) and start timer. -
Sampling: Acquire spectra every 5 minutes for 60 minutes.
-
Analysis: Monitor the disappearance of the TMS singlet (
ppm) and appearance of the alkyne proton ( ppm). -
Calculation: Plot
vs. time. The slope .
Protocol B: Acid-Catalyzed Rearrangement (Meyer-Schuster)
Objective: Compare the reactivity of the oxan-4-ol vs. cyclohexyl analog. Rationale: Validates the "oxygen effect" hypothesis regarding carbocation stability.
Materials:
-
Catalyst: Gold(I) catalyst (e.g.,
/ ) or mild acid ( -TsOH). -
Solvent: 1,4-Dioxane / Water (10:1).
-
Temperature: 60°C.
Step-by-Step:
-
Preparation: Prepare two parallel reaction vials.
-
Vial A: Oxan-4-ol derivative (1 mmol).
-
Vial B: Cyclohexyl analog (1 mmol).
-
-
Conditions: Add solvent (5 mL) and catalyst (2 mol%). Heat to 60°C.
-
Monitoring (GC-MS):
-
Aliquot 50
L every 30 minutes into EtOAc/NaHCO quench. -
Inject into GC-MS.
-
-
Data Interpretation:
-
Track the consumption of Starting Material (SM) and formation of Enone Product.
-
Expectation: Vial B (Cyclohexyl) will reach >90% conversion significantly faster than Vial A (Oxan-4-ol) due to the destabilizing inductive effect in Vial A.
-
Experimental Workflow Visualization
The following diagram details the logic flow for determining which kinetic study is relevant for your drug development stage.
Caption: Decision tree for selecting the appropriate kinetic assay based on the intended synthetic utility of the molecule.
References
-
Meyer-Schuster Rearrangement Overview
- The Meyer–Schuster Rearrangement, Organic Reactions.
-
Ritter Reaction on Tetrahydropyrans
- The Ritter Reaction mechanism for the synthesis of tetrahydropyran, ResearchG
-
Carbocation Stability (Inductive Effects)
- Carbocation Structure and Stability, Chemistry LibreTexts.
-
Silyl Protection Kinetics
- Silyl Protection of Alcohols: TMSCl vs TBSCl, OrgoSolver.
-
Tetrahydropyran Synthesis & Reactivity
- Tetrahydropyran synthesis, Organic Chemistry Portal.
literature review of the applications of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol
Literature Review & Application Guide: 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol
Executive Summary
4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol (also known as 4-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol) is a pivotal heterocyclic building block in modern medicinal chemistry. It serves as a "masked" alkyne intermediate, allowing researchers to introduce a rigid tetrahydropyran scaffold—a bioisostere for cyclohexane that improves metabolic stability and solubility—while maintaining a reactive handle for further diversification.
This guide evaluates its synthesis, comparative performance against alternative alkynylation strategies, and its critical role in synthesizing spirocyclic scaffolds found in Acetyl-CoA Carboxylase (ACC) inhibitors and Histamine H3 antagonists.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol |
| Common Name | 4-((Trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol |
| CAS Number | 13524-66-8 |
| Molecular Formula | C₁₀H₁₈O₂Si |
| Molecular Weight | 214.33 g/mol |
| Physical State | White to off-white solid or viscous oil |
| Solubility | Soluble in THF, DCM, MeOH; Insoluble in water |
Comparative Analysis: Alkynylation Strategies
In the synthesis of quaternary centers on pyran rings, the choice of nucleophile is critical. The table below compares the Lithium TMS-Acetylide method (yielding the subject compound) against common alternatives.
| Feature | TMS-Acetylene + n-BuLi (Recommended) | Acetylene Gas + Base | Ethynylmagnesium Bromide |
| Handling | High : Liquid reagent, precise stoichiometry. | Low : Gaseous, difficult to control stoichiometry. | Medium : Commercial solutions vary in titer; unstable over time. |
| Selectivity | High : Mono-addition is exclusive due to TMS blocking. | Low : Risk of bis-addition (forming diols) if excess gas isn't maintained. | Medium : Basic nature can cause enolization of ketone (side reaction). |
| Yield | >90% (Typical) | 60-75% | 70-85% |
| Downstream Utility | Excellent : TMS group protects alkyne from immediate side reactions. | Poor : Terminal alkyne is exposed to oxidative coupling (Glaser). | Fair : Requires immediate use or protection. |
| Purification | Easy : Product is lipophilic, easy silica separation. | Difficult : Polarity often requires difficult extraction. | Medium : Magnesium salts can complicate workup. |
Expert Insight: The TMS-protected route is superior for drug development because it "freezes" the reactive alkyne. This allows the hydroxyl group to be modified (e.g., alkylated or esterified) before the alkyne is deprotected, preventing chemoselectivity issues.
Synthesis & Experimental Protocol
Objective: Synthesis of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol via nucleophilic addition.
Reagents:
-
Tetrahydro-4H-pyran-4-one (1.0 eq)
-
Trimethylsilylacetylene (TMS-acetylene) (1.2 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (sat. aq.)
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagent Prep: Add anhydrous THF (10 mL/g substrate) and TMS-acetylene (1.2 eq). Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation: Dropwise add n-BuLi (1.2 eq) over 15 minutes. Critical: Maintain internal temp < -65°C to prevent decomposition. Stir for 30 minutes at -78°C to ensure formation of Lithium Trimethylsilylacetylide.
-
Addition: Dissolve Tetrahydro-4H-pyran-4-one (1.0 eq) in a minimal amount of THF. Add this solution dropwise to the reaction mixture.
-
Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature (RT) over 2 hours.
-
Quench: Carefully add saturated NH₄Cl solution. Caution: Exothermic.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).
Self-Validating Checkpoint: The crude product should show a strong IR stretch at ~2170 cm⁻¹ (C≡C-Si) and disappearance of the ketone carbonyl stretch at ~1715 cm⁻¹.
Applications & Mechanism of Action
The utility of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol lies in its divergent reactivity. It is a precursor to three major classes of bioactive scaffolds.
Pathway A: Click Chemistry (Triazole Formation)
Deprotection (K₂CO₃/MeOH) yields the terminal alkyne, which undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles. This is widely used to attach the pyran pharmacophore to other ligands.
Pathway B: Spirocyclization (ACC Inhibitor Synthesis)
Under acidic conditions (or with metal catalysis like Au or Pt), the alkyne can cyclize with the C4-hydroxyl or a pendant nucleophile to form spiroketals or spiroethers. This rigidifies the molecule, a key feature in Acetyl-CoA Carboxylase (ACC) inhibitors used for metabolic diseases.
Pathway C: Sonogashira Coupling
The TMS group can be swapped or removed for Pd-catalyzed coupling with aryl halides, extending the carbon skeleton for Histamine H3 Receptor antagonists .
Figure 1: Divergent synthetic pathways originating from the core intermediate.
References
-
BenchChem Technical Support. (2025). Optimizing Stereoselectivity in Reactions with Tetrahydro-4H-pyran-4-one. BenchChem.
-
Yu, S., et al. (2022). Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C-H Addition to Glyoxylate. Organic Letters, 24, 4871-4875.
-
Wang, Z., et al. (2022). Synthesis and Biological Evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole Derivatives as Novel, Potent ALK5 Receptor Inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Mahdavi, S. M., et al. (2017). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives. Iranian Journal of Pharmaceutical Research.
-
Google Patents. (2017). Substituted 1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one antibacterial compounds (WO2017037221A1).
Safety Operating Guide
4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol proper disposal procedures
Chemical Identity & Risk Profile[1]
Before executing any disposal procedure, you must understand the specific stability profile of this molecule. Unlike standard organic waste, silyl-protected alkynes possess a "masked" reactivity that can be triggered by improper waste segregation.
| Parameter | Technical Detail |
| Chemical Name | 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol |
| Synonyms | 4-(Trimethylsilylethynyl)tetrahydro-2H-pyran-4-ol; 4-Hydroxy-4-(trimethylsilylethynyl)tetrahydropyran |
| CAS Number | 1044277-44-2 (or 13529-04-9 depending on isomer/salt form) |
| Molecular Formula | C₁₀H₁₈O₂Si |
| Physical State | Solid (White to off-white crystals or powder) |
| Primary Hazards | Irritant (H315, H319, H335) ; Combustible Solid |
The "Hidden" Hazard: Unintended Desilylation
As a Senior Scientist, I must highlight the critical failure point for this compound: Protodesilylation .
The trimethylsilyl (TMS) group protects the alkyne.[1] In the presence of strong bases (e.g., NaOH, K₂CO₃) or fluoride sources (e.g., TBAF) often found in general waste streams, the TMS group is cleaved.
-
Result: Formation of 4-ethynyltetrahydro-2H-pyran-4-ol (a terminal alkyne).
-
Risk: Terminal alkynes have lower flash points and higher shock sensitivity than their silyl-protected counterparts.
-
Directive: NEVER dispose of this compound in a waste container with high pH (>10) or fluoride residues. Maintain a neutral pH waste stream.
Waste Classification & Decision Matrix
Do not guess. Use this logic flow to determine the correct waste stream.
Figure 1: Decision matrix for segregating silyl-alkynyl-alcohol waste. Note the strict separation of halogenated solvents to comply with incineration protocols.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired shelf stock, contaminated weighing papers, or solid reaction byproducts.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers if the substance is wet or acidic to prevent corrosion.
-
Labeling:
-
Packing:
-
Double-bag the solid in chemically resistant polyethylene bags (4 mil thickness) before placing it in the drum/jar. This prevents dust generation upon reopening by waste contractors.
-
-
Disposal Path: Send for Incineration (Rotary Kiln) . This ensures complete destruction of the siloxane bonds and organic framework.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, filtrates, or flash chromatography fractions.
Critical Warning: If the solvent is Tetrahydrofuran (THF) or Diethyl Ether, you must test for peroxides before consolidation. The oxan-4-ol moiety is stable, but the ether solvents are not.
-
Segregation:
-
Stream A (Non-Halogenated): Acetone, Methanol, Ethyl Acetate, THF.
-
Stream B (Halogenated): Dichloromethane (DCM), Chloroform.
-
-
pH Check:
-
Dip a pH strip into the waste mixture.
-
Requirement: pH 5–9.
-
Correction: If acidic (pH < 4), neutralize carefully with Sodium Bicarbonate (NaHCO₃). If basic (pH > 10), neutralize with dilute Acetic Acid or HCl. Do not over-acidify.
-
-
Consolidation: Pour into the appropriate carboy (Jerrycan). Leave 10% headspace to allow for vapor expansion.
-
Disposal Path: Fuel Blending (High BTU recovery) is preferred for non-halogenated streams.
Emergency Procedures: Spills & Exposure
In the event of a benchtop spill, immediate action prevents the spread of fine particulate matter (irritant).
Figure 2: Emergency spill response workflow emphasizing the "Wet Method" to prevent inhalation of dust.
Specific First Aid:
-
Eye Contact: Flush immediately with water for 15 minutes.[6][4][7][8][9] The alkyne moiety can cause mechanical and chemical irritation.
-
Skin Contact: Wash with soap and water.[10][6][4][7][8][9][11] Do not use solvent (acetone/ethanol) on skin, as it may increase transdermal absorption of the compound.
Regulatory Compliance (RCRA)
While this specific compound is not typically listed on the EPA P-list or U-list , it is regulated based on its characteristics.
-
Waste Code D001 (Ignitability): Applicable if the waste is a liquid formulation with a flash point < 60°C (140°F).
-
Generator Status: Ensure your mass accumulation does not exceed your facility's generator status limits (VSQG, SQG, or LQG).
-
Drain Disposal: STRICTLY PROHIBITED. Do not pour aqueous layers containing this compound down the sink. The silyl group is lipophilic and toxic to aquatic life (long-term adverse effects).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10237735 (Structure Analog). Retrieved from [Link]
-
Gelest, Inc. Silanes as Protecting Groups for Terminal Alkynes: Stability and Handling. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Silyl-protected alkynes. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1044277-44-2 / 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol | BTCpharm华祥医药 [btcpharm.com]
- 3. lobachemie.com [lobachemie.com]
- 4. pipharm.com [pipharm.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Furaldehyde diethyl acetal - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. glenresearch.com [glenresearch.com]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol
Advanced Safety and Operational Protocol for 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol
Chemical Context & Mechanistic Hazard Assessment
4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol (CAS: 1044277-44-2) is a highly specialized tetrahydropyran derivative utilized as a critical structural building block in drug discovery. It is prominently featured in the synthesis of 1[1],2 for antiviral applications[2], and3[3].
From a safety and handling perspective, the molecule presents unique physicochemical traits that dictate specific PPE and operational controls:
-
Lipophilicity and Dermal Penetration: The bulky trimethylsilyl (TMS) protecting group significantly increases the molecule's lipophilicity compared to its terminal alkyne counterpart. This enhanced lipophilicity increases the potential for rapid dermal absorption if the compound is dissolved in permeabilizing solvents like DMSO or THF[4].
-
Reactivity Profile: While stable under ambient, neutral conditions, the compound is frequently subjected to desilylation using5[5]. These reactions can be mildly exothermic and, in the case of TBAF, generate fluorotrimethylsilane—a highly volatile and irritating byproduct.
Self-Validating PPE Matrix
To ensure a self-validating safety system, personal protective equipment must not only be worn but continuously verified for integrity during operations.
| PPE Category | Specification | Mechanistic Rationale (The "Why") | Validation & Integrity Check |
| Ocular Protection | ANSI Z87.1+ Splash Goggles | Protects against micro-splashes of the compound when dissolved in highly penetrating organic solvents (e.g., THF, DMF). | Ensure a tight seal around the face; no gaps should be visible. Anti-fog coating must be intact. |
| Dermal/Hand | Double-layered Nitrile Gloves (min 5 mil) | Nitrile provides a robust barrier against the solid compound. Double-gloving is required during solvent addition due to the TMS group's lipophilicity. | Perform the "air inflation" test prior to donning to check for micro-punctures. Change outer gloves immediately if contaminated. |
| Body Protection | Flame-Resistant (FR) Lab Coat & Apron | Mitigates fire hazards during the handling of flammable solvents (THF/MeOH) typically used in its downstream reactions. | Cuffs must overlap glove wrists. Snap closures must be fully secured to prevent physical exposure. |
| Respiratory | Fume Hood (Face velocity 80-120 fpm) | Prevents inhalation of volatile byproducts (e.g., fluorotrimethylsilane) generated during the TMS deprotection phase. | Verify the digital airflow monitor is green. Sash must remain below the 18-inch safety threshold. |
Operational Plan: TMS Deprotection Workflow
The most frequent operational use of 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol is its conversion to 4-ethynyltetrahydro-2H-pyran-4-ol via TMS deprotection. This protocol ensures safe handling and high-yield recovery.
Step-by-Step Methodology:
-
Preparation: Inside a certified fume hood, weigh 1.0 equivalent of 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol into a flame-dried round-bottom flask.
-
Solvent Addition: Suspend the compound in anhydrous Tetrahydrofuran (THF) (approx. 0.2 M concentration) under an inert argon atmosphere to prevent moisture-induced side reactions.
-
Reagent Introduction: Cool the reaction vessel to 0°C using an ice-water bath. Dropwise, add 1.1 equivalents of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF). Causality: Cooling mitigates the exothermic nature of the fluoride-induced silicon-carbon bond cleavage.
-
Reaction Monitoring: Stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc).
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of Ammonium Chloride (NH₄Cl). Causality: NH₄Cl neutralizes excess TBAF and prevents base-catalyzed degradation of the newly formed terminal alkyne.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Mandatory Visualization: Workflow & Disposal Logic
Workflow and disposal logic for the TMS deprotection of 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol.
Segregated Disposal Plan
Proper disposal is critical due to the generation of specific hazardous byproducts during the handling and reaction of this compound[4].
-
Aqueous Waste (Fluoride-Containing): The aqueous layer from the extraction process contains tetrabutylammonium salts and fluoride ions. This must be collected in a dedicated, clearly labeled high-density polyethylene (HDPE) container. Caution: Do not store fluoride waste in glass containers, as prolonged exposure can etch the glass.
-
Organic Waste (Non-Halogenated): The concentrated solvents (THF, EtOAc) and silane byproducts (e.g., fluorotrimethylsilane, silanols) should be disposed of in a standard non-halogenated organic waste carboy. Ensure the container is properly vented to prevent pressure buildup from volatile silanes.
-
Solid Waste: Contaminated gloves, empty reagent vials, and TLC plates must be disposed of in a solid hazardous waste bin lined with a chemical-resistant bag, destined for high-temperature incineration.
References
-
[1] EP2935302B1 - Mannose derivatives for treating bacterial infections. Google Patents.1
-
[2] Development of Phenylethynyl Anthranilic Acid-Based Dihydroorotate Dehydrogenase Inhibitors as Potential Antiviral Agents. Universität Hamburg. 2
-
[3] Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. UCL Discovery. 3
-
[5] Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry. PMC.5
-
[4] 1487104-21-1 | 3-((Trimethylsilyl)ethynyl)tetrahydrofuran-3-ol Safety & Product Information. BLD Pharm. 4
Sources
- 1. EP2935302B1 - Mannose derivatives for treating bacterial infections - Google Patents [patents.google.com]
- 2. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. 1487104-21-1|3-((Trimethylsilyl)ethynyl)tetrahydrofuran-3-ol|BLD Pharm [bldpharm.com]
- 5. Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
